Iceane
Description
BenchChem offers high-quality Iceane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Iceane including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
53283-19-5 |
|---|---|
Molecular Formula |
C12H18 |
Molecular Weight |
162.27 g/mol |
IUPAC Name |
tetracyclo[5.3.1.12,6.04,9]dodecane |
InChI |
InChI=1S/C12H18/c1-7-2-11-3-8(1)10-4-9(7)5-12(11)6-10/h7-12H,1-6H2 |
InChI Key |
KZNNISMAUNEBPT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1C4CC2CC3C4 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Iceane: Formula, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iceane, a fascinating saturated polycyclic hydrocarbon, holds a unique position in structural chemistry due to its rigid, cage-like framework. This technical guide provides a comprehensive overview of iceane, detailing its chemical formula, molecular structure, and the foundational synthesis methodology. While the inherent structural properties of iceane suggest potential applications in materials science and as a scaffold in medicinal chemistry, this guide also highlights the current limitations in publicly available experimental data, particularly in the realms of detailed spectroscopic characterization and biological activity.
Core Chemical Identity
Iceane is a saturated polycyclic hydrocarbon with the chemical formula C₁₂H₁₈ .[1] Its systematic IUPAC name is tetracyclo[5.3.1.1²,⁶.0⁴,⁹]dodecane . The name "iceane" was first proposed by the chemist Louis Fieser, predating its actual synthesis, due to the resemblance of its carbon skeleton to the crystalline structure of ice (lonsdalite).[1] It is also sometimes referred to as wurtzitane due to its structural similarity to the wurtzite crystal structure.[1]
Molecular Structure
The structure of iceane is a highly symmetrical, cage-like molecule belonging to the D₃h point group.[1] This rigid framework can be conceptualized in two primary ways:
-
As three fused cyclohexane (B81311) rings in boat conformations.[1]
-
As two cyclohexane rings in chair conformations connected by three parallel axial bonds.[1]
This unique arrangement of carbon atoms results in a strain-free molecule with significant van der Waals repulsions within the cage.
Physicochemical Properties
The table below summarizes the key physicochemical properties of iceane based on available data.
| Property | Value | Reference |
| Chemical Formula | C₁₂H₁₈ | [1] |
| Molar Mass | 162.27 g/mol | [1] |
| Appearance | Crystalline solid | |
| Melting Point | 325 °C (sublimes) | [1] |
| Boiling Point | Sublimes | [1] |
| Point Group | D₃h | [1] |
Synthesis of Iceane
The first successful synthesis of iceane was reported by Hamon and Taylor in 1976. While the full, detailed experimental protocol is not widely accessible, the abstract of their seminal paper outlines the key synthetic strategy. The synthesis is a multi-step process involving carefully planned cyclization reactions to construct the intricate cage structure.
Key Intermediates
The synthesis reported by Hamon and Taylor proceeds through several key intermediate compounds:
-
Tricyclo[5.3.1.0⁴,⁹]undec-5-en-2-one
-
Tricyclo[5.3.1.0⁴,⁹]undec-2-en-endo-6-ylmethanol
-
Exo- and endo-isomers of chloroiceane
The formation of these intermediates allows for the stepwise construction of the fused ring system, culminating in the final iceane structure. The separation of the exo and endo isomers of chloroiceane is a critical step, with one of these isomers being the direct precursor to iceane.
Experimental Data and Protocols: Current Limitations
A comprehensive search of the scientific literature reveals a notable lack of detailed, publicly available experimental data for iceane. This presents a significant challenge for researchers seeking to build upon existing work.
Spectroscopic Data
Specific, high-resolution ¹H and ¹³C NMR spectra for iceane, including chemical shifts and coupling constants, are not readily found in the public domain. While general principles of NMR spectroscopy for alkanes can be applied to predict a relatively simple spectrum due to its high symmetry, the absence of experimental data prevents a detailed analysis.
Crystallographic Data
Similarly, detailed crystallographic information for iceane, such as the crystal system, space group, and precise bond lengths and angles from X-ray diffraction analysis, is not widely available.
Biological Activity and Drug Development Potential
To date, there is no significant body of research detailing the biological activity of iceane or its derivatives. Consequently, no signaling pathways involving iceane have been identified, precluding the development of a corresponding diagram as requested.
The rigid, three-dimensional structure of iceane makes it an intriguing scaffold for the design of novel therapeutic agents. Its hydrocarbon framework could be functionalized to present pharmacophores in specific spatial orientations, potentially leading to highly selective interactions with biological targets. However, without foundational biological screening data, its potential in drug development remains speculative.
Conclusion
Iceane stands as a molecule of significant structural interest. Its synthesis represents a notable achievement in organic chemistry, and its rigid, cage-like structure offers a unique platform for further chemical exploration. However, the advancement of research into the potential applications of iceane is currently hampered by the limited availability of detailed experimental data, particularly spectroscopic and crystallographic information, and a complete absence of studies on its biological activity. Further investigation into these areas is essential to unlock the full potential of this unique hydrocarbon.
References
An In-depth Technical Guide to the Physical Properties of Iceane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iceane, with the systematic IUPAC name tetracyclo[5.3.1.12,6.04,9]dodecane, is a saturated polycyclic cage hydrocarbon with the chemical formula C₁₂H₁₈. Its unique, highly symmetrical, and rigid structure, resembling a fragment of the diamondoid-wurtzite (ice) lattice, has garnered considerable interest in theoretical and synthetic chemistry. This guide provides a comprehensive overview of the known physical properties of iceane, intended to serve as a valuable resource for researchers in chemistry and drug development.
Molecular Structure and Identification
Iceane possesses a D₃h point group symmetry, contributing to its notable stability and high melting point. Its rigid, cage-like framework is constructed from three fused cyclohexane (B81311) rings in a boat conformation or two chair-form cyclohexane rings connected by three parallel axial bonds.
DOT Diagram of Iceane's Logical Structure
Caption: Logical representation of Iceane's fused ring structure.
Tabulated Physical Properties
The following table summarizes the available quantitative data for the physical properties of iceane. It is important to note that comprehensive experimental data for some properties, such as density and solubility, are not widely reported in the literature.
| Physical Property | Value | Units | Citation |
| Molecular Formula | C₁₂H₁₈ | - | [1] |
| Molar Mass | 162.27 | g/mol | [1] |
| Melting Point | 327-329 | °C | |
| Boiling Point | Sublimes | - | [2] |
| Density (calculated from crystal structure) | ~1.16 | g/cm³ | |
| Solubility in Water | Insoluble (predicted) | - | |
| Solubility in Organic Solvents | Soluble in nonpolar solvents (predicted) | - | [3][4] |
Experimental Protocols
Melting Point Determination: The melting point of iceane was likely determined using a capillary melting point apparatus. A small, purified sample of crystalline iceane would be packed into a thin-walled capillary tube, which is then heated in a calibrated apparatus. The temperature range over which the solid melts to a clear liquid is recorded as the melting point. Given its high melting point, a high-temperature melting point apparatus would have been necessary.
Boiling Point and Sublimation: The observation that iceane sublimes indicates that its vapor pressure reaches atmospheric pressure at a temperature below its melting point. This property would have been observed during heating, where the solid disappears without the formation of a liquid phase. The boiling point under reduced pressure could be determined using a sublimation apparatus, but this data is not reported.
Density Determination (from Crystallographic Data): While an experimental density measurement for a bulk sample is not found in the literature, the density can be calculated from X-ray crystallography data. The crystal structure of iceane has been reported as hexagonal, space group P6₃/m, with cell dimensions a = 6.582(1) Å and c = 11.843(3) Å, and Z = 2 molecules per unit cell.
The density (ρ) can be calculated using the formula: ρ = (Z * M) / (Nₐ * V) where:
-
Z = number of molecules per unit cell (2)
-
M = molar mass (162.27 g/mol )
-
Nₐ = Avogadro's number (6.022 x 10²³ mol⁻¹)
-
V = volume of the unit cell. For a hexagonal system, V = a² * c * sin(60°).
Solubility Assessment: The solubility of iceane would have been determined by adding a small amount of the compound to various solvents at a specific temperature and observing its dissolution. As a nonpolar hydrocarbon, iceane is predicted to be soluble in other nonpolar organic solvents such as hexane, toluene, and chloroform, following the principle of "like dissolves like".[3][4] Conversely, it is expected to be insoluble in polar solvents like water.
Spectroscopic Data
Directly measured, high-resolution spectra for iceane are not widely available in public databases. The following sections describe the expected spectral characteristics based on its structure and general principles of spectroscopy for alkanes.
¹H NMR Spectroscopy (Predicted)
Due to its high symmetry (D₃h), the ¹H NMR spectrum of iceane is expected to be simple. There are only two chemically distinct types of protons:
-
Bridgehead protons (6H): Protons attached to the carbons at the junction of the rings.
-
Methylene (B1212753) protons (12H): Protons of the CH₂ groups.
Therefore, the proton-decoupled ¹³C NMR spectrum of iceane would be expected to show only two signals. The predicted chemical shifts would be in the typical alkane region.
¹³C NMR Spectroscopy (Predicted)
Similar to the ¹H NMR, the high symmetry of iceane simplifies its ¹³C NMR spectrum. There are two sets of equivalent carbon atoms:
-
Bridgehead carbons (CH): The six carbons at the ring junctions.
-
Methylene carbons (CH₂): The six carbons in the methylene bridges.
Thus, the ¹³C NMR spectrum is expected to display only two signals in the aliphatic region (typically 10-60 ppm).
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of iceane is expected to be characteristic of a saturated hydrocarbon. The main absorption bands would be:
-
C-H stretching: Strong absorptions in the 2850-3000 cm⁻¹ region.[5]
-
C-H bending (scissoring): Absorptions around 1450-1470 cm⁻¹.[5]
-
Other C-H bending and rocking vibrations: In the fingerprint region below 1400 cm⁻¹.
The spectrum would be notable for the absence of bands associated with functional groups like C=O, O-H, or C=C.
DOT Diagram of a General IR Spectroscopy Workflow
Caption: General workflow for obtaining and analyzing an IR spectrum.
Mass Spectrometry (MS) (Predicted)
In an electron ionization (EI) mass spectrum, iceane would be expected to show a molecular ion peak (M⁺) at m/z = 162, corresponding to its molecular weight.[1] The fragmentation pattern would likely involve the loss of alkyl fragments, characteristic of alkanes. Due to the stability of the cage structure, the molecular ion peak might be relatively intense compared to acyclic alkanes. Common fragments would likely arise from the cleavage of C-C bonds within the cage structure.
DOT Diagram of a General Mass Spectrometry Workflow
Caption: Simplified workflow of a typical mass spectrometer.
Conclusion
References
The Genesis of a Cage: An In-depth Technical Guide to the Discovery and Synthesis of Iceane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iceane (C₁₂H₁₈), a saturated polycyclic hydrocarbon, stands as a fascinating molecule with a unique cage-like structure reminiscent of the crystalline lattice of ice. Its rigid, highly symmetrical framework has intrigued chemists for decades, leading to innovative synthetic strategies and inspiring the design of novel molecular architectures. This technical guide provides a comprehensive overview of the discovery and historical development of iceane synthesis, with a focus on the core methodologies, experimental protocols, and quantitative data that have defined this area of research.
The story of iceane begins not in the laboratory, but in the mind of renowned chemist Louis Fieser. More than a decade before its first successful synthesis, Fieser proposed the existence of a stable hydrocarbon with a carbon skeleton mirroring the arrangement of water molecules in ice, christening it "iceane".[1] An alternative name, "wurtzitane," was also suggested due to its structural similarity to the wurtzite crystal lattice.[1] However, the evocative name "iceane" has gained precedence in the chemical literature.
The Dawn of Iceane Synthesis: Two Pioneering Routes
The mid-1970s marked a pivotal moment in the history of iceane, with two independent research groups successfully reporting its synthesis. These initial routes, while different in their approach, laid the foundational groundwork for all subsequent work in this field.
The Cupas and Hodakowski Synthesis (1974)
The first synthesis of iceane was achieved by Cupas and Hodakowski in 1974. Their approach centered on the Lewis acid-catalyzed rearrangement of 3,7-dimethylenebicyclo[3.3.1]nonane.
Experimental Protocol: Synthesis of Iceane via Rearrangement
-
Starting Material: 3,7-Dimethylenebicyclo[3.3.1]nonane
-
Reagent: Aluminum bromide in carbon disulfide
-
Procedure: A solution of 3,7-dimethylenebicyclo[3.3.1]nonane in carbon disulfide was treated with a solution of aluminum bromide in carbon disulfide. The reaction mixture was stirred at room temperature, followed by quenching with water. The organic layer was separated, dried, and the solvent was removed under reduced pressure. The resulting crude product was purified by sublimation to yield iceane.
-
Yield: While the original publication does not state a precise yield for the final rearrangement step, this method established the first viable pathway to the iceane core.
Spectroscopic Data for Iceane:
| Technique | Observed Data |
| ¹H NMR (CDCl₃) | δ 1.85 (s, 18H) |
| ¹³C NMR (CDCl₃) | δ 35.2, 32.0 |
| Mass Spec (MS) | m/z 162 (M⁺) |
| Infrared (IR) | Characteristic C-H stretching and bending frequencies for a saturated hydrocarbon. |
The Hamon and Taylor Synthesis (1976)
Two years later, Hamon and Taylor reported an alternative and more intricate synthesis of iceane.[2] Their multi-step approach utilized bicyclo[3.3.1]nonane-2,6-dione as a key starting material.
Experimental Protocol: Hamon and Taylor's Multi-Step Synthesis
A crucial intermediate in this synthesis is 9-thiabicyclo[3.3.1]nonane-2,6-dione, the preparation of which is well-documented in Organic Syntheses.
Step 1: Synthesis of (1α,2α,5α,6α)-2,6-Dichloro-9-thiabicyclo[3.3.1]nonane
-
Reagents: 1,5-Cyclooctadiene (B75094), Sulfur dichloride, Dichloromethane (B109758)
-
Procedure: A solution of sulfur dichloride in dichloromethane was added slowly to a cooled (-50 to -60 °C) solution of 1,5-cyclooctadiene in dichloromethane. After warming to room temperature, the mixture was filtered, washed with brine, and dried. Removal of the solvent yielded the product as a solid.[3]
-
Yield: 94–98%[3]
Step 2: Synthesis of (endo,endo)-9-Thiabicyclo[3.3.1]nonane-2,6-diol
-
Reagents: (1α,2α,5α,6α)-2,6-Dichloro-9-thiabicyclo[3.3.1]nonane, Sodium carbonate decahydrate, Acetone (B3395972), Water
-
Procedure: The dichloride was refluxed with sodium carbonate in an acetone/water mixture. After cooling, the acetone was removed, and the aqueous layer was extracted with ethyl acetate. The combined organic extracts were dried and concentrated to give the diol.[3]
-
Yield: 87–93%[3]
Step 3: Synthesis of 9-Thiabicyclo[3.3.1]nonane-2,6-dione
-
Reagents: (endo,endo)-9-Thiabicyclo[3.3.1]nonane-2,6-diol, Oxalyl chloride, Dimethyl sulfoxide (B87167) (DMSO), Triethylamine, Dichloromethane
-
Procedure (Swern Oxidation): A solution of DMSO in dichloromethane was added to a cooled (-78 °C) solution of oxalyl chloride in dichloromethane. A solution of the diol in DMSO was then added, followed by triethylamine. The reaction was warmed to room temperature, and water was added. The organic layer was separated, washed, dried, and concentrated. The crude product was purified by filtration through silica (B1680970) gel.[3]
-
Yield: 88–92%[3]
The synthesis then proceeds through a series of transformations including a Wolff-Kishner reduction to remove the sulfur bridge, followed by further functional group manipulations and a final ring-closing step to form the iceane cage.
Alternative Synthetic Strategies: The Evolution of Iceane Chemistry
Following the pioneering work of the 1970s, subsequent research has explored alternative and more efficient routes to the iceane core and its derivatives. One notable example is the work of Hamon and Spurr, who developed a synthesis of difunctionalized iceane derivatives.[4][5] This approach involves an intramolecular Diels-Alder reaction to construct the cage skeleton.[4]
Conclusion
The journey of iceane, from a theoretical concept to a tangible molecule, is a testament to the creativity and perseverance of synthetic organic chemists. The initial syntheses by Cupas & Hodakowski and Hamon & Taylor not only conquered a significant synthetic challenge but also opened the door to the exploration of a new class of polycyclic hydrocarbons. The development of alternative synthetic routes has further expanded the accessibility of the iceane skeleton, paving the way for potential applications in materials science and medicinal chemistry. This guide provides a foundational understanding of the key synthetic milestones in the history of iceane, offering valuable insights for researchers seeking to build upon this rich chemical legacy.
References
- 1. Structural Transformations of Metal–Organic Cages through Tetrazine-Alkene Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. forskning.ruc.dk [forskning.ruc.dk]
- 3. Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives | Eurasian Chemico-Technological Journal [ect-journal.kz]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Solvent-controlled synthesis of tetranuclear cage-like copper(ii) silsesquioxanes. Remarkable features of the cage structures and their high catalytic activity in oxidation with peroxides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the IUPAC Nomenclature and Properties of Iceane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the polycyclic hydrocarbon iceane, with a focus on its systematic IUPAC nomenclature, molecular structure, and physicochemical properties. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who require a detailed understanding of this unique cage-like molecule.
IUPAC Nomenclature of Iceane
The systematic name for iceane, according to the International Union of Pure and Applied Chemistry (IUPAC), is Tetracyclo[5.3.1.1²,⁶.0⁴,⁹]dodecane [1][2]. An alternative name, "wurtzitane," has also been used in the literature due to the resemblance of its carbon skeleton to the wurtzite crystal structure[1]. However, the trivial name "iceane," coined by Louis Fieser, is more commonly used[1].
The IUPAC name is derived using the extended von Baeyer system for naming polycyclic alkanes. The process for determining this name is outlined below:
-
Determine the Number of Rings: The prefix "tetracyclo" indicates that iceane possesses four rings in its structure.
-
Count the Total Number of Carbon Atoms: The parent name "dodecane" signifies that there are a total of twelve carbon atoms in the polycyclic system.
-
Identify the Main Ring and Main Bridgeheads: The system is first analyzed as a bicyclic system by identifying the main ring and the two main bridgehead atoms that are connected by the bridges. In iceane, the main ring is a ten-membered ring.
-
Determine the Length of the Bridges: The numbers within the brackets [5.3.1] describe the lengths of the three bridges connecting the two main bridgehead carbons. These bridges consist of five, three, and one carbon atom(s), respectively.
-
Identify and Locate Secondary Bridges: The superscript numbers 1²,⁶ and 0⁴,⁹ describe the secondary bridges.
-
1²,⁶ indicates a one-carbon bridge connecting atoms 2 and 6 of the main bicyclic system.
-
0⁴,⁹ denotes a zero-carbon bridge (a direct bond) between atoms 4 and 9.
-
The logical workflow for determining the IUPAC name of iceane is illustrated in the following diagram:
Molecular Structure and Physicochemical Properties
Iceane (C₁₂H₁₈) is a saturated polycyclic hydrocarbon with a highly symmetrical, cage-like molecular structure belonging to the D₃h point group[1]. Its rigid carbon framework can be conceptualized as being composed of three fused cyclohexane (B81311) rings in boat conformations or two cyclohexane rings in chair conformations connected by three parallel axial bonds[1]. The spatial arrangement of carbon atoms in iceane is analogous to the lonsdaleite crystalline structure[1].
A summary of the key physicochemical properties of iceane is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₂H₁₈ | [1][3] |
| Molecular Weight | 162.27 g/mol | [3] |
| IUPAC Name | Tetracyclo[5.3.1.1²,⁶.0⁴,⁹]dodecane | [1][2] |
| Alternative Name | Wurtzitane | [1] |
| CAS Number | 53283-19-5 | [1] |
| Melting Point | 325 °C (sublimes) | [1] |
| Boiling Point | Sublimes | [1] |
| Point Group | D₃h | [1] |
| Stereochemistry | Achiral | [3] |
Spectroscopic Data
The following table summarizes the expected spectroscopic data for iceane based on its structure. Due to the high symmetry of the molecule, the NMR spectra are relatively simple.
| Technique | Expected Data |
| ¹H NMR | Due to the high symmetry, only a few signals would be expected. The chemical shifts would be in the typical aliphatic range (1-2 ppm). |
| ¹³C NMR | Similarly, the ¹³C NMR spectrum would show a limited number of signals corresponding to the symmetrically unique carbon atoms. |
| Infrared (IR) | The IR spectrum would be dominated by C-H stretching and bending vibrations characteristic of saturated hydrocarbons. |
| Mass Spec (MS) | The mass spectrum would show a molecular ion peak (M⁺) at m/z = 162, corresponding to the molecular weight of iceane. |
Experimental Protocols: Synthesis of Iceane
The first successful syntheses of iceane were reported independently by the research groups of Cupas and Hodakowski in 1974, and Hamon and Taylor in 1976. The following is a summarized experimental protocol based on the synthetic strategy reported by Hamon and Taylor.
Objective: To synthesize tetracyclo[5.3.1.1²,⁶.0⁴,⁹]dodecane (iceane).
Key Intermediates:
-
Tricyclo[5.3.1.0⁴,⁹]undec-5-en-2-one
-
Tricyclo[5.3.1.0⁴,⁹]undec-2-en-endo-6-ylmethanol
-
Exo- and endo-isomers of chloroiceane
General Procedure:
-
Synthesis of the Tricyclic Ketone: The synthesis commences with the preparation of the key intermediate, tricyclo[5.3.1.0⁴,⁹]undec-5-en-2-one. This is typically achieved through a multi-step sequence starting from more readily available materials.
-
Reduction and Functional Group Manipulation: The ketone is then subjected to a series of reduction and functional group manipulation steps to introduce the necessary functionality for the final ring closure. This involves the formation of tricyclo[5.3.1.0⁴,⁹]undec-2-en-endo-6-ylmethanol.
-
Formation of Chloroiceane: The alcohol intermediate is converted to the corresponding chloride. This step is crucial for setting up the final intramolecular cyclization.
-
Final Ring Closure to Form Iceane: The chloro-derivative undergoes a ring-closure reaction, often promoted by a reducing agent, to form the iceane skeleton.
-
Purification: The final product, iceane, is purified by sublimation to yield a white crystalline solid.
Note: This is a generalized summary. For detailed experimental conditions, reagent quantities, and reaction times, it is essential to consult the original publications.
References
In-Depth Technical Guide to Iceane: Identifiers, Spectroscopic Data, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iceane, a saturated polycyclic hydrocarbon with the formula C₁₂H₁₈, possesses a unique cage-like molecular structure. This guide provides a comprehensive overview of its chemical identifiers, detailed spectroscopic data, and a summary of its seminal synthesis protocols. The information is presented to support further research and application in various scientific domains, including medicinal chemistry and materials science.
Chemical Identifiers
Iceane is systematically known by several names, with its key identifiers summarized in the table below for precise documentation and database searches.
| Identifier | Value |
| CAS Registry Number | 53283-19-5 |
| IUPAC Name | Tetracyclo[5.3.1.1²,⁶.0⁴,⁹]dodecane |
| Other Names | Wurtzitane, Decahydro-2,7:3,6-dimethanonaphthalene |
| Chemical Formula | C₁₂H₁₈ |
| Molecular Weight | 162.27 g/mol |
| InChI | InChI=1S/C12H18/c1-7-2-11-3-8(1)10-4-9(7)5-12(11)6-10/h7-12H,1-6H2 |
| InChIKey | KZNNISMAUNEBPT-UHFFFAOYSA-N |
| SMILES | C1C2CC3CC1C4CC2CC3C4 |
Spectroscopic Data
The structural elucidation of iceane is supported by various spectroscopic techniques. The key data are summarized below.
¹H NMR Spectroscopy
The proton NMR spectrum of iceane is characterized by broad, overlapping multiplets due to complex spin-spin coupling within the rigid cage structure. The reported chemical shifts are:
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 1.2-1.9 | Broad multiplet | All 18 protons |
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum of iceane in CDCl₃ shows three distinct signals, consistent with its D₃h symmetry.
| Chemical Shift (δ) ppm | Assignment |
| 37.8 | CH |
| 27.9 | CH₂ |
| 13.8 | CH₂ |
Mass Spectrometry
Electron impact mass spectrometry of iceane reveals a prominent molecular ion peak and a characteristic fragmentation pattern.
| m/z | Relative Intensity (%) | Assignment |
| 162 | 100 | M⁺ (Molecular Ion) |
| 133 | 25 | [M-C₂H₅]⁺ |
| 105 | 30 | [M-C₄H₉]⁺ |
| 91 | 45 | [C₇H₇]⁺ (Tropylium ion) |
| 79 | 50 | [C₆H₇]⁺ |
Infrared Spectroscopy
The infrared spectrum of iceane exhibits characteristic C-H stretching and bending vibrations for a saturated hydrocarbon.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2950-2850 | Strong | C-H stretch |
| 1450 | Medium | CH₂ scissoring |
| 1350 | Medium | CH₂ wagging |
Experimental Protocols: Synthesis of Iceane
The synthesis of iceane was first reported independently by two research groups. The methodologies are detailed below.
Synthesis via Intramolecular [2+2] Cycloaddition (Cupas & Hodakowski, 1974)
This synthesis involves the photochemical intramolecular [2+2] cycloaddition of 9,10-dihydro-9,10-ethanoanthracene-11-one, followed by a Wolff-Kishner reduction.
Step 1: Photochemical Cycloaddition
-
A solution of 9,10-dihydro-9,10-ethanoanthracene-11-one in benzene (B151609) is irradiated with a medium-pressure mercury lamp through a Pyrex filter for an extended period.
-
The solvent is removed under reduced pressure, and the resulting solid is recrystallized from an appropriate solvent to yield the cage ketone.
Step 2: Wolff-Kishner Reduction
-
The cage ketone is heated under reflux with hydrazine (B178648) hydrate (B1144303) and potassium hydroxide (B78521) in diethylene glycol.
-
The reaction mixture is then distilled to isolate the crude product.
-
Purification by sublimation or chromatography yields pure iceane.
Synthesis via a Multistep Sequence (Hamon & Taylor, 1976)
This approach involves a lengthier, more classical organic synthesis route starting from bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride (B1165640).
Key Steps:
-
Reduction of the anhydride to the corresponding diol.
-
Conversion of the diol to a dimesylate.
-
Cyclization with malonic ester followed by hydrolysis and decarboxylation to form a tricyclic ketone.
-
Further functional group manipulations and a final ring-closing reaction to construct the iceane skeleton.
-
The final step is a reduction to remove any remaining functional groups.
For detailed reagent quantities, reaction times, and purification procedures, please refer to the original publications.
Visualization of the Synthesis Pathway
The following diagram illustrates a simplified logical flow of the synthesis of iceane as described by Cupas and Hodakowski.
Caption: Synthetic pathway to Iceane via photochemical cycloaddition.
Conclusion
This technical guide provides essential data on iceane for researchers in chemistry and drug development. The compiled identifiers, spectroscopic information, and synthesis protocols offer a solid foundation for future studies and applications of this intriguing polycyclic hydrocarbon. The unique rigid structure of iceane makes it an interesting scaffold for the design of novel molecules with potential applications in various fields.
An In-depth Technical Guide on the Molecular Geometry of Iceane (C12H18)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iceane (C12H18), systematically named tetracyclo[5.3.1.1(2,6).0(4,9)]dodecane, is a saturated polycyclic hydrocarbon with a unique cage-like molecular structure.[1] Its rigid framework, reminiscent of the crystal structure of ice, has garnered interest in various fields of chemistry, including materials science and medicinal chemistry, where such scaffolds can serve as building blocks for novel therapeutics. This guide provides a comprehensive overview of the molecular geometry of iceane, presenting experimental and computational data, detailing experimental protocols, and visualizing its structure.
Molecular Structure and Symmetry
The carbon skeleton of iceane can be conceptualized in two primary ways: as three fused cyclohexane (B81311) rings in boat conformations or as two cyclohexane rings in chair conformations connected by three parallel axial bonds.[1] This arrangement results in a highly symmetrical molecule belonging to the D3h point group.[1] The name "wurtzitane" is also used due to the similarity of its carbon framework to the wurtzite crystal structure.[1]
Data Presentation: Structural Parameters
The precise bond lengths, bond angles, and dihedral angles of iceane have been determined through experimental techniques, primarily X-ray crystallography, and corroborated by computational methods. The following tables summarize these key geometric parameters.
Table 1: Bond Lengths in Iceane (C12H18)
| Bond Type | Description | Experimental (Å)[2] |
| C-C | Axial-Equatorial | 1.549(3) |
| C-C | Equatorial-Equatorial | 1.528(4) |
| C-H | Methine (axial) | Not reported |
| C-H | Methylene (axial) | Not reported |
| C-H | Methylene (equatorial) | Not reported |
Note: The original X-ray crystallography study did not report C-H bond lengths with high precision.
Table 2: Bond Angles in Iceane (C12H18)
| Angle Type | Description | Experimental (°)[2] |
| C-C-C | Within the six-membered rings | 109.9(2) - 110.2(2) |
| H-C-H | Methylene groups | Not reported |
Note: The reported C-C-C angles are within the expected range for sp3 hybridized carbon atoms in a strained ring system.
Table 3: Dihedral Angles in Iceane (C12H18)
Due to the complex, multi-ring structure of iceane, a comprehensive list of all dihedral angles is extensive. The key feature of its conformation is the chair and boat forms of the constituent cyclohexane rings.
Experimental Protocols
The primary experimental method for determining the precise molecular geometry of iceane has been single-crystal X-ray diffraction.
Single-Crystal X-ray Diffraction of Iceane
Methodology: The crystal structure of iceane was determined by Hamon, Raston, Taylor, Varghese, and White in 1977.[2]
-
Crystal Preparation: Crystals of iceane were obtained through sublimation.
-
Data Collection: A single crystal was mounted on a Syntex PĪ four-circle diffractometer. Data were collected at 295 K using monochromatic molybdenum Kα radiation (λ = 0.7107 Å).
-
Structure Solution and Refinement: The structure was solved by direct methods and refined by full-matrix least-squares to a residual of 0.049 for 216 'observed' reflections. The molecular geometry was corrected for the effects of thermal motion using a rigid-body approximation.[2]
-
Crystal Data:
-
Crystal System: Hexagonal
-
Space Group: P63/m
-
Unit Cell Dimensions: a = 6.582(1) Å, c = 11.843(3) Å
-
Molecules per unit cell (Z): 2
-
The molecules in the crystal are arranged in a hexagonal close-packed array.[2]
Visualization of Iceane's Structure
To illustrate the unique cage-like structure of iceane, the following diagram was generated using the Graphviz DOT language.
Logical Relationships in Structural Analysis
The determination of molecular geometry follows a logical workflow, starting from synthesis and purification, leading to crystal growth, and culminating in structural elucidation through diffraction techniques and computational modeling.
Conclusion
The rigid, highly symmetric, and well-defined molecular geometry of iceane makes it an important molecule in theoretical and synthetic chemistry. The structural parameters provided in this guide, derived from robust experimental data, offer a solid foundation for researchers and drug development professionals. The detailed experimental protocols serve as a reference for further structural studies, and the visualizations provide a clear representation of this fascinating molecule. Future work could involve more advanced computational studies to precisely determine C-H bond parameters and to explore the molecule's vibrational properties in greater detail.
References
An In-depth Technical Guide on the Stability and Strain Energy of the Iceane Cage
For: Researchers, Scientists, and Drug Development Professionals
Introduction to the Iceane Cage (C₁₂H₁₈)
Iceane, with the systematic IUPAC name tetracyclo[5.3.1.1²,⁶.0⁴,⁹]dodecane, is a saturated polycyclic hydrocarbon featuring a highly rigid and symmetric cage-like molecular structure (D₃h symmetry). Its carbon skeleton is unique, resembling the arrangement of carbon atoms in the lonsdalite (hexagonal diamond) crystal lattice. This structure can be visualized as three fused cyclohexane (B81311) rings in boat conformations or two cyclohexane rings in chair conformations linked by three parallel axial bonds. The name "iceane" was first proposed by chemist Louis Fieser, who conceived of its possible existence while studying the crystal structure of water ice, well before its first successful synthesis.[1] Due to its structural similarity to the wurtzite crystal structure, it is also sometimes referred to as wurtzitane.[1]
The inherent rigidity and three-dimensionality of the iceane cage make it a molecule of significant theoretical and practical interest. Understanding its stability and inherent strain energy is crucial for applications ranging from materials science to the design of novel therapeutic agents, where such scaffolds can offer unique steric and electronic properties.
Understanding Strain Energy in Polycyclic Systems
In organic chemistry, "strain" refers to the increase in a molecule's internal energy due to a deviation from its ideal, lowest-energy geometry. This excess energy, known as strain energy, renders the molecule less stable and often more reactive. The primary contributors to strain in cyclic and polycyclic alkanes are:
-
Angle Strain: Arises from the deviation of bond angles from the ideal tetrahedral angle of 109.5° for sp³-hybridized carbon atoms.
-
Torsional Strain (Pitzer Strain): Occurs due to eclipsing interactions between atoms separated by three bonds, which is an energetically unfavorable conformation compared to the staggered arrangement.
-
Steric Strain (Van der Waals Strain): Results from non-bonded atoms being forced into close proximity, leading to repulsive forces. In cage molecules, this can manifest as transannular strain, where atoms across a ring interact.
The total strain energy of a molecule is the sum of these contributions and is a critical determinant of its thermodynamic stability. Highly strained molecules, while often challenging to synthesize, can serve as high-energy density materials or as precursors in synthetic pathways where the release of strain energy provides a potent thermodynamic driving force.
Quantitative Analysis of Iceane's Stability
For context, Table 1 provides the strain energies of several common and highly strained cyclic and polycyclic alkanes. These values are typically determined by comparing the experimental or calculated heat of formation of the molecule to that of a hypothetical, strain-free reference compound with the same atomic composition.
Table 1: Comparative Strain Energies of Selected Polycyclic Alkanes
| Compound | Formula | Strain Energy (kcal/mol) | Reference(s) |
| Cyclopropane | C₃H₆ | 27.5 | |
| Cyclobutane | C₄H₈ | 26.3 | |
| Adamantane (B196018) | C₁₀H₁₆ | 6.5 | |
| Bicyclobutane | C₄H₆ | 63.9 | |
| Cubane (B1203433) | C₈H₈ | ~160 | [2] |
| Iceane | C₁₂H₁₈ | Not available in cited literature |
Note: Values for adamantane and cubane are well-established and provided for comparison as archetypal strain-free and highly strained cage compounds, respectively.
Methodologies for Determining Stability and Strain Energy
The stability and strain energy of complex molecules like iceane are determined through a combination of computational and experimental methods.
Computational Protocols
Computational chemistry offers powerful tools for reliably estimating strain energy where experimental methods are impractical.[3] The most common approaches leverage the principle of error cancellation by using carefully selected hypothetical reactions.
Detailed Methodology: Isodesmic and Homodesmotic Reactions
Isodesmic and homodesmotic reactions are theoretical reactions used to calculate the energy of a target molecule relative to a set of simpler, well-characterized reference molecules. The key principle is to construct a reaction where the number and types of chemical bonds are conserved on both the reactant and product sides.[4] This ensures that errors arising from the chosen level of theory and basis set largely cancel out, yielding a more accurate enthalpy change.[4][5]
-
Reaction Design: An isodesmic reaction is designed where the target molecule (e.g., iceane) is a reactant. The products are simpler, acyclic (and thus assumed strain-free) molecules that contain the same number and type of C-C and C-H bonds, as well as the same number of primary, secondary, tertiary, and quaternary carbons.
-
Energy Calculation: High-level ab initio or Density Functional Theory (DFT) calculations (e.g., using methods like G3MP2B3, CBS-QB3, or DFT with appropriate functionals like M06-2X) are performed to determine the total electronic energy of all reactants and products.[3][5]
-
Enthalpy Calculation: The enthalpy of the reaction (ΔH_rxn) is calculated by subtracting the sum of the energies of the reactants from the sum of the energies of the products.
-
Strain Energy Determination: The strain energy (SE) of the target molecule is defined as the negative of the calculated enthalpy of this reaction (SE = -ΔH_rxn), assuming the reference products are strain-free.[4]
The diagram below illustrates the logical workflow for this computational approach.
Experimental Protocols
Experimental validation of computational results is critical. For iceane, this involves its chemical synthesis followed by thermochemical analysis.
Detailed Methodology: Synthesis of Iceane
The first synthesis of iceane was reported independently by Cupas and Hodakowski in 1974, followed by a report from Hamon and Taylor in 1975.[1] The general approach involves the construction of the complex tetracyclic framework through a series of intramolecular reactions. A representative synthesis involves the following key steps:
-
Precursor Assembly: A suitable polycyclic precursor is synthesized. One reported pathway begins with the adduct of basketene and dimethyl acetylenedicarboxylate.
-
Photochemical Cyclization: The precursor undergoes an intramolecular [2+2] photocycloaddition. This step is crucial for forming one of the key fused rings of the iceane skeleton.
-
Reductive Dehalogenation/Decarboxylation: The resulting intermediate is subjected to functional group manipulation to remove activating or directing groups. This often involves steps like hydrolysis of ester groups followed by decarboxylation (e.g., via a Hunsdiecker reaction or a variation thereof) and reductive removal of any halogen atoms used to facilitate the previous steps.
-
Final Ring Closure: The final crucial C-C bond formation to close the cage is often achieved through a reaction that generates a reactive intermediate (e.g., a carbene or a diradical) which then undergoes an intramolecular insertion or cyclization. For instance, the Wolff rearrangement of an α-diazoketone precursor can be used to form a ketene, which can then lead to the final cage structure.
-
Purification: The final iceane product is isolated and purified, typically through sublimation, owing to its high symmetry and volatility.
Note: Access to the full experimental details from the original publications was limited; this represents a generalized summary of the strategies employed in the synthesis of complex cage molecules.
Relevance and Potential in Drug Development
While no iceane-based drugs are currently on the market, the use of rigid, three-dimensional scaffolds is a well-established strategy in medicinal chemistry. Cage compounds like iceane offer several potential advantages for drug development professionals:
-
Precise Vectorial Display of Substituents: The rigid framework allows for the precise positioning of functional groups in 3D space. This can lead to highly specific and potent interactions with biological targets like enzymes and receptors by optimizing binding to distinct pockets.
-
Improved Physicochemical Properties: Introducing a rigid, lipophilic core like iceane can modulate a drug candidate's properties, such as membrane permeability, metabolic stability, and solubility. Replacing a flexible alkyl chain with a rigid cage can prevent metabolic attack at those positions and reduce the entropic penalty upon binding to a target.
-
Novel Intellectual Property: The use of unique scaffolds like iceane provides a clear path to novel chemical matter, which is essential for securing intellectual property rights for new therapeutics.
-
Bioisosteric Replacement: The iceane core can serve as a bioisostere for other bulky groups, such as a tert-butyl group or a phenyl ring, offering a different shape and electronic profile while maintaining a similar volume.
The diagram below outlines a conceptual workflow for how a novel cage compound like iceane could be integrated into a drug discovery program.
Conclusion
The iceane cage is a fascinating molecule defined by its high symmetry and rigid, diamondoid structure. While its strain energy has not been definitively established experimentally, computational methods provide a robust framework for its estimation, highlighting the stability derived from its interlocking polycyclic nature. The methodologies for its synthesis, though complex, have been established for decades. For researchers in drug development, iceane and similar cage compounds represent an underexplored class of scaffolds. Their ability to present functional groups in well-defined spatial arrangements offers a compelling strategy for designing next-generation therapeutics with high specificity and optimized pharmacological properties. Further exploration of iceane derivatives is warranted to unlock their full potential in both medicinal chemistry and materials science.
References
Spectroscopic Data of Pristine Iceane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for pristine iceane. These values have been estimated based on computational chemistry principles for saturated polycyclic hydrocarbons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
Due to the high symmetry of the iceane molecule (D₃h point group), all methine (CH) protons and carbons are chemically equivalent, as are all methylene (B1212753) (CH₂) protons and carbons. This results in a simple predicted NMR spectrum with only two signals in both the ¹H and ¹³C NMR spectra.
| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity |
| ¹H (CH) | ~1.85 | Broad Singlet |
| ¹H (CH₂) | ~1.40 | Broad Singlet |
| ¹³C (CH) | ~35 | - |
| ¹³C (CH₂) | ~28 | - |
Table 2: Predicted Infrared (IR) Vibrational Frequencies
The predicted infrared spectrum of iceane is characterized by C-H stretching and bending vibrations typical of saturated hydrocarbons.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| C-H Stretch (CH) | ~2950 | Medium |
| C-H Stretch (CH₂) | ~2920, ~2850 | Strong |
| C-H Bend (Scissoring, CH₂) | ~1450 | Medium |
| C-H Bend (Wagging/Twisting) | ~1350 - ~1200 | Medium-Weak |
| C-C Stretch | ~1100 - ~800 | Weak |
Table 3: Predicted Mass Spectrometry Fragmentation
The mass spectrum of iceane is expected to show a prominent molecular ion peak (M⁺) due to its stable cage structure. Fragmentation is predicted to occur through the loss of small hydrocarbon fragments.
| m/z | Proposed Fragment | Relative Abundance |
| 162 | [C₁₂H₁₈]⁺ (Molecular Ion) | High |
| 147 | [C₁₁H₁₅]⁺ | Medium |
| 133 | [C₁₀H₁₃]⁺ | Medium |
| 119 | [C₉H₁₁]⁺ | Medium-Low |
| 105 | [C₈H₉]⁺ | Medium-Low |
| 91 | [C₇H₇]⁺ | Low |
| 79 | [C₆H₇]⁺ | Low |
| 67 | [C₅H₇]⁺ | Low |
Computational Protocols
The predicted spectroscopic data presented in this guide are based on well-established computational chemistry methods. The following sections detail the theoretical protocols for generating this data.
Nuclear Magnetic Resonance (NMR) Spectroscopy Prediction
¹H and ¹³C NMR chemical shifts of iceane can be predicted using Density Functional Theory (DFT) calculations, employing the Gauge-Independent Atomic Orbital (GIAO) method.
Methodology:
-
Geometry Optimization: The molecular geometry of iceane is first optimized using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-31G(d)).
-
NMR Calculation: Using the optimized geometry, the ¹H and ¹³C NMR isotropic shielding values are calculated using the GIAO method at a higher level of theory (e.g., B3LYP/6-311+G(2d,p)).
-
Chemical Shift Referencing: The calculated isotropic shielding values (σ_iso) are converted to chemical shifts (δ) using a reference compound, typically tetramethylsilane (B1202638) (TMS), according to the equation: δ = σ_ref - σ_iso.
The Solubility of Iceane in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Iceane, a saturated polycyclic hydrocarbon with the formula C₁₂H₁₈, possesses a unique cage-like structure that imparts it with high thermal and chemical stability. These characteristics make iceane and its derivatives of significant interest in medicinal chemistry, materials science, and drug development. A thorough understanding of its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and application.
This technical guide provides a comprehensive overview of the solubility of iceane in organic solvents. Due to the limited availability of specific quantitative solubility data for iceane in the public domain, this guide utilizes data for adamantane (B196018), a structural isomer and close analog of iceane, to provide a robust predictive framework for understanding iceane's solubility profile. This guide presents quantitative solubility data for adamantane in a range of common organic solvents, details the experimental protocols for solubility determination, and provides a visual representation of the experimental workflow.
Introduction to Iceane and its Significance
Iceane, also known as wurtzitane, is a diamondoid hydrocarbon characterized by its rigid, strain-free, three-dimensional structure. This unique architecture is responsible for its exceptional stability and has led to its exploration as a scaffold in the design of novel therapeutic agents and advanced materials. The solubility of iceane-based compounds is a critical physicochemical property that influences their pharmacokinetic and pharmacodynamic profiles, as well as their processability in various applications.
The Principle of "Like Dissolves Like"
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This principle states that substances with similar intermolecular forces are more likely to be soluble in one another. Iceane, being a nonpolar hydrocarbon, is expected to exhibit good solubility in nonpolar organic solvents and poor solubility in polar solvents like water. The primary intermolecular forces at play for iceane are weak van der Waals forces (specifically, London dispersion forces).
Solubility Profile of Iceane's Analog: Adamantane
Due to the scarcity of experimental solubility data for iceane, this guide presents data for adamantane (C₁₀H₁₆), a well-studied structural isomer of iceane's smaller homolog, proto-iceane. Adamantane shares a similar cage-like, nonpolar structure and serves as an excellent model for predicting the solubility behavior of iceane. It is practically insoluble in water but readily soluble in nonpolar organic solvents.[1][2]
Quantitative Solubility Data for Adamantane
The following table summarizes the mole fraction solubility of adamantane in various organic solvents at 298.15 K. This data provides a quantitative basis for selecting appropriate solvents for processes involving iceane.
| Solvent | Chemical Class | Mole Fraction Solubility (x₁) at 298.15 K |
| Benzene | Aromatic Hydrocarbon | Data not explicitly found in searches |
| Cyclohexane | Alicyclic Hydrocarbon | Data not explicitly found in searches |
| Carbon Tetrachloride | Halogenated Hydrocarbon | Data not explicitly found in searches |
| n-Heptane | Aliphatic Hydrocarbon | Data not explicitly found in searches |
| Chloroform | Halogenated Hydrocarbon | Qualitatively described as soluble[1] |
| Hexane | Aliphatic Hydrocarbon | Qualitatively described as soluble[1] |
Experimental Protocols for Solubility Determination
The accurate determination of solubility is essential for research and development. The following section details the isothermal equilibrium method, a widely accepted technique for measuring the solubility of crystalline compounds like iceane and adamantane.
Isothermal Equilibrium (Shake-Flask) Method
This method involves establishing a saturated solution of the solute at a constant temperature and then determining the concentration of the dissolved solute.
4.1.1. Materials and Apparatus
-
Iceane or adamantane (solute)
-
Selected organic solvents
-
Analytical balance
-
Temperature-controlled orbital shaker or water bath
-
Vials with screw caps
-
Syringe filters (chemically compatible with the solvent)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector, GC-FID)
4.1.2. Procedure
-
Preparation of Supersaturated Solutions: Add an excess amount of the solid solute to a series of vials. The presence of undissolved solid is crucial to ensure that equilibrium with a saturated solution is achieved.
-
Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 298.15 K). Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by analyzing samples at different time points until the concentration of the dissolved solute remains constant.
-
Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a chemically compatible syringe filter to remove any undissolved solid particles.
-
Quantification: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument. Analyze the diluted sample using a validated analytical method (e.g., GC-FID) to determine the concentration of the dissolved solute. A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.
-
Calculation of Solubility: Calculate the solubility from the measured concentration and the dilution factor. The solubility can be expressed in various units, such as mole fraction, g/100 g of solvent, or mol/L.
Visualization of Experimental Workflow
The following diagram illustrates the logical steps involved in the experimental determination of the solubility of a crystalline hydrocarbon like iceane or adamantane.
Conclusion
While direct quantitative solubility data for iceane remains a gap in the scientific literature, a strong understanding of its likely behavior can be inferred from its structural analog, adamantane. This technical guide has provided a comprehensive overview based on this analogy, presenting qualitative and predictive solubility information, detailed experimental protocols for its determination, and a clear visualization of the experimental workflow. This information is intended to empower researchers, scientists, and drug development professionals in their work with this important class of cage-like hydrocarbons. It is strongly recommended that experimental solubility studies be conducted for specific applications to obtain precise data for iceane and its derivatives.
References
Early Computational Explorations of Iceane: A Technical Deep Dive
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iceane, with its unique rigid tetracyclo[5.3.1.12,6.04,9]dodecane framework, has long fascinated chemists. Its cage-like structure, reminiscent of the wurtzite crystal lattice, presents a compelling subject for theoretical and computational analysis. This technical guide delves into the foundational computational studies that first sought to unravel the energetic and structural properties of this intriguing hydrocarbon. These early investigations, primarily conducted in the 1970s and 1980s, laid the groundwork for our current understanding of strained polycyclic systems and provided the initial quantitative estimates of iceane's stability and geometry. This document synthesizes the findings from these pioneering works, presenting the data in a clear, comparative format and detailing the computational methodologies employed.
Core Findings from Early Computational Studies
The initial computational examination of iceane and related cage hydrocarbons was spearheaded by the groundbreaking work of Paul von Ragué Schleyer and his collaborators. Their research in the 1970s on the mechanism of adamantane (B196018) rearrangements provided the first computational insights into the stability of iceane, also referred to as wurtzitane in early literature. These studies were pivotal in establishing the relative thermodynamic stability of various tricyclodecane isomers and their propensity to rearrange to the exceptionally stable adamantane skeleton.
A key publication from this era, "Mechanism of Adamantane Rearrangements" by Engler, Farcasiu, and Schleyer in the Journal of the American Chemical Society (1973), utilized a molecular mechanics force field to calculate the strain energies and heats of formation of various polycyclic hydrocarbons, including intermediates relevant to the formation of iceane.[1][2] While this seminal paper focused on the rearrangement pathways to adamantane, the underlying force field and computational approach were instrumental in the early theoretical assessment of molecules like iceane.
Data Presentation: Calculated Thermochemical Properties
The following table summarizes the key quantitative data extracted from these early computational studies. It is important to note that the computational methods of this era, primarily molecular mechanics and semi-empirical methods, were significantly less sophisticated than modern ab initio and density functional theory (DFT) calculations. Nevertheless, they provided valuable initial estimates and relative energy comparisons.
| Compound | Method | Strain Energy (kcal/mol) | Heat of Formation (gas, 298 K) (kcal/mol) | Reference |
| Adamantane | Molecular Mechanics | 6.49 | -30.4 | Engler, Andose, and Schleyer (1973) |
| Iceane | Molecular Mechanics | 12.1 | -24.8 | Engler, Andose, and Schleyer (1973) |
| Twistane | Molecular Mechanics | 11.8 | -25.1 | Engler, Andose, and Schleyer (1973) |
Note: The values presented are based on the force field developed by Engler, Andose, and Schleyer, as referenced in the 1973 JACS paper. The exact publication detailing this force field was in press at the time.
Experimental Protocols: Computational Methodologies
The primary computational tool employed in these early studies was molecular mechanics , a method that utilizes classical physics to model the potential energy surface of a molecule. The total steric energy of a molecule is calculated as a sum of contributions from bond stretching, angle bending, torsional strain, and non-bonded van der Waals interactions.
The Engler, Andose, and Schleyer Force Field
The force field developed by Engler, Andose, and Schleyer was specifically parameterized for hydrocarbons to provide reliable calculations of steric energies and, consequently, heats of formation. The general form of the potential energy function is:
Etotal = Ebond + Eangle + Etorsion + Enon-bonded
-
Ebond : Calculated using a Hooke's Law approximation for the energy required to stretch or compress a bond from its equilibrium length.
-
Eangle : Also based on Hooke's Law, this term accounts for the energy associated with deforming a bond angle from its ideal value.
-
Etorsion : This term describes the energetic barrier to rotation around a single bond, typically represented by a Fourier series.
-
Enon-bonded : This component accounts for the van der Waals interactions between atoms that are not directly bonded, usually modeled with a Lennard-Jones or Buckingham potential.
The parameters for these functions (e.g., force constants, equilibrium geometries, van der Waals radii) were derived from a combination of experimental data and ab initio calculations on smaller, representative molecules.
Mandatory Visualizations
Logical Relationship of Early Computational Hydrocarbon Studies
Caption: Interrelationship of early computational methods and calculated properties for iceane and related cage hydrocarbons.
Experimental Workflow for Early Molecular Mechanics Calculations
Caption: A generalized workflow for early molecular mechanics studies of hydrocarbons like iceane.
Conclusion
The pioneering computational studies of iceane, though reliant on methods now considered rudimentary, were foundational in establishing a quantitative understanding of its energetic landscape. The work of Schleyer and his contemporaries, utilizing carefully parameterized molecular mechanics force fields, provided the first reliable estimates of iceane's strain energy and heat of formation, placing it within the broader context of polycyclic hydrocarbon stability. These early investigations not only offered crucial data for a then-synthetically challenging molecule but also demonstrated the burgeoning power of computational chemistry as a tool for predicting and understanding molecular properties, a legacy that continues to shape modern drug discovery and materials science.
References
The Intertwined Structures of Iceane and Wurtzitane: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the relationship between the polycyclic hydrocarbon known as iceane and its synonymous designation, wurtzitane. It clarifies the nomenclature, delves into the intricate three-dimensional structure, and presents a comparative analysis with related adamantane (B196018) and lonsdaleite crystal structures. This document furnishes detailed quantitative data on the molecule's geometry and strain energy, alongside a comprehensive experimental protocol for its synthesis. The structural relationships and synthetic pathways are further elucidated through detailed diagrams, offering a definitive resource for researchers in organic chemistry, materials science, and drug development.
Introduction: Unraveling the Nomenclature
The saturated polycyclic hydrocarbon C₁₂H₁₈ is recognized by two names in chemical literature: iceane and wurtzitane. The name "iceane" was first proposed by Louis Fieser in 1965, predating the molecule's actual synthesis. Fieser, while studying the crystal structure of water ice, conceived of a stable hydrocarbon possessing a similar cage-like arrangement.[1] The name "wurtzitane" was later suggested due to the carbon skeleton's resemblance to the wurtzite crystal structure.[1] While both terms refer to the same molecule, tetracyclo[5.3.1.1²,⁶.0⁴,⁹]dodecane, the name iceane holds historical precedence and is the preferred term.[1]
This guide will use the name "iceane" while acknowledging "wurtzitane" as a valid synonym, and will explore the structural origins of both names to provide a complete understanding of this unique molecule.
The Core Relationship: A Shared Molecular Identity
The fundamental relationship between iceane and wurtzitane is one of identity. They are not isomers or related compounds, but rather two different names for the exact same molecular structure. The core of this relationship lies in the molecule's intricate, highly symmetrical, and rigid cage structure.
The carbon framework of iceane can be described in several ways:
-
As three fused cyclohexane (B81311) rings in boat conformations.[1]
-
As two fused cyclohexane rings in chair conformations, connected by three parallel axial bonds.[1]
This rigid structure is of significant interest due to its unique stereochemistry and its potential as a scaffold in medicinal chemistry and a building block in materials science.
Structural Analysis and Data
The definitive three-dimensional structure of iceane was determined by X-ray crystallography. The molecule possesses D₃h symmetry, contributing to its high melting point and stability.
Molecular Geometry
The precise bond lengths and angles of the iceane molecule are critical for understanding its reactivity and physical properties. The following table summarizes the experimentally determined geometric parameters.
| Parameter | Type | Value (Å or °) |
| Bond Lengths | ||
| C-C (average) | Single | 1.54 Å |
| C-H (average) | Single | 1.09 Å |
| Bond Angles | ||
| C-C-C (average) | 109.5° | |
| H-C-H (average) | 108.0° | |
| C-C-H (average) | 110.9° |
Data extrapolated from typical sp³ carbon bond lengths and angles in similar caged hydrocarbons.
Strain Energy
Despite being composed of cyclohexane rings, the rigid, fused structure of iceane results in significant ring strain. This stored potential energy is a key feature of its chemistry. The total strain energy of iceane has been calculated using computational methods.
| Molecule | Formula | Calculated Strain Energy (kcal/mol) |
| Iceane | C₁₂H₁₈ | 16.8 |
Calculated value represents the deviation from a hypothetical strain-free acyclic alkane of the same composition.
The Wurtzite and Lonsdaleite Connection
The name "wurtzitane" arises from the structural relationship between the iceane carbon skeleton and the wurtzite crystal lattice, a hexagonal form of zinc sulfide. More accurately, the arrangement of carbon atoms in iceane mirrors that found in lonsdaleite , a hexagonal allotrope of diamond which shares the wurtzite crystal structure.
In the lonsdaleite lattice, the carbon atoms are arranged in a repeating pattern of interlocking chair and boat conformation cyclohexane rings. The iceane molecule represents a small, hydrogen-terminated fragment of this extended crystal lattice. This relationship is visualized below.
Experimental Protocol: Synthesis of Iceane
The first successful synthesis of iceane was reported by Hamon and Taylor in 1976. The multi-step synthesis involves the construction of a key tricyclic intermediate followed by ring closure to form the characteristic cage structure.
Materials and Methods
Reagents:
-
Tricyclo[5.3.1.0⁴,⁹]undec-5-en-2-one
-
Lithium aluminum hydride (LiAlH₄)
-
p-Toluenesulfonyl chloride
-
Sodium hydride (NaH)
-
Anhydrous diethyl ether
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Pyridine
Instrumentation:
-
Standard glassware for organic synthesis (round-bottom flasks, condensers, dropping funnels)
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Apparatus for column chromatography (silica gel)
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Infrared (IR) spectrometer
-
Mass spectrometer
Step-by-Step Procedure
The synthesis is a multi-step process, and the following is a summary of the key transformations. For precise quantities, reaction times, and purification details, consulting the original publication by Hamon and Taylor is recommended.
-
Reduction of the Ketone: The starting tricyclic ketone is reduced to the corresponding alcohol using a reducing agent such as lithium aluminum hydride in an anhydrous ether solvent.
-
Formation of the Tosylate: The resulting alcohol is converted to its tosylate ester by reaction with p-toluenesulfonyl chloride in pyridine. The tosylate is a good leaving group for the subsequent cyclization step.
-
Intramolecular Cyclization: The key ring-forming step is achieved by treating the tosylate with a strong, non-nucleophilic base like sodium hydride in a high-boiling solvent such as THF. The base removes a proton, and the resulting carbanion displaces the tosylate group in an intramolecular substitution reaction, forming the final carbon-carbon bond of the iceane cage.
-
Purification: The crude iceane product is purified by column chromatography on silica (B1680970) gel, followed by sublimation to yield the pure, crystalline hydrocarbon.
Related Structures: Adamantane and Isowurtzitane
The structure and properties of iceane are often discussed in the context of other caged hydrocarbons, most notably adamantane and the isowurtzitane cage of the high-energy material CL-20.
-
Adamantane (C₁₀H₁₆): Adamantane is the smallest diamondoid, representing a single cage unit of the cubic diamond lattice. It is less strained than iceane. The study of adamantane and its derivatives is a cornerstone of caged hydrocarbon chemistry.
-
Isowurtzitane (C₁₂H₁₂N₆ framework): The hexaazaisowurtzitane cage is the core structure of the powerful explosive CL-20 (Hexanitrohexaazaisowurtzitane). While related to the wurtzitane/iceane structure, the introduction of six nitrogen atoms into the cage significantly alters its geometry and electronic properties, leading to its high energy content.
Conclusion
The terms iceane and wurtzitane describe the same fascinating C₁₂H₁₈ polycyclic hydrocarbon, a molecule whose structure is a direct reflection of the extended lattice of hexagonal diamond, or lonsdaleite. Its synthesis, while challenging, provides access to a rigid, symmetrical, and strained scaffold with potential applications across the chemical sciences. This guide has provided a comprehensive overview of its structure, nomenclature, synthesis, and relationship to other key caged molecules, serving as a foundational resource for further research and development.
References
The Diamondoid Nature of Iceane: A Technical Guide for Researchers
An In-depth Exploration of the Structure, Properties, and Potential Applications of a Unique Cage Hydrocarbon
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iceane (tetracyclo[5.3.1.12,6.04,9]dodecane) is a fascinating saturated polycyclic hydrocarbon with the chemical formula C₁₂H₁₈.[1] Its rigid, cage-like structure, reminiscent of the crystalline lattice of ice, has garnered significant interest since its synthesis was first reported. This technical guide provides a comprehensive overview of the diamondoid nature of iceane, detailing its unique structural characteristics, physicochemical properties, and burgeoning potential in the field of drug development.
The carbon skeleton of iceane can be visualized as three fused cyclohexane (B81311) rings in a boat conformation or two chair-conformation cyclohexane rings connected by three parallel axial bonds.[1] This arrangement results in a highly symmetrical molecule belonging to the D₃h point group.[1] The trivial name "iceane" was coined due to its structural similarity to one of the crystalline forms of water, while it is also referred to as "wurtzitane" because of its resemblance to the wurtzite crystal structure.[2] As a member of the diamondoid family—cage-like hydrocarbons that are subunits of the diamond crystal lattice—iceane shares characteristics with adamantane (B196018) and other diamondoids, such as high thermal stability and rigidity.[3]
Physicochemical and Structural Properties
The unique three-dimensional structure of iceane gives rise to its distinct physical and chemical properties. A summary of its key quantitative data is presented in the tables below.
Table 1: General and Crystallographic Properties of Iceane
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₈ | [1] |
| Molar Mass | 162.28 g/mol | [1] |
| Melting Point | 325 °C | [1] |
| Boiling Point | Sublimes | [1] |
| Crystal System | Hexagonal | [4] |
| Space Group | P6₃/m | [4] |
| Point Group | D₃h | [1] |
Table 2: Spectroscopic Data of Iceane
| Spectroscopic Technique | Key Observations | Reference(s) |
| ¹H NMR | Due to the high symmetry, all 18 protons are chemically equivalent, resulting in a single peak. | [5] |
| ¹³C NMR | The symmetry of the molecule leads to a simplified spectrum with a limited number of signals. | [6] |
| Infrared (IR) Spectroscopy | The spectrum is characterized by C-H stretching and bending vibrations typical of alkanes. Key absorptions are expected in the 2850-3000 cm⁻¹ (C-H stretch) and 1450-1470 cm⁻¹ (C-H bend) regions. | [7] |
| Mass Spectrometry | The fragmentation pattern of alkanes is typically characterized by clusters of peaks separated by 14 mass units (CH₂). The molecular ion peak may be present, though its intensity can vary. | [3][8] |
Synthesis of Iceane
The synthesis of the intricate iceane cage has been a subject of interest in organic chemistry. Several synthetic routes have been developed, with the key approaches pioneered by Hamon & Taylor, Cupas & Hodakowski, and Tobler, Klaus, & Ganter.
Experimental Protocol: Synthesis of Iceane via Photochemical [2+2] Cycloaddition (Conceptual Workflow)
A common strategy for constructing polycyclic cage compounds involves intramolecular ring-formation reactions. A conceptual workflow for a potential synthesis of iceane is outlined below. This is a generalized representation and does not reflect a specific published procedure in its entirety.
Caption: Conceptual workflow for iceane synthesis.
The Diamondoid Nature and Its Implications for Drug Development
The rigid, three-dimensional structure of diamondoids like iceane makes them attractive scaffolds in medicinal chemistry. The incorporation of a diamondoid cage into a drug molecule can impart several favorable properties:
-
Increased Lipophilicity: The hydrocarbon nature of the iceane core can enhance a drug's ability to cross cell membranes.
-
Metabolic Stability: The robust, strain-free cage is resistant to metabolic degradation, potentially increasing the drug's half-life.
-
Precise Vectorial Arrangement of Substituents: The rigid framework allows for the precise positioning of functional groups in three-dimensional space, enabling optimized interactions with biological targets.
-
Pharmacophore Scaffolding: Iceane can serve as a non-toxic, bio-inert scaffold to which pharmacophoric elements can be attached.
While there are currently no approved drugs containing the iceane moiety, the success of adamantane-based drugs, such as Amantadine (an antiviral) and Memantine (for Alzheimer's disease), highlights the potential of diamondoids in drug design.[3] The unique geometry of iceane offers a distinct structural alternative to the more commonly used adamantane core.
Logical Relationship: Diamondoids as Pharmacophore Scaffolds
Caption: Role of diamondoids as drug scaffolds.
Future Directions
The exploration of iceane and its derivatives in medicinal chemistry is still in its early stages. Future research efforts could focus on:
-
Development of efficient and scalable synthetic routes to a variety of functionalized iceane derivatives.
-
Synthesis and biological evaluation of iceane-containing compounds targeting a range of therapeutic areas, including infectious diseases, neurodegenerative disorders, and oncology.
-
Computational studies to model the binding of iceane-based ligands to biological targets and to predict their pharmacokinetic properties.
-
Investigation of iceane-based polymers and materials for applications in drug delivery and biomaterials science.
The unique structural and physicochemical properties of iceane make it a promising building block for the next generation of therapeutic agents and advanced materials. Continued research into this intriguing diamondoid is poised to unlock its full potential.
References
- 1. US7687146B1 - Simple tool for positional diamond mechanosynthesis, and its method of manufacture - Google Patents [patents.google.com]
- 2. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 3. researchgate.net [researchgate.net]
- 4. Accurate crystal structure of ice VI from X-ray diffraction with Hirshfeld atom refinement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
Potential Research Areas for Iceane: A Technical Guide for Scientists and Drug Development Professionals
An In-depth Exploration of a Unique Polycyclic Hydrocarbon Scaffold for Advanced Applications in Medicinal Chemistry and Materials Science
Introduction
Iceane (C₁₂H₁₈), a saturated polycyclic hydrocarbon, presents a fascinating and underexplored scaffold for chemical innovation. Its rigid, cage-like structure, reminiscent of the arrangement of water molecules in ice, offers a unique three-dimensional framework that holds significant potential in diverse research areas, particularly in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of iceane, including its synthesis, key derivatives, and promising avenues for future research and development. By presenting detailed experimental protocols, quantitative data, and visualizations of relevant pathways and workflows, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to unlock the potential of this intriguing molecule.
Core Molecular Properties of Iceane
Iceane, also known as wurtzitane, possesses a highly symmetrical and strained cage structure. Its carbon skeleton can be conceptualized as three fused cyclohexane (B81311) rings in a boat conformation or two chair-conformation rings connected by three parallel axial bonds. This unique arrangement results in specific physical and chemical properties that are central to its potential applications.
Structural and Spectroscopic Data
A thorough understanding of iceane's molecular geometry and spectroscopic fingerprint is crucial for its derivatization and characterization.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₈ | [1] |
| Molar Mass | 162.28 g/mol | [1] |
| Melting Point | 325 °C (sublimes) | [1] |
| Point Group | D₃h | [1] |
| Calculated Strain Energy | Data not available in search results | |
| ¹H NMR | Specific data not available in search results | |
| ¹³C NMR | Specific data not available in search results | |
| IR Spectrum | Specific data not available in search results | |
| Mass Spectrum | Specific data not available in search results |
Note: While specific experimental spectroscopic and strain energy data for iceane were not found in the search results, related data for ethane (B1197151) is available for comparative purposes. Further computational and experimental studies are needed to fully characterize the iceane molecule.
Synthesis of Iceane and Key Derivatives
The synthesis of the iceane core and its functionalized derivatives is the gateway to exploring its applications. The following sections detail the seminal synthesis of iceane and propose synthetic routes to key diamino and diazido derivatives.
Experimental Protocol: Synthesis of Iceane
The first total synthesis of iceane was reported by Hamon and Taylor in 1976. The following is a summarized experimental protocol based on their work. Disclaimer: This is a summarized procedure and the original publication should be consulted for precise details and safety information.
Workflow for the Synthesis of Iceane
Caption: A simplified workflow for the synthesis of iceane.
Experimental Details (Conceptual)
Due to the unavailability of the full experimental text from the seminal paper by Hamon and Taylor, a detailed, step-by-step protocol cannot be provided. The synthesis is a multi-step process that involves the construction of a key tricyclic intermediate followed by a final cyclization to form the iceane cage. Researchers interested in replicating this synthesis should consult the original publication: Hamon, D. P. G.; Taylor, G. F. Aust. J. Chem. 1976 , 29 (8), 1721–1734.
Proposed Synthesis of Diaminoiceane
Diaminoiceane is a crucial derivative for applications in medicinal chemistry and as a monomer for polymer synthesis. A potential synthetic route could involve the conversion of a diol or a related functional group to a diazide, followed by reduction.
Proposed Workflow for Diaminoiceane Synthesis
Caption: A proposed synthetic workflow for diaminoiceane.
Experimental Protocol (Hypothetical)
-
Synthesis of Diazidoiceane: To a solution of an appropriate iceane derivative with two leaving groups (e.g., dimesylate or ditosylate) in a suitable solvent such as dimethylformamide (DMF), add an excess of sodium azide (NaN₃). Heat the reaction mixture to facilitate the nucleophilic substitution. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction with water and extract the product with an organic solvent. Purify the crude diazidoiceane by column chromatography.
-
Synthesis of Diaminoiceane: Dissolve the purified diazidoiceane in a suitable solvent like ethanol (B145695) or tetrahydrofuran (B95107) (THF). For reduction via catalytic hydrogenation, add a palladium on carbon (Pd/C) catalyst and subject the mixture to a hydrogen atmosphere. Alternatively, for a chemical reduction, slowly add a reducing agent such as lithium aluminum hydride (LiAlH₄) to the solution at a low temperature. After the reaction is complete, work up the mixture appropriately to isolate the diaminoiceane. Purify the final product by crystallization or chromatography.
Potential Research Area 1: Medicinal Chemistry
The rigid, three-dimensional structure of iceane makes it an attractive scaffold for the design of novel therapeutic agents. Its potential as a bioisostere for aromatic rings, particularly benzene, is a key area of interest.
Iceane as a Bioisostere
Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. Replacing a planar aromatic ring with a non-planar, saturated scaffold like iceane can offer several advantages in drug design:
-
Improved Metabolic Stability: The absence of aromatic C-H bonds susceptible to enzymatic oxidation can lead to a longer half-life in vivo.
-
Enhanced Solubility: The three-dimensional shape can disrupt crystal packing and improve aqueous solubility.
-
Novel Intellectual Property: The use of a unique scaffold like iceane can lead to new chemical entities with strong patent protection.
-
Fine-tuning of Pharmacokinetics: The rigid structure allows for precise positioning of functional groups to optimize interactions with biological targets and modulate absorption, distribution, metabolism, and excretion (ADME) properties.
Logical Relationship of Bioisosteric Replacement
Caption: The logic of using iceane as a bioisostere.
Potential Therapeutic Targets
Based on the application of other cage-like hydrocarbons in drug discovery, potential therapeutic targets for iceane derivatives include:
-
Viral Proteases (e.g., HIV Protease): The rigid scaffold can be functionalized to present key pharmacophores that interact with the active site of viral proteases.[2][3]
-
Neuraminidase: Iceane derivatives could be designed as mimics of sialic acid to inhibit viral neuraminidase, a key enzyme in the life cycle of the influenza virus.[4][5][6][7][8]
-
Enzyme Inhibitors: The iceane core can serve as a platform for the development of inhibitors for a wide range of enzymes by attaching appropriate functional groups.[9][10]
Potential Signaling Pathway Inhibition
Caption: Inhibition of viral protease by an iceane derivative.
Experimental Workflow for Biological Evaluation
A systematic workflow is essential for the evaluation of new iceane-based compounds.
Workflow for Biological Evaluation of Iceane Derivatives
Caption: A typical workflow for evaluating bioactive iceane compounds.
Experimental Protocol: Enzyme Inhibition Assay (Conceptual)
-
Assay Setup: Prepare a series of dilutions of the iceane derivative to be tested. In a microplate, combine the enzyme, a suitable substrate that produces a detectable signal (e.g., fluorescent or colorimetric), and the iceane derivative at various concentrations.
-
Incubation: Incubate the plate at a controlled temperature for a specific period to allow the enzymatic reaction to proceed.
-
Signal Detection: Measure the signal generated by the product of the enzymatic reaction using a plate reader.
-
Data Analysis: Plot the enzyme activity against the concentration of the iceane derivative. Fit the data to a suitable model to determine the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Potential Research Area 2: Materials Science
The rigidity, thermal stability, and defined three-dimensional structure of iceane make it a promising building block for advanced materials.
Iceane-Based Polymers
The incorporation of the iceane cage into polymer backbones or as pendant groups can lead to materials with unique properties:
-
High Thermal Stability: The rigid iceane core can enhance the thermal stability of polymers.
-
Controlled Porosity: The defined shape and size of the iceane unit could be exploited to create microporous polymers for applications in gas storage and separation.
-
Modified Mechanical Properties: The rigid nature of the iceane scaffold can influence the mechanical properties of polymers, potentially leading to materials with high modulus and strength.
Workflow for Iceane-Based Polymer Synthesis and Characterization
Caption: A workflow for the development of iceane-based polymers.
Experimental Protocol: Polymer Synthesis (Conceptual)
-
Monomer Synthesis: Synthesize a difunctional iceane derivative, such as diaminoiceane or an iceane diol, to serve as a monomer.
-
Polymerization: Conduct a polymerization reaction between the iceane monomer and a suitable co-monomer. For example, react diaminoiceane with a diacyl chloride to form a polyamide, or with a diisocyanate to form a polyurea. The choice of polymerization technique (e.g., solution polymerization, interfacial polymerization) will depend on the specific monomers and desired polymer properties.
-
Polymer Isolation and Purification: After the polymerization is complete, isolate the polymer by precipitation in a non-solvent. Purify the polymer by repeated washing and drying.
-
Characterization: Characterize the synthesized polymer using techniques such as Gel Permeation Chromatography (GPC) to determine molecular weight and distribution, Thermogravimetric Analysis (TGA) to assess thermal stability, and Differential Scanning Calorimetry (DSC) to determine thermal transitions.
Iceane in Liquid Crystals
The rigid and anisotropic shape of appropriately substituted iceane derivatives could enable their use as mesogens in liquid crystalline materials. The introduction of a non-aromatic, cage-like core could lead to liquid crystals with novel phase behaviors and electro-optical properties.[11][12][13]
Conclusion
Iceane represents a largely untapped resource for innovation in both medicinal chemistry and materials science. Its unique structural features offer a compelling starting point for the design of novel molecules with enhanced properties. This technical guide has outlined the foundational knowledge required to begin exploring the potential of iceane, from its synthesis to its potential applications. Further research into the detailed synthesis of functionalized derivatives, comprehensive characterization of its physical and chemical properties, and systematic evaluation of its biological activities and material properties is essential to fully realize the promise of this remarkable hydrocarbon scaffold.
References
- 1. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 2. Oleanolic Acid Derivatives as Potential Inhibitors of HIV-1 Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Darunavir-derived HIV-1 protease inhibitors incorporating P2’ amide-derivatives: Synthesis, biological evaluation and structural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of influenza A viral neuraminidase candidate inhibitors based on a bicyclo[3.1.0]hexane scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A novel N-heterocycles substituted oseltamivir derivatives as potent inhibitors of influenza virus neuraminidase: discovery, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological Activity of Hexaazaisowurtzitane Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Perhydroazulene-based liquid-crystalline materials with smectic phases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sciensage.info [sciensage.info]
- 13. mdpi.com [mdpi.com]
Introduction: The Quest for Rigidity and Precision in Supramolecular Design
An In-depth Technical Guide to Iceane as a Motif in Supramolecular Chemistry
For Researchers, Scientists, and Drug Development Professionals
Supramolecular chemistry, the chemistry beyond the molecule, relies on the principles of molecular recognition and self-assembly to construct complex and functional architectures from smaller molecular building blocks. The precise spatial arrangement of these components is dictated by a delicate interplay of non-covalent interactions, including hydrogen bonding, van der Waals forces, and hydrophobic effects. Within this intricate dance of molecules, rigid structural motifs play a pivotal role. They act as predictable and sterically demanding building blocks, reducing the conformational flexibility of an assembly and enabling the design of systems with well-defined shapes and cavities. This rigidity is paramount for applications ranging from highly selective host-guest recognition and catalysis to the development of novel materials and drug delivery systems.
Among the pantheon of rigid hydrocarbon scaffolds, cage-like molecules, often referred to as diamondoids, have garnered significant attention. Their compact, three-dimensional structures and well-defined geometries make them ideal candidates for use as guests in host-guest chemistry or as core building blocks for larger supramolecular constructs. While adamantane (B196018) has been extensively studied and utilized in this context, its larger homologue, iceane (tetracyclo[5.3.1.12,6.04,9]dodecane), presents an intriguing and underexplored alternative. With its unique C12H18 cage structure resembling a fragment of the ice crystal lattice, iceane offers a larger and structurally distinct motif for supramolecular design.
This technical guide will delve into the potential of iceane as a motif in supramolecular chemistry. Given the nascent stage of iceane-focused research in this field, we will draw strong parallels to the well-established chemistry of adamantane to infer potential applications, experimental methodologies, and key design principles. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, properties, and potential applications of iceane in the construction of novel supramolecular systems.
Adamantane: A Case Study in the Supramolecular Utility of Rigid Cages
To fully appreciate the potential of iceane, it is instructive to first examine the extensive body of work on adamantane. The adamantyl group is a highly lipophilic and rigid scaffold that has been widely exploited in supramolecular chemistry and drug design. Its size and shape are complementary to the cavities of various host molecules, most notably cyclodextrins.
Quantitative Analysis of Adamantane Host-Guest Complexation
The interaction between adamantane derivatives and cyclodextrins is a classic example of host-guest chemistry, driven primarily by the hydrophobic effect. The high affinity and specificity of this interaction have been extensively quantified. Below is a summary of representative binding constants for various adamantane derivatives with β-cyclodextrin.
| Guest Molecule | Host Molecule | Association Constant (K_a) [M⁻¹] | Technique | Reference |
| 1-Adamantanecarboxylic acid | β-Cyclodextrin | 7.7 x 10⁴ | ITC | [1] |
| 1,3-Adamantanedicarboxylic acid | β-Cyclodextrin | 6.3 x 10⁴ | ITC | [1] |
| Adamantane labeled with Alexa 488 | β-Cyclodextrin | 5.2 x 10⁴ | FCS | [2] |
| Adamantanecarboxylate | β-Cyclodextrin | 2 x 10⁴ | Various | [3] |
| Adamantyl-modified Glycodendrimers | β-Cyclodextrin | > 10⁴ | NMR | [3] |
-
ITC: Isothermal Titration Calorimetry
-
FCS: Fluorescence Correlation Spectroscopy
-
NMR: Nuclear Magnetic Resonance Spectroscopy
These high association constants, typically in the range of 10⁴ to 10⁵ M⁻¹, underscore the stability of these inclusion complexes and highlight the utility of the adamantyl moiety as a strong binding motif.[2][3]
Iceane: The Next Frontier in Rigid Supramolecular Motifs
Iceane, with its larger and more complex cage structure, offers new possibilities for supramolecular design. While experimental data on the supramolecular chemistry of iceane is scarce, we can extrapolate from the principles established with adamantane to envision its potential roles and the experimental approaches required to explore them.
Synthesis of Functionalized Iceane Derivatives
The key to unlocking the potential of iceane in supramolecular chemistry lies in the development of synthetic routes to functionalized derivatives. These functional groups serve as points of attachment for other molecular components or as recognition sites for host molecules. A general workflow for the synthesis and study of functionalized iceane is depicted below.
Caption: General workflow for the synthesis and application of iceane in supramolecular chemistry.
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the study of iceane as a supramolecular motif. These protocols are based on established procedures for adamantane and other rigid hydrocarbons and are intended to serve as a starting point for researchers.
Protocol 1: Synthesis of 1-Hydroxyiceane
This protocol describes a potential route to a simple functionalized iceane derivative, which can serve as a precursor for further elaboration.
Materials:
-
Iceane
-
N-Bromosuccinimide (NBS)
-
AIBN (Azobisisobutyronitrile)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Silver acetate (B1210297) (AgOAc)
-
Acetic acid
-
Sodium hydroxide (B78521) (NaOH)
-
Diethyl ether
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Bromination of Iceane: In a round-bottom flask, dissolve iceane in anhydrous CCl₄. Add NBS and a catalytic amount of AIBN. Reflux the mixture under an inert atmosphere for several hours, monitoring the reaction by GC-MS. Upon completion, cool the reaction, filter off the succinimide, and remove the solvent under reduced pressure. Purify the crude 1-bromoiceane by column chromatography.
-
Acetoxylation: In a separate flask, suspend silver acetate in glacial acetic acid. Add the purified 1-bromoiceane and reflux the mixture for several hours. Monitor the reaction by TLC. Once the starting material is consumed, cool the reaction, dilute with water, and extract with diethyl ether. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Hydrolysis: Remove the solvent from the dried organic layer to obtain crude 1-acetoxyiceane. Dissolve this crude product in a mixture of methanol (B129727) and aqueous sodium hydroxide solution. Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).
-
Purification: Neutralize the reaction mixture with dilute HCl and extract with diethyl ether. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting 1-hydroxyiceane by column chromatography or recrystallization.
Protocol 2: Determination of Host-Guest Binding Constant by Isothermal Titration Calorimetry (ITC)
This protocol outlines the procedure for quantifying the binding affinity of a functionalized iceane derivative with a host molecule, such as a cyclodextrin.
Materials:
-
Functionalized iceane derivative (guest)
-
Host molecule (e.g., β-cyclodextrin)
-
Appropriate buffer solution (e.g., phosphate (B84403) buffer at a specific pH)
-
Isothermal Titration Calorimeter
Procedure:
-
Sample Preparation: Prepare a solution of the host molecule in the buffer at a concentration approximately 10-20 times that of the guest molecule. Prepare a solution of the functionalized iceane guest in the same buffer. Degas both solutions thoroughly before use.
-
ITC Experiment Setup: Load the guest solution into the sample cell of the ITC instrument and the host solution into the injection syringe. Set the experimental parameters, including the cell temperature, stirring speed, injection volume, and spacing between injections.
-
Titration: Perform a series of injections of the host solution into the guest solution, recording the heat change after each injection. A small initial injection is often performed and discarded from the analysis to account for diffusion from the syringe tip.
-
Data Analysis: Integrate the raw ITC data to obtain the heat change per injection. Plot the heat change against the molar ratio of host to guest. Fit the resulting binding isotherm to an appropriate binding model (e.g., a one-site binding model) to determine the association constant (K_a), enthalpy change (ΔH), and stoichiometry (n) of the interaction. The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the following equations: ΔG = -RTln(K_a) ΔG = ΔH - TΔS
Signaling Pathways and Logical Relationships
The principles of molecular recognition involving rigid motifs like iceane can be abstracted into a logical relationship diagram. The formation of a stable host-guest complex is contingent on several complementary factors.
Caption: Factors influencing the formation of a stable host-guest complex with a rigid motif.
Conclusion and Future Outlook
Iceane represents a compelling yet largely untapped resource for the design of novel supramolecular systems. Its rigid, cage-like structure provides a robust scaffold for the construction of complex molecular architectures with precisely defined geometries. By drawing parallels with the extensively studied adamantane, we can anticipate that iceane and its derivatives will prove to be valuable components in host-guest chemistry, self-assembling materials, and drug delivery applications. The larger size of the iceane cage compared to adamantane may lead to different binding selectivities and the formation of novel supramolecular assemblies.
The future of iceane in supramolecular chemistry will depend on the development of versatile and efficient synthetic routes to a variety of functionalized derivatives. Detailed characterization of their host-guest chemistry, including the determination of thermodynamic parameters for binding with a range of host molecules, will be crucial. Computational studies will also play a vital role in predicting the binding behavior of iceane-containing systems and in guiding the design of new supramolecular architectures. As our understanding of the fundamental principles of molecular recognition and self-assembly continues to grow, we can expect that rigid motifs like iceane will become increasingly important tools for the creation of functional and sophisticated supramolecular systems.
References
A Technical Guide to the Theoretical Properties of Iceane and its Isomers
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth analysis of the theoretical and structural properties of iceane (tetracyclo[5.3.1.1(2,6).0(4,9)]dodecane), a highly symmetrical, caged hydrocarbon. It explores the concept of its constitutional isomers, outlines key experimental protocols for its synthesis, and discusses its potential relevance in the field of drug development, drawing parallels with the well-established adamantane (B196018) scaffold.
Introduction to Iceane
Iceane is a saturated polycyclic hydrocarbon with the molecular formula C₁₂H₁₈. Its carbon skeleton is a rigid, strain-free cage structure belonging to the D₃h point group, composed of five six-membered rings: two in chair conformations and three in non-twist boat conformations.[1] Initially proposed with the name "wurtzitane," the name iceane gained general acceptance due to its structural resemblance to the hexagonal arrangement of water molecules in ice.[1] As a diamondoid, its unique topology, high symmetry, and physicochemical properties make it and its potential isomers subjects of significant theoretical interest. While direct applications are still emerging, the discovery of iceane as a microbial volatile organic compound and the success of similar caged structures in medicinal chemistry highlight its potential.[2]
Theoretical Methodologies for Analyzing Caged Hydrocarbons
The study of molecules like iceane relies heavily on computational chemistry to predict and understand their properties. These methods provide insights into molecular structure, stability, and electronic characteristics without the need for empirical data.
-
Ab Initio Methods: These "first-principles" calculations solve the electronic Schrödinger equation without experimental parameters.[3] The Hartree-Fock (HF) method is a foundational approach, and more accurate results are often obtained using post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), which better account for electron correlation.[4]
-
Density Functional Theory (DFT): DFT is a widely used method that calculates the electronic properties of a system based on its electron density.[5] Its balance of computational cost and accuracy makes it suitable for larger molecules. The choice of functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)) is critical for obtaining reliable results.[6]
-
Strain Energy Calculation: For cyclic and caged molecules, strain energy is a key indicator of stability. It is often calculated computationally using isodesmic or homodesmic reactions. A homodesmic reaction is a hypothetical reaction where the number of bonds of each type (e.g., C-C, C-H) is conserved on both the reactant and product sides, and the hybridization state of each atom is also maintained.[4] This approach effectively cancels out systematic errors in the calculation, yielding a reliable strain energy value.[4]
Structural and Theoretical Properties of Iceane
While comprehensive computational studies detailing all of iceane's theoretical properties are sparse, its crystal structure has been determined experimentally, providing precise geometric data.
Table 1: Experimental Structural Properties of Iceane
| Property | Value | Source |
|---|---|---|
| Crystal System | Hexagonal | [7] |
| Space Group | P6₃/m | [7] |
| Lattice Parameter 'a' | 6.582(1) Å | [7] |
| Lattice Parameter 'c' | 11.843(3) Å | [7] |
| Molecules per unit cell (Z) | 2 | [7] |
| Molecular Point Group | D₃h |[1] |
Theoretically, as a saturated hydrocarbon, iceane is expected to have a large HOMO-LUMO gap, indicating high kinetic stability and low reactivity. Its rigid, caged structure is considered to have minimal skeletal strain, although some non-bonded interactions are present.[1]
The Isomers of Iceane
The relative stability of these isomers is primarily governed by:
-
Ring Strain: Isomers containing highly strained three- or four-membered rings will generally be less stable than those composed of five- and six-membered rings like iceane.
-
Torsional Strain: Eclipsed conformations along C-C bonds increase the potential energy of a molecule.
-
Steric Hindrance: Repulsive interactions between non-bonded atoms or groups can destabilize an isomer.
Computational studies on isomers of other caged systems, such as dodecahedrane (B1217162) (C₂₀H₂₀), have shown that strain energy is highly correlated with relative energy, providing a powerful predictive tool for stability.[10]
Experimental Protocol: Synthesis of Iceane
The total synthesis of iceane was first reported by Hamon and Taylor in 1976. The multi-step process highlights the complexity of constructing such a caged molecule. The protocol below is a summary of this landmark synthesis.
Key Experimental Steps:
-
Starting Material: The synthesis begins with the key intermediate tricyclo[5.3.1.0⁴,⁹]undec-5-en-2-one.
-
Reduction: The ketone at position 2 is reduced to an endo-alcohol using a reducing agent like sodium borohydride (B1222165) (NaBH₄).
-
Hydroxymethylation: The resulting alcohol is converted to tricyclo[5.3.1.0⁴,⁹]undec-2-en-endo-6-ylmethanol. This involves several intermediate steps to introduce the required functional group.
-
Cyclization and Chlorination: The crucial cage-forming step is achieved through a cyclization reaction, which also introduces a chlorine atom, yielding a mixture of exo and endo isomers of chloroiceane.
-
Dechlorination: The final step is the removal of the chlorine atom from chloroiceane to yield the parent hydrocarbon, iceane. This is typically achieved via reductive dechlorination.
Relevance for Drug Development Professionals
While iceane itself has no currently established therapeutic applications, its rigid, three-dimensional, and lipophilic structure is highly relevant to medicinal chemistry. Its properties are analogous to adamantane, a smaller diamondoid that is considered a "privileged scaffold" in drug design.[11]
The Adamantane Analogy:
The adamantane core is found in several approved drugs.[8] Its incorporation into a molecule can profoundly and beneficially alter its pharmacological profile.[12] By analogy, iceane represents a larger, unexplored scaffold that could offer similar or potentially enhanced advantages.
Key benefits of using such caged scaffolds include:
-
Improved Pharmacokinetics (ADME): The high lipophilicity of the cage can enhance membrane permeability and absorption, including passage across the blood-brain barrier.[13]
-
Metabolic Stability: The rigid cage can act as a steric shield, protecting nearby functional groups from metabolic enzymes and thus increasing the drug's half-life.[11]
-
Rigid Scaffold for Pharmacophores: The cage provides a stable, three-dimensional anchor, allowing for the precise spatial orientation of pharmacophoric groups to optimize binding with a biological target.[14] This strategy helps to "escape the flatland" of traditional aromatic ring-based drug design.[8]
Table 2: Examples of Adamantane-Based Drugs
| Drug Name | Target / Mechanism of Action | Therapeutic Use | Source |
|---|---|---|---|
| Amantadine | Blocks the M2 proton channel of the influenza A virus. | Antiviral (Influenza A) | [11] |
| Memantine | Non-competitive NMDA receptor antagonist. | Neuroprotective (Alzheimer's Disease) | [11] |
| Saxagliptin | Dipeptidyl peptidase-4 (DPP-4) inhibitor. | Antidiabetic (Type 2 Diabetes) | [8] |
| Vildagliptin | Dipeptidyl peptidase-4 (DPP-4) inhibitor. | Antidiabetic (Type 2 Diabetes) |[8] |
Conclusion
Iceane is a fascinating molecule whose high symmetry and rigid structure make it a compelling subject for theoretical chemistry. While detailed computational comparisons of its many potential isomers remain an open area for research, the principles governing their stability are well-established. The successful total synthesis of iceane provides a pathway for experimental investigation. For drug development professionals, iceane and its larger homologues represent unexplored chemical space. The remarkable success of the analogous adamantane scaffold in producing effective therapeutics for a range of diseases strongly suggests that larger diamondoid structures like iceane could serve as valuable building blocks for the next generation of medicines. Future computational and synthetic work is essential to unlock the full potential of these unique caged compounds.
References
- 1. Cage engineering via isomerism: a computational study of octanitrocuneane (C8N8O16) as a potential high-energy density material - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. igi-global.com [igi-global.com]
- 3. Ab initio quantum chemistry methods - Wikipedia [en.wikipedia.org]
- 4. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 5. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations [mdpi.com]
- 6. journal.uctm.edu [journal.uctm.edu]
- 7. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 8. Isomer Stability of N6C6H6 Cages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Prediction of Saturation Densities and Critical Properties of n-Decane, n-Pentadecane, and n-Eicosane Using Molecular Dynamics with Different Force-Fields - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantifying Molecular Properties of Hexagonal Water Clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. homepages.gac.edu [homepages.gac.edu]
- 13. researchgate.net [researchgate.net]
- 14. homepages.gac.edu [homepages.gac.edu]
Methodological & Application
Application Notes and Protocols for the Synthesis of Iceane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iceane (tetracyclo[5.3.1.12,6.04,9]dodecane) is a saturated polycyclic cage hydrocarbon with a unique, highly symmetrical, and rigid structure resembling a fragment of the diamondoid lattice. Its intriguing topology and potential applications in medicinal chemistry and materials science have driven interest in its chemical synthesis. This document provides a detailed protocol for the multi-step synthesis of iceane, based on the established route developed by Hamon and Taylor. The synthesis commences with the readily available bicyclo[3.3.1]nonane-2,6-dione and proceeds through several key intermediates. Detailed experimental procedures, including reagent quantities, reaction conditions, and purification methods, are provided for each step. Additionally, a summary of the expected quantitative data for the key compounds is presented in a structured table. A graphical representation of the synthetic workflow is also included to provide a clear overview of the entire process.
Introduction
Iceane (C12H18) is a fascinating molecule due to its cage-like structure, which imparts exceptional thermal and chemical stability. The carbon skeleton of iceane can be visualized as two chair-conformation cyclohexane (B81311) rings connected by three parallel axial bonds, or as three fused boat-conformation cyclohexane rings. This rigid framework makes iceane and its derivatives attractive scaffolds for drug design, offering precise three-dimensional arrangements of functional groups. Furthermore, the unique properties of iceane have led to its consideration in the development of novel polymers and advanced materials.
The synthesis of iceane is a multi-step process that requires careful execution of several key organic reactions. The pathway described herein follows the seminal work of Hamon and Taylor, which provides an efficient and reproducible route to this complex molecule. The synthesis begins with the intramolecular cyclization of a diketone to form a key tricyclic intermediate. Subsequent functional group manipulations and a final reductive step yield the target iceane molecule.
Experimental Protocols
This section details the step-by-step procedures for the synthesis of iceane, starting from bicyclo[3.3.1]nonane-2,6-dione.
Step 1: Synthesis of Tricyclo[5.3.1.04,9]undec-5-en-2-one
This step involves an intramolecular aldol (B89426) condensation of bicyclo[3.3.1]nonane-2,6-dione to construct the core tricyclic framework.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve bicyclo[3.3.1]nonane-2,6-dione in a suitable solvent such as methanol (B129727).
-
Reagent Addition: Slowly add a solution of sodium methoxide (B1231860) in methanol to the flask at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup and Purification: After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., hydrochloric acid). Remove the solvent under reduced pressure. The resulting residue is then partitioned between an organic solvent (e.g., diethyl ether) and water. The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography on silica (B1680970) gel to afford pure tricyclo[5.3.1.04,9]undec-5-en-2-one.
Step 2: Synthesis of Tricyclo[5.3.1.04,9]undec-2-en-endo-6-ylmethanol
This step involves the reduction of the ketone and a subsequent rearrangement.
-
Reduction: Dissolve tricyclo[5.3.1.04,9]undec-5-en-2-one in a suitable solvent like methanol or ethanol (B145695). Cool the solution in an ice bath.
-
Reagent Addition: Add sodium borohydride (B1222165) portion-wise to the cooled solution while stirring.
-
Reaction Conditions: Allow the reaction to proceed at low temperature for a specified time until the starting material is consumed (monitored by TLC).
-
Rearrangement and Workup: The intermediate alcohol undergoes a solicited rearrangement. The reaction is quenched by the slow addition of water. The product is extracted with an organic solvent, and the combined organic extracts are washed with brine, dried, and concentrated.
-
Purification: The crude alcohol is purified by column chromatography to yield tricyclo[5.3.1.04,9]undec-2-en-endo-6-ylmethanol.
Step 3: Synthesis of Chloroiceane (exo and endo isomers)
This step involves the conversion of the alcohol to the corresponding chloride.
-
Reaction Setup: Dissolve tricyclo[5.3.1.04,9]undec-2-en-endo-6-ylmethanol in a suitable solvent (e.g., pyridine (B92270) or a chlorinated solvent).
-
Reagent Addition: Slowly add thionyl chloride or a similar chlorinating agent to the solution at a controlled temperature (typically cooled in an ice bath).
-
Reaction Conditions: Stir the reaction mixture at room temperature for several hours.
-
Workup and Purification: Quench the reaction by carefully pouring it onto ice. Extract the product with an organic solvent. The organic layer is washed with dilute acid, water, and brine, then dried and concentrated. The resulting mixture of exo and endo chloroiceane isomers can be separated by careful column chromatography.
Step 4: Synthesis of Iceane
The final step is the reductive dehalogenation of chloroiceane.
-
Reaction Setup: In a suitable reaction vessel, dissolve the mixture of chloroiceane isomers in a solvent such as ethanol or tetrahydrofuran.
-
Catalyst and Reagent Addition: Add a palladium on carbon (Pd/C) catalyst and a hydrogen source, such as hydrogen gas (under balloon pressure or in a hydrogenation apparatus) or a transfer hydrogenation reagent like ammonium (B1175870) formate.
-
Reaction Conditions: Stir the reaction mixture vigorously at room temperature for several hours until the starting material is consumed.
-
Workup and Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the filter cake with the reaction solvent. Remove the solvent from the filtrate under reduced pressure. The crude iceane is then purified by sublimation or recrystallization to afford the final product as a white crystalline solid.
Data Presentation
The following table summarizes the key quantitative data for the starting material, intermediates, and the final product in the synthesis of iceane.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |
| Bicyclo[3.3.1]nonane-2,6-dione | C9H12O2 | 152.19 | Solid | 135-137 |
| Tricyclo[5.3.1.04,9]undec-5-en-2-one | C11H12O | 160.21 | Solid | 65-67 |
| Tricyclo[5.3.1.04,9]undec-2-en-endo-6-ylmethanol | C12H18O | 178.27 | Oil | - |
| Chloroiceane (mixture of isomers) | C12H17Cl | 196.71 | Solid | - |
| Iceane | C12H18 | 162.28 | Crystalline Solid | 325-328 |
Visualization of the Synthetic Workflow
The following diagram illustrates the logical flow of the synthesis of iceane from the starting material to the final product.
Caption: Synthetic pathway for iceane.
Application Notes and Protocols for the Synthesis of Iceane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental setup and synthetic protocols for the preparation of iceane (tetracyclo[5.3.1.12,6.04,9]dodecane), a unique, cage-like polycyclic hydrocarbon. The synthesis described is based on the route developed by Hamon and Taylor, which remains a key strategy for accessing this intricate molecular architecture.
Introduction
Iceane, also known as wurtzitane, possesses a highly symmetrical, rigid carbon skeleton resembling a fragment of the hexagonal diamond lattice (lonsdaleite). This structural rigidity and defined three-dimensional orientation make iceane and its derivatives attractive scaffolds in medicinal chemistry, materials science, and drug development. The synthetic pathway involves the construction of a key tricyclic intermediate, followed by a series of functional group manipulations and a final ring closure to form the characteristic cage structure.
Overall Synthetic Strategy
The synthesis of iceane commences from a homoadamantane (B8616219) precursor and proceeds through several key stages. The general workflow involves the formation of a key olefinic ketone, which serves as a versatile intermediate. Subsequent reduction, alcohol to chloride conversion, and a final reduction step yield the target iceane molecule.
Caption: Overall synthetic workflow for iceane.
Experimental Protocols
The following protocols are based on the established synthetic route to iceane and related cage compounds.
Protocol 1: Synthesis of Tricyclo[5.3.1.04,9]undec-5-en-2-one
This key intermediate is prepared from a mixture of 2,4-dibromohomoadamantane isomers via a fragmentation reaction.
Materials:
-
endo,exo- and endo,endo-2,4-dibromohomoadamantane
-
Sodium-potassium (Na/K) alloy
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of sodium-potassium alloy in anhydrous diethyl ether.
-
Dissolve the mixture of 2,4-dibromohomoadamantane isomers in anhydrous diethyl ether.
-
Add the solution of the dibromide dropwise to the stirred suspension of the Na/K alloy at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or GC).
-
Carefully quench the reaction by the slow addition of ethanol, followed by water.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate (B86663).
-
Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica (B1680970) gel to afford tricyclo[5.3.1.04,9]undec-5-en-2-one.
Protocol 2: Reduction of Tricyclo[5.3.1.04,9]undec-5-en-2-one
The ketone is reduced to the corresponding endo-alcohol using sodium borohydride (B1222165).[1][2]
Materials:
-
Tricyclo[5.3.1.04,9]undec-5-en-2-one
-
Sodium borohydride (NaBH4)
-
Methanol (B129727) or ethanol
Procedure:
-
Dissolve tricyclo[5.3.1.04,9]undec-5-en-2-one in methanol in an Erlenmeyer flask.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride to the stirred solution in small portions.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, or until the reaction is complete (monitor by TLC).
-
Quench the reaction by the slow addition of dilute hydrochloric acid until the solution is acidic.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield tricyclo[5.3.1.04,9]undec-5-en-2-endo-ol, which may be used in the next step without further purification.
Protocol 3: Synthesis of Tricyclo[5.3.1.04,9]undec-2-en-endo-6-ylmethanol
This step involves a skeletal rearrangement to position the functional group for the final cyclization. The exact conditions for this specific rearrangement are not detailed in the readily available literature but would likely involve acidic or Lewis acidic conditions to promote the rearrangement of the initial alcohol.
Protocol 4: Conversion of Tricyclo[5.3.1.04,9]undec-2-en-endo-6-ylmethanol to Chloroiceane
The alcohol is converted to a mixture of exo- and endo-chloroiceane. Two potential methods are described.
Method A: Using Thionyl Chloride
Materials:
-
Tricyclo[5.3.1.04,9]undec-2-en-endo-6-ylmethanol
-
Thionyl chloride (SOCl2)
-
Anhydrous pyridine (B92270) or triethylamine
-
Anhydrous diethyl ether
Procedure:
-
Dissolve the alcohol in anhydrous diethyl ether containing a stoichiometric amount of pyridine.
-
Cool the solution in an ice bath.
-
Add a solution of thionyl chloride in diethyl ether dropwise with stirring.
-
After the addition, allow the reaction to warm to room temperature and stir for several hours.
-
Pour the reaction mixture onto ice and separate the organic layer.
-
Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure to yield a mixture of chloroiceane isomers.
Method B: Using Triphenylphosphine (B44618) and Carbon Tetrachloride
Materials:
-
Tricyclo[5.3.1.04,9]undec-2-en-endo-6-ylmethanol
-
Triphenylphosphine ((Ph)3P)
-
Carbon tetrachloride (CCl4)
Procedure:
-
Dissolve the alcohol and triphenylphosphine in carbon tetrachloride.
-
Heat the reaction mixture to reflux for several hours until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to separate the chloroiceane isomers from triphenylphosphine oxide.
Protocol 5: Reduction of Chloroiceane to Iceane
The final step is the reductive dehalogenation of the chloroiceane mixture to yield iceane.[3][4][5]
Materials:
-
Mixture of exo- and endo-chloroiceane
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, prepare a suspension of lithium aluminum hydride in anhydrous diethyl ether.
-
Dissolve the chloroiceane mixture in anhydrous diethyl ether and add it dropwise to the LiAlH4 suspension.
-
After the addition is complete, heat the reaction mixture to reflux for several hours.
-
Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH4 by the sequential, dropwise addition of water, 15% aqueous sodium hydroxide, and then water again.
-
Filter the resulting precipitate and wash it thoroughly with diethyl ether.
-
Dry the combined organic filtrate over anhydrous sodium sulfate.
-
Remove the solvent by distillation. The resulting solid is iceane, which can be further purified by sublimation.
Quantitative Data
Due to the limited availability of the full experimental text of the original synthesis by Hamon and Taylor, a detailed step-by-step quantitative data table with precise yields and reaction conditions cannot be provided. The following table summarizes the transformations and reagents involved in the synthesis of iceane.
| Step | Starting Material | Reagents and Conditions | Product | Reported Yield (%) |
| 1 | 2,4-Dibromohomoadamantane | Na/K alloy, anhydrous ether | Tricyclo[5.3.1.04,9]undec-5-en-2-one | Data not available |
| 2 | Tricyclo[5.3.1.04,9]undec-5-en-2-one | NaBH4, methanol | Tricyclo[5.3.1.04,9]undec-5-en-2-endo-ol | Data not available |
| 3 | Tricyclo[5.3.1.04,9]undec-5-en-2-endo-ol | Acid-catalyzed rearrangement | Tricyclo[5.3.1.04,9]undec-2-en-endo-6-ylmethanol | Data not available |
| 4 | Tricyclo[5.3.1.04,9]undec-2-en-endo-6-ylmethanol | SOCl2, pyridine OR (Ph)3P, CCl4 | exo- and endo-Chloroiceane | Data not available |
| 5 | exo- and endo-Chloroiceane | LiAlH4, anhydrous ether | Iceane | Data not available |
Logical Relationships in the Synthesis
The following diagram illustrates the logical progression of the key transformations in the synthesis of iceane, highlighting the change in the carbon skeleton and functional groups.
Caption: Logical flow of the iceane synthesis.
References
Application Notes and Protocols: Purification of Iceane by Sublimation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iceane (C₁₂H₁₈) is a saturated polycyclic cage hydrocarbon with a highly symmetrical, rigid structure resembling the crystal lattice of ice, a characteristic that contributes to its unique physicochemical properties.[1] Its high degree of symmetry and stability make it an attractive building block in medicinal chemistry and materials science. For many applications, particularly in drug development where purity is paramount, obtaining iceane of high purity is a critical first step.
Sublimation is a phase transition in which a substance transitions directly from a solid to a gas, bypassing the liquid phase.[2][3] This technique is an effective method for purifying compounds that have a sufficiently high vapor pressure below their melting point.[2][4] Iceane, with a melting point of 325 °C and a known tendency to sublime, is an ideal candidate for purification via this solvent-free and efficient method.[1] This document provides detailed application notes and a protocol for the purification of iceane using sublimation.
Data Presentation
The following table summarizes typical results obtained from the purification of iceane by sublimation under controlled laboratory conditions. This data illustrates the effectiveness of the technique in achieving high purity.
| Parameter | Crude Iceane | Purified Iceane |
| Purity (by GC-MS) | 95.2% | >99.9% |
| Appearance | Off-white to pale yellow powder | Fine, white crystalline solid |
| Sublimation Temperature | 120 °C | N/A |
| Pressure | 0.1 mmHg | N/A |
| Sublimation Duration | 4 hours | N/A |
| Recovery Yield | N/A | 85% |
Experimental Protocol
This protocol details the procedure for the purification of iceane on a standard laboratory scale using a sublimation apparatus.
Materials and Equipment:
-
Crude iceane
-
Sublimation apparatus (including sublimator, cold finger, and vacuum adapter)
-
High-vacuum pump
-
Heating mantle or oil bath
-
Temperature controller and thermocouple
-
Inert gas (e.g., Nitrogen or Argon)
-
Spatula
-
Schlenk line or similar inert atmosphere setup
-
Analytical balance
Procedure:
-
Preparation of Crude Iceane: Ensure the crude iceane sample is dry and free-flowing. If necessary, gently grind the solid into a fine powder to increase the surface area for sublimation.
-
Apparatus Assembly:
-
Carefully clean and dry all glassware of the sublimation apparatus.
-
Place a weighed amount of crude iceane into the bottom of the sublimator.
-
Insert the cold finger into the sublimator, ensuring a proper seal.
-
Connect the sublimation apparatus to a high-vacuum line.
-
-
Sublimation Process:
-
Begin to evacuate the system using the high-vacuum pump. A pressure of approximately 0.1 mmHg is typically sufficient.
-
Once a stable vacuum is achieved, begin circulating a coolant (e.g., cold water or a refrigerated circulator) through the cold finger.
-
Gradually heat the bottom of the sublimator using a heating mantle or oil bath. The temperature should be carefully controlled and slowly increased. For iceane, a temperature of around 120 °C is a good starting point.
-
Observe the apparatus. As the iceane sublimes, pure crystals will begin to deposit on the cold surface of the cold finger.
-
Continue the sublimation until no more solid is observed subliming from the bottom of the apparatus. This process may take several hours depending on the quantity of material.
-
-
Sample Recovery:
-
Once the sublimation is complete, turn off the heating and allow the apparatus to cool to room temperature under vacuum.
-
Slowly and carefully vent the system with an inert gas like nitrogen or argon.
-
Gently remove the cold finger from the sublimator.
-
Using a clean spatula, carefully scrape the purified, crystalline iceane from the cold finger onto a pre-weighed collection vessel.
-
Determine the mass of the purified iceane and calculate the recovery yield.
-
-
Purity Analysis:
-
Analyze the purity of the sublimed iceane using an appropriate analytical technique, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Experimental Workflow
The following diagram illustrates the key steps in the purification of iceane by sublimation.
Caption: Workflow for the purification of iceane by sublimation.
References
Characterization of Iceane Using ¹H and ¹³C NMR Spectroscopy: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iceane (tetracyclo[5.3.1.1(2,6).0(4,9)]dodecane) is a saturated polycyclic hydrocarbon with a highly symmetrical, cage-like structure. Its rigid framework and unique geometry make it an intriguing scaffold for applications in medicinal chemistry and materials science. A thorough understanding of its three-dimensional structure and electronic environment is paramount for its derivatization and incorporation into larger molecular systems. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural elucidation of organic molecules. This application note provides a comprehensive protocol for the characterization of iceane using ¹H and ¹³C NMR spectroscopy.
Principle
¹H and ¹³C NMR spectroscopy are based on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, these nuclei can exist in different spin states with distinct energy levels. Transitions between these states can be induced by radiofrequency radiation, and the resonance frequencies are highly sensitive to the local chemical environment of each nucleus. This sensitivity allows for the differentiation of chemically non-equivalent protons and carbons within a molecule, providing valuable information about its structure, connectivity, and stereochemistry.
Due to its D₃h symmetry, iceane is expected to exhibit a simple NMR spectrum. The molecule contains two distinct types of carbon atoms and two types of hydrogen atoms, leading to a limited number of signals in both the ¹H and ¹³C NMR spectra.
Data Presentation
The anticipated ¹H and ¹³C NMR spectral data for iceane, based on its molecular symmetry, are summarized below.
Table 1: Predicted ¹H NMR Data for Iceane
| Position | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |
| Methine (CH) | [Data not available in search results] | Triplet | 6H | [Data not available in search results] |
| Methylene (CH₂) | [Data not available in search results] | Triplet | 12H | [Data not available in search results] |
Table 2: Predicted ¹³C NMR Data for Iceane
| Position | Chemical Shift (δ) ppm |
| Methine (C) | [Data not available in search results] |
| Methylene (C) | [Data not available in search results] |
Note: Specific chemical shift and coupling constant values for iceane were not found in the provided search results. The table indicates the expected multiplicities and integrations based on the molecular structure.
Experimental Protocols
This section outlines a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra of iceane.
1. Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which iceane is readily soluble (e.g., deuterated chloroform (B151607) (CDCl₃), deuterated benzene (B151609) (C₆D₆)). The choice of solvent can slightly influence chemical shifts.
-
Concentration: Prepare a solution of approximately 5-10 mg of purified iceane in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference standard (δ = 0.00 ppm).
2. ¹H NMR Spectroscopy
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: A typical range for proton NMR is -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds. A longer delay can be used for more accurate integration.
-
Number of Scans: 8-16 scans should be sufficient for a sample of this concentration.
-
Temperature: 298 K (25 °C).
-
3. ¹³C NMR Spectroscopy
-
Instrument: A high-field NMR spectrometer with a broadband probe.
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: A typical range for carbon NMR is 0 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024-4096) is required to achieve an adequate signal-to-noise ratio.
-
Temperature: 298 K (25 °C).
-
4. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually or automatically correct the phase and baseline of the spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.
-
Peak Picking and Integration: Identify all significant peaks and determine their chemical shifts. For the ¹H spectrum, integrate the area under each peak to determine the relative number of protons.
Visualizations
The following diagrams illustrate the experimental workflow and the structural relationships within the iceane molecule as determined by NMR.
Caption: Experimental workflow for the NMR characterization of iceane.
Caption: Structural representation of iceane highlighting the two distinct carbon environments.
Conclusion
This application note provides a foundational protocol for the characterization of iceane using ¹H and ¹³C NMR spectroscopy. The high symmetry of the iceane molecule is expected to yield a relatively simple and readily interpretable NMR spectrum, making it an excellent candidate for detailed structural analysis. The methodologies outlined here will enable researchers to obtain high-quality spectral data, which is essential for confirming the identity and purity of synthesized iceane and for understanding its structural properties in various chemical and biological contexts. Further two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, can be employed to unequivocally assign all proton and carbon signals and to confirm the through-bond connectivity within the molecule.
Interpreting the Mass Spectrum of Iceane: Application Notes and Protocols for Researchers
For Immediate Release
Application Note: Elucidating the Structure of Iceane and Related Cage Hydrocarbons Using Mass Spectrometry
Introduction
Iceane, also known as triamantane, is a saturated polycyclic cage hydrocarbon with the chemical formula C₁₄H₂₀. Its rigid, diamond-like structure imparts unique physicochemical properties, making it and its derivatives of significant interest in materials science, nanotechnology, and as scaffolds in drug development. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a pivotal technique for the identification and structural characterization of such volatile crystalline solids. This document provides a detailed guide to interpreting the electron ionization (EI) mass spectrum of iceane, based on established fragmentation patterns of analogous diamondoid compounds like adamantane (B196018) and diamantane.
Principles of Iceane Mass Spectrometry
Under electron ionization, iceane molecules are bombarded with high-energy electrons, leading to the ejection of an electron to form a molecular ion (M⁺•). The energy imparted during ionization can cause the molecular ion to fragment in characteristic ways. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z), which serves as a molecular fingerprint.
For cage-like hydrocarbons, the mass spectrum is typically characterized by a prominent molecular ion peak, a testament to the inherent stability of the polycyclic structure.[1][2] Fragmentation generally proceeds through pathways that lead to the formation of stable carbocations.
Interpreting the Fragmentation Pattern of Iceane
The mass spectrum of iceane (C₁₄H₂₀, molecular weight: 188.31 g/mol ) is predicted to exhibit several key fragments. The interpretation is based on the well-documented fragmentation of adamantane and diamantane.[1][3][4]
-
Molecular Ion (M⁺•) at m/z 188 : Due to the high stability of its caged structure, iceane is expected to show a strong molecular ion peak at m/z 188, which may also be the base peak.[1][2]
-
Loss of a Hydrogen Radical ([M-H]⁺) at m/z 187 : The loss of a hydrogen atom from a bridgehead carbon would result in a stable tertiary carbocation.
-
Cage Fragmentation and Rearrangement : A significant feature in the mass spectra of diamondoids is the cleavage of the cage structure followed by rearrangement, often leading to the formation of stable aromatic ions.[1][5]
-
Tropylium (B1234903) Ion (C₇H₇⁺) at m/z 91 : This is a very common and stable fragment observed in the mass spectra of many organic compounds containing a benzyl-like moiety, and it's a known fragment from the breakdown of adamantane and diamantane cages.[1]
-
C₇H₉⁺ Ion at m/z 93 : This fragment is also a prominent peak in the mass spectrum of adamantane.[4]
-
C₈H₁₁⁺ Ion at m/z 107 : Another fragment resulting from the complex rearrangement of the carbon skeleton.[4]
-
-
Loss of Alkyl Fragments : The expulsion of small neutral alkyl fragments is another common fragmentation pathway for alkanes. For iceane, this could involve the loss of ethyl (C₂H₅•) or propyl (C₃H₇•) radicals, leading to fragments at m/z 159 and 145, respectively.
The following diagram illustrates the proposed major fragmentation pathways for iceane under electron ionization.
Quantitative Data Summary
The following table summarizes the expected principal ions and their hypothetical relative intensities in the electron ionization mass spectrum of iceane. These values are inferred from the mass spectra of adamantane and diamantane and should be confirmed by experimental data.[1][4][5]
| m/z | Proposed Ion Fragment | Hypothetical Relative Intensity (%) | Notes |
| 188 | [C₁₄H₂₀]⁺• (Molecular Ion) | 80-100 | Expected to be the base peak or a very intense peak. |
| 187 | [C₁₄H₁₉]⁺ | 20-40 | Loss of a hydrogen radical. |
| 159 | [C₁₂H₁₅]⁺ | 10-25 | Loss of an ethyl radical. |
| 145 | [C₁₁H₁₃]⁺ | 15-30 | Loss of a propyl radical. |
| 107 | [C₈H₁₁]⁺ | 30-50 | Result of cage fragmentation and rearrangement. |
| 93 | [C₇H₉]⁺ | 40-60 | Result of cage fragmentation and rearrangement. |
| 91 | [C₇H₇]⁺ | 50-70 | Stable tropylium ion. |
Protocol: Analysis of Iceane by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a standard procedure for the analysis of iceane using a gas chromatograph coupled to a mass spectrometer with an electron ionization source.
1. Objective
To obtain the mass spectrum of iceane for identification and structural elucidation.
2. Materials and Reagents
-
Iceane (solid)
-
High-purity solvent (e.g., dichloromethane (B109758) or hexane, GC grade)
-
Volumetric flasks and pipettes
-
Autosampler vials with inserts
3. Instrumentation
-
Gas Chromatograph (GC) equipped with a split/splitless injector and a capillary column suitable for hydrocarbon analysis (e.g., DB-5ms, HP-5ms, or equivalent).
-
Mass Spectrometer (MS) with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) analyzer.
-
Data acquisition and processing software.
4. Experimental Workflow
The workflow for the GC-MS analysis of iceane is depicted below.
5. Detailed Procedure
-
5.1. Sample Preparation:
-
Prepare a stock solution of iceane at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., dichloromethane).
-
If necessary, perform serial dilutions to achieve a final concentration suitable for GC-MS analysis (typically in the range of 1-10 µg/mL).
-
Transfer the final solution to a 2 mL autosampler vial.
-
-
5.2. GC-MS Parameters:
-
Injector:
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1 ratio) to prevent column overloading.
-
-
GC Oven Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Temperature Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Parameters:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-300
-
-
6. Data Analysis
-
Examine the total ion chromatogram (TIC) to identify the peak corresponding to iceane based on its retention time.
-
Extract the mass spectrum from the apex of the iceane peak.
-
Identify the molecular ion peak (m/z 188).
-
Identify and tabulate the major fragment ions and their relative abundances.
-
Compare the obtained spectrum with reference spectra in databases (e.g., NIST, Wiley) and published literature on diamondoids to confirm the identification and interpret the fragmentation pattern.
7. Expected Results
A successful analysis will yield a clean chromatogram with a sharp peak for iceane and a mass spectrum consistent with the fragmentation patterns discussed above. The high intensity of the molecular ion and the presence of characteristic fragments will provide strong evidence for the structure of iceane.
Disclaimer: This document provides a general protocol and theoretical interpretation. Actual results may vary depending on the specific instrumentation and experimental conditions. Method optimization may be required.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Congressane | C14H20 | CID 123154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for FT-IR Analysis of Iceane Vibrational Modes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iceane (C₁₂H₁₈) is a saturated polycyclic cage hydrocarbon with a unique, highly symmetrical structure. Its rigid framework and specific bond arrangements give rise to a characteristic vibrational spectrum. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique used to probe these vibrations. By analyzing the absorption of infrared radiation at specific frequencies, FT-IR spectroscopy allows for the identification of functional groups and the elucidation of molecular structure. These application notes provide an overview of the FT-IR analysis of iceane, including its predicted vibrational modes and detailed experimental protocols for sample analysis.
Predicted Vibrational Modes of Iceane
Due to the limited availability of direct experimental FT-IR data for iceane, the vibrational modes presented here are based on computational analyses and comparison with structurally similar cage hydrocarbons like adamantane (B196018). The primary vibrational modes of iceane are associated with the stretching and bending of its C-H and C-C bonds.
As a saturated hydrocarbon, the most prominent absorption bands for iceane are expected in the C-H stretching region. The molecule contains both methine (tertiary C-H) and methylene (B1212753) (secondary C-H) groups, which will have distinct, though often overlapping, stretching frequencies. The region below 1500 cm⁻¹ is known as the fingerprint region, where complex bending and skeletal vibrations occur, providing a unique pattern for the iceane molecule.
The following table summarizes the predicted key vibrational modes for iceane based on computational studies of similar cage compounds.
| Wavenumber (cm⁻¹) | Vibrational Mode | Description | Predicted Intensity |
| ~2950 - 2850 | C-H Stretching | Asymmetric and symmetric stretching of CH and CH₂ groups. This region typically shows strong absorptions. | Strong |
| ~1470 - 1440 | CH₂ Scissoring (Bending) | Bending vibration of the methylene (CH₂) groups within the cage structure. | Medium |
| ~1360 - 1340 | C-H Bending | Bending vibrations associated with the methine (CH) groups. | Medium to Weak |
| ~1100 - 800 | C-C Stretching / Skeletal | Complex vibrations involving the stretching of the carbon-carbon bonds that form the molecular cage. | Medium to Weak |
| Below 800 | Cage Deformation | Low-frequency vibrations corresponding to the deformation of the entire polycyclic cage structure. | Weak |
Experimental Protocols
The following are detailed protocols for the FT-IR analysis of solid iceane samples. The choice of method depends on the sample amount, desired spectral quality, and available equipment.
Protocol 1: Thin Solid Film Method
This method is fast, requires minimal sample, and avoids interfering absorbances from a matrix.
Materials:
-
Iceane sample (5-10 mg)
-
Volatile solvent (e.g., methylene chloride, diethyl ether)
-
FT-IR grade salt plates (e.g., NaCl or KBr)
-
Pipette or dropper
-
Beaker or small vial
-
FT-IR Spectrometer
Procedure:
-
Sample Dissolution: Dissolve 5-10 mg of the iceane sample in a few drops of a volatile solvent like methylene chloride in a small beaker or vial.[1]
-
Film Deposition: Using a pipette, place a drop of the iceane solution onto the surface of a clean, dry salt plate.[1]
-
Solvent Evaporation: Allow the solvent to evaporate completely, which will leave a thin, solid film of iceane on the plate. If the resulting film is too thin (leading to weak IR peaks), another drop of the solution can be added and evaporated.[1][2]
-
Sample Analysis: Place the salt plate into the sample holder of the FT-IR spectrometer.
-
Spectrum Acquisition: Record the infrared spectrum. A background spectrum of the clean, empty sample compartment should be run first for automatic subtraction.
-
Data Interpretation: Analyze the resulting spectrum, identifying the characteristic peaks corresponding to the vibrational modes of iceane.
-
Cleaning: After analysis, clean the salt plate thoroughly with an appropriate solvent (e.g., acetone (B3395972) or methylene chloride) and return it to a desiccator for storage.[2]
Protocol 2: KBr Pellet Method
This technique is suitable for producing high-quality spectra and is a common method for solid samples.
Materials:
-
Iceane sample (1-2 mg)
-
FT-IR grade Potassium Bromide (KBr) powder (100-200 mg), dried
-
Agate mortar and pestle
-
Pellet press with die
-
FT-IR Spectrometer
Procedure:
-
Sample Preparation: Place approximately 1-2 mg of the iceane sample and 100-200 mg of dry KBr powder into an agate mortar.[3] The concentration of the sample in KBr should be between 0.2% and 1%.[4]
-
Grinding: Thoroughly grind the mixture with the pestle until a fine, homogeneous powder is obtained. This is crucial to reduce light scattering and produce a clear pellet.[4][5]
-
Pellet Formation: Transfer the powder into the collar of a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or semi-transparent pellet.[3][5]
-
Sample Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Spectrum Acquisition: Collect the FT-IR spectrum. A background spectrum should be acquired with the empty sample holder.
-
Data Interpretation: Analyze the spectrum to identify the vibrational modes of iceane. Note that moisture contamination can lead to broad peaks around 3450 cm⁻¹ and 1640 cm⁻¹.[6]
Visualizations
The following diagrams illustrate the logical workflow for preparing and analyzing an iceane sample using FT-IR spectroscopy.
Caption: Experimental workflow for FT-IR analysis of iceane.
Data Interpretation and Applications
The FT-IR spectrum of iceane serves as a unique molecular "fingerprint."[4] The C-H stretching region confirms its saturated hydrocarbon nature, while the fingerprint region provides detailed structural information. In drug development, iceane derivatives are of interest as rigid scaffolds. FT-IR can be used to:
-
Confirm Synthesis: Verify the successful synthesis of iceane and its derivatives by identifying characteristic vibrational modes.
-
Purity Assessment: Detect impurities, which would introduce extraneous peaks into the spectrum.
-
Structural Elucidation: In conjunction with other analytical techniques like NMR and mass spectrometry, FT-IR helps to confirm the three-dimensional structure of novel iceane-based compounds.
-
Monitor Reactions: Track the progress of reactions involving iceane by observing the appearance or disappearance of functional group peaks.
By following the detailed protocols and referencing the predicted vibrational modes, researchers can effectively utilize FT-IR spectroscopy for the comprehensive analysis of iceane and its derivatives.
References
Application Notes and Protocols: Iceane as a Molecular Building Block in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iceane (tetracyclo[5.3.1.12,6.04,9]dodecane) is a saturated polycyclic hydrocarbon with a highly symmetrical and rigid cage-like structure (D3h point group).[1] Its unique three-dimensional architecture, composed of two chair and three boat cyclohexane (B81311) rings, offers a strain-free yet conformationally restricted scaffold.[1] In recent years, the use of rigid, three-dimensional molecular building blocks has gained significant traction in medicinal chemistry and drug design. Saturated polycyclic hydrocarbons, such as adamantane (B196018) and cubane, are increasingly utilized as bioisosteres for aromatic rings to improve the physicochemical properties of drug candidates, including solubility and metabolic stability.
Iceane, with its distinct geometry, presents an attractive, under-explored scaffold for the synthesis of novel chemical entities. Its rigid framework can serve as a non-planar core to orient pharmacophoric groups in a precise and predictable manner, potentially leading to enhanced binding affinity and selectivity for biological targets. Furthermore, the lipophilic nature of the iceane core can be strategically employed to modulate the overall properties of a drug molecule. These application notes provide an overview of the synthesis of iceane and its derivatives, their potential applications in drug discovery, and detailed experimental protocols.
Applications in Synthesis and Drug Discovery
The primary application of iceane in synthesis is as a rigid molecular scaffold. By functionalizing the iceane core at its bridgehead or other positions, chemists can create a diverse array of derivatives with specific three-dimensional arrangements of functional groups.
1. Bioisosteric Replacement:
Similar to other cage hydrocarbons like bicyclo[1.1.1]pentane, iceane can be employed as a bioisostere for phenyl rings.[2] This substitution can lead to significant improvements in the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate. The three-dimensional, sp3-rich nature of the iceane core can disrupt planarity, which often improves aqueous solubility and reduces metabolic degradation that can occur on aromatic rings.
2. Conformational Constraint in Drug Design:
The rigidity of the iceane scaffold can be leveraged to lock flexible drug molecules into a specific, biologically active conformation.[3] This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to a significant increase in binding affinity. By using the iceane core, medicinal chemists can explore novel regions of chemical space and design molecules with improved potency and selectivity.[4]
3. Scaffold for Combinatorial Chemistry:
The symmetrical nature of iceane allows for the systematic introduction of functional groups at various positions. This makes it a suitable scaffold for the creation of compound libraries for high-throughput screening. Late-stage functionalization of the iceane core can provide rapid access to a wide range of analogs for structure-activity relationship (SAR) studies.[2]
Data Presentation
Table 1: Physicochemical Properties of Iceane
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₈ | [1] |
| Molar Mass | 162.28 g/mol | Calculated |
| Melting Point | 325 °C (sublimes) | [1] |
| Crystal System | Hexagonal | [5] |
| Point Group | D3h | [1] |
Table 2: Spectroscopic Data for Iceane
| Spectroscopy | Key Features | Reference |
| ¹H NMR | Due to the high symmetry, all 18 protons are equivalent, resulting in a single peak. The exact chemical shift depends on the solvent. | [6] |
| ¹³C NMR | Similarly, all 12 carbon atoms are equivalent, leading to a single resonance in the spectrum. | [6] |
| IR Spectroscopy | The spectrum is characterized by C-H stretching vibrations around 2900-3100 cm⁻¹ and C-C bond vibrations in the fingerprint region. The absence of other functional group signals confirms the hydrocarbon structure. | [6] |
| Mass Spectrometry | The molecular ion peak (M⁺) is observed at m/z = 162. Fragmentation patterns are typical for saturated hydrocarbons, involving the loss of alkyl fragments. | [7] |
Experimental Protocols
Protocol 1: Synthesis of Iceane (Tetracyclo[5.3.1.12,6.04,9]dodecane)
This protocol is based on the synthesis reported by Hamon and Taylor.[1] The key steps involve the formation of key intermediates tricyclo[5.3.1.04,9]undec-5-en-2-one and tricyclo[5.3.1.04,9]undec-2-en-endo-6-ylmethanol, leading to chloroiceane isomers which are then reduced to iceane.[1]
Materials:
-
endo,exo- and endo,endo-2,4-dibromohomoadamantanes
-
Hexamethylphosphoric triamide (HMPT)
-
Diethyl ether
-
Appropriate reagents for subsequent transformations to chloroiceane and reduction (as detailed in the original literature)
Procedure:
-
Dehydrobromination: A mixture of endo,exo- and endo,endo-2,4-dibromohomoadamantanes is heated at 180 °C in hexamethylphosphoric triamide (HMPT) to yield tricyclo[5.3.1.04,9]undeca-2,5-diene.[1]
-
Intramolecular [2+2] Cycloaddition: The resulting diene is subjected to direct photoexcitation in diethyl ether to induce an intramolecular [2+2] cycloaddition, forming 3,5-dehydronoriceane.[1]
-
Further Transformations: The 3,5-dehydronoriceane is then converted through a series of steps, including the formation of tricyclo[5.3.1.04,9]undec-5-en-2-one and tricyclo[5.3.1.04,9]undec-2-en-endo-6-ylmethanol, to the exo and endo isomers of chloroiceane.[1]
-
Reduction to Iceane: The chloroiceane isomers are reduced to afford the final product, iceane.[1]
Note: For detailed reaction conditions, stoichiometry, and purification methods, it is essential to consult the original publication by Hamon, D. P. G. & Taylor, G. F. in the Australian Journal of Chemistry, 1976, 29(8), 1721–1734.[1]
Protocol 2: General Procedure for Bridgehead Functionalization of Iceane Analogs
This protocol outlines a conceptual approach for the functionalization at the bridgehead positions of the iceane core, inspired by methodologies developed for other rigid scaffolds like bicyclo[1.1.1]pentane.[2][8]
Materials:
-
Iceane or a suitable precursor
-
Reagents for radical initiation (e.g., AIBN)
-
Functionalizing agent (e.g., a source of boronate esters for subsequent cross-coupling)
-
Appropriate solvent
Procedure:
-
Activation of Bridgehead C-H bond: The inert C-H bond at the bridgehead position of the iceane core needs to be activated. This can be conceptually achieved through radical-based transformations.
-
Functional Group Introduction: The activated bridgehead position can then react with a suitable functionalizing agent. For example, introduction of a boronic ester at this position would create a versatile handle for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).
-
Purification: The functionalized iceane derivative is purified using standard techniques such as column chromatography or recrystallization.
-
Characterization: The structure of the product is confirmed by spectroscopic methods (NMR, IR, and MS).
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Programmable late-stage functionalization of bridge-substituted bicyclo[1.1.1]pentane bis-boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Designing Chromane Derivatives as α2A-Adrenoceptor Selective Agonists via Conformation Constraint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conformational control in structure-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of the Iceane Scaffold
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the functionalization of the iceane (tetracyclo[5.3.1.1(2,6).0(4,9)]dodecane) scaffold. Iceane, a rigid, cage-like hydrocarbon, presents a unique three-dimensional framework that is of growing interest in medicinal chemistry and materials science. Its distinct structural properties offer opportunities for the development of novel therapeutic agents and advanced materials. The protocols outlined below describe key methods for introducing functional groups at the bridgehead positions of the iceane core, enabling further derivatization and exploration of its chemical space.
Introduction to the Functionalization of Iceane
The iceane scaffold is a saturated polycyclic hydrocarbon with the formula C₁₂H₁₈. Its rigid structure is composed of two chair and three boat cyclohexane (B81311) rings. The functionalization of such a sterically hindered and largely unreactive scaffold requires specific synthetic strategies. The bridgehead positions (C1 and C7) are tertiary carbons and are the most reactive sites for functionalization, typically proceeding through carbocation or radical intermediates.
This guide focuses on a three-stage approach to introduce key functional groups: halogenation, followed by nucleophilic substitution to yield hydroxyl, amino, and carboxyl derivatives. These functionalized iceanes serve as versatile building blocks for the synthesis of more complex molecules with potential applications in drug discovery and materials science.
Core Functionalization Strategies
A common and effective strategy for the functionalization of the iceane scaffold involves a two-step process:
-
Bridgehead Halogenation: Introduction of a halogen, typically bromine or chlorine, at a bridgehead position. This is often achieved through free-radical halogenation, which selectively targets the tertiary C-H bonds.
-
Nucleophilic Substitution: The resulting haloiceane is then subjected to nucleophilic substitution reactions to introduce a variety of functional groups. The stability of the bridgehead carbocation makes it amenable to reactions like the Ritter and Koch-Haaf reactions.
Application Note 1: Bridgehead Halogenation of Iceane
The introduction of a halogen atom at a bridgehead position is a crucial first step for the subsequent functionalization of the iceane scaffold. Free-radical bromination is a highly selective method for this transformation, favoring the substitution of the tertiary hydrogen atoms at the bridgehead carbons.
Experimental Protocol: Free-Radical Bromination of Iceane to 1-Bromoiceane
This protocol is adapted from established procedures for the bromination of similar cage hydrocarbons like adamantane.
Materials:
-
Iceane
-
Bromine (Br₂)
-
Carbon tetrachloride (CCl₄) or other suitable inert solvent
-
UV lamp (optional, for initiation)
-
Anhydrous sodium thiosulfate (B1220275) (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, dissolve iceane (1.0 eq) in carbon tetrachloride.
-
From the dropping funnel, add a solution of bromine (1.1 eq) in carbon tetrachloride dropwise to the iceane solution with stirring. The reaction can be initiated by gentle heating or by irradiation with a UV lamp.
-
After the addition is complete, continue to stir the reaction mixture at reflux until the bromine color disappears.
-
Cool the reaction mixture to room temperature and wash it with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
Separate the organic layer, wash with water and brine, and then dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to obtain crude 1-bromoiceane.
-
Purify the product by recrystallization or sublimation.
Quantitative Data (Analogous Adamantane Reaction):
| Reactant | Reagent | Solvent | Conditions | Product | Yield (%) | Reference |
| Adamantane | Br₂ | CCl₄ | Reflux, 18h | 1-Bromoadamantane | 80-85 | [Adapted from literature] |
Application Note 2: Synthesis of 1-Hydroxyiceane (Iceanol)
1-Hydroxyiceane can be prepared from 1-bromoiceane via a nucleophilic substitution reaction. The hydrolysis of the bridgehead bromide proceeds readily due to the stability of the resulting tertiary carbocation.
Experimental Protocol: Hydrolysis of 1-Bromoiceane to 1-Hydroxyiceane
This protocol is based on the well-established hydrolysis of 1-bromoadamantane.[1]
Materials:
-
1-Bromoiceane
-
Silver nitrate (B79036) (AgNO₃)
-
Aqueous acetone (B3395972) or aqueous ethanol
-
Sodium chloride (NaCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Dissolve 1-bromoiceane (1.0 eq) in a mixture of acetone and water (e.g., 80:20 v/v).
-
Add a solution of silver nitrate (1.2 eq) in a minimal amount of water to the reaction mixture.
-
Stir the mixture at reflux. The reaction progress can be monitored by the precipitation of silver bromide.
-
After the reaction is complete (as indicated by TLC or the cessation of precipitation), cool the mixture to room temperature.
-
Filter off the precipitated silver bromide.
-
Remove the acetone from the filtrate under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Wash the combined organic extracts with a saturated aqueous solution of sodium chloride and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield crude 1-hydroxyiceane.
-
Purify the product by recrystallization or sublimation.
Quantitative Data (Analogous Adamantane Reaction):
| Reactant | Reagent | Solvent | Conditions | Product | Yield (%) | Reference |
| 1-Bromoadamantane | AgNO₃ | aq. Acetone | Reflux | 1-Adamantanol | ~95 | [1] |
Application Note 3: Synthesis of 1-Aminoiceane (Iceaneamine)
The Ritter reaction provides an effective method for the synthesis of bridgehead amines from the corresponding halides. The reaction proceeds via a stable tertiary carbocation, which is then trapped by a nitrile, followed by hydrolysis to the amide and subsequent conversion to the amine.
Experimental Protocol: Ritter Reaction for the Synthesis of 1-Aminoiceane
This protocol is adapted from the synthesis of amantadine (B194251) (1-aminoadamantane) from 1-bromoadamantane.[2]
Materials:
-
1-Bromoiceane
-
Concentrated sulfuric acid (96%)
-
Sodium hydroxide (B78521) (NaOH)
-
Diethyl ether
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle
Procedure:
Step 1: Synthesis of N-(1-Iceanyl)acetamide
-
In a round-bottom flask equipped with a dropping funnel and magnetic stirrer, place 1-bromoiceane (1.0 eq) and acetonitrile (excess, acts as both reagent and solvent).
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (excess) dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 50-60 °C) for several hours until the starting material is consumed (monitor by TLC).
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated aqueous solution of sodium hydroxide.
-
Extract the aqueous mixture with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and evaporate the solvent to give crude N-(1-iceanyl)acetamide.
Step 2: Hydrolysis to 1-Aminoiceane
-
To the crude N-(1-iceanyl)acetamide, add a solution of sodium hydroxide in a mixture of water and a high-boiling solvent like ethylene (B1197577) glycol.
-
Heat the mixture at reflux for several hours until the hydrolysis is complete (monitor by TLC).
-
Cool the reaction mixture and extract with diethyl ether.
-
Wash the organic layer with water and brine, and then dry over anhydrous magnesium sulfate.
-
Filter and evaporate the solvent to yield crude 1-aminoiceane. The amine can be further purified by conversion to its hydrochloride salt.
Quantitative Data (Analogous Adamantane Reaction):
| Reactant | Reagent | Conditions (Step 1) | Conditions (Step 2) | Product | Overall Yield (%) | Reference |
| 1-Bromoadamantane | 1. CH₃CN, H₂SO₄ | 50-60 °C | 2. NaOH, Ethylene glycol, Reflux | 1-Aminoadamantane | ~70 | [2] |
Application Note 4: Synthesis of Iceane-1-carboxylic Acid
The Koch-Haaf reaction is a classic method for the carboxylation of tertiary C-H bonds or the conversion of tertiary alcohols to carboxylic acids. This reaction is well-suited for the iceane scaffold, given the stability of the bridgehead carbocation intermediate.
Experimental Protocol: Koch-Haaf Reaction for the Synthesis of Iceane-1-carboxylic Acid
This protocol is based on the synthesis of 1-adamantanecarboxylic acid.[3]
Materials:
-
1-Bromoiceane or 1-Hydroxyiceane
-
Formic acid (HCOOH)
-
Concentrated sulfuric acid (96%)
-
Carbon tetrachloride (CCl₄, as solvent)
-
Crushed ice
-
Chloroform
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, place concentrated sulfuric acid and carbon tetrachloride.
-
Cool the mixture in an ice bath to 15-20 °C.
-
Slowly add a solution of 1-bromoiceane (or 1-hydroxyiceane) (1.0 eq) in formic acid dropwise, maintaining the temperature between 15-25 °C. Carbon monoxide will be evolved, so the reaction must be performed in a well-ventilated fume hood.
-
After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature.
-
Pour the reaction mixture onto crushed ice.
-
Separate the layers and extract the aqueous layer with carbon tetrachloride.
-
Combine the organic layers and extract the carboxylic acid with an aqueous sodium hydroxide solution.
-
Acidify the aqueous layer with hydrochloric acid to precipitate the iceane-1-carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry.
-
The product can be further purified by recrystallization from a suitable solvent like methanol/water.
Quantitative Data (Analogous Adamantane Reaction):
| Reactant | Reagents | Solvent | Conditions | Product | Yield (%) | Reference |
| 1-Adamantanol | HCOOH, H₂SO₄ | CCl₄ | 15-25 °C | 1-Adamantanecarboxylic acid | 67-72 | [3] |
Visualizations
Caption: General workflow for the functionalization of the iceane scaffold.
Caption: Signaling pathway for the Ritter reaction on the iceane scaffold.
Caption: Logical relationship of the Koch-Haaf reaction on the iceane scaffold.
References
Synthesis of High-Performance Polymers: Incorporation of Iceane Derivatives
Application Notes and Protocols for Researchers in Materials Science and Drug Development
The quest for advanced materials with superior thermal stability, mechanical strength, and processability is a driving force in materials science. Polycyclic hydrocarbons, such as iceane (C₁₂H₁₈), offer a unique three-dimensional, rigid cage structure that can be leveraged to enhance polymer properties.[1] Incorporating these robust aliphatic scaffolds into polymer backbones can disrupt chain packing, increase free volume, and restrict segmental motion, leading to materials with high glass transition temperatures (Tg), improved solubility, and excellent thermal and oxidative stability.[2]
This document provides detailed protocols for the synthesis of an iceane-based diamine monomer and its subsequent polymerization to yield a high-performance polyimide. These materials are promising candidates for applications in aerospace, microelectronics, and as specialized coatings where durability under extreme conditions is paramount.
I. Synthesis of 1,6-Diaminoiceane Monomer
The synthesis of a diamine-functionalized iceane derivative is a critical first step for its incorporation into polymers like polyimides. This protocol outlines a representative multi-step synthesis starting from a suitable iceane precursor.
Experimental Protocol: Synthesis of 1,6-Diaminoiceane
This protocol describes a hypothetical pathway and should be adapted based on available starting materials and laboratory capabilities.
-
Step 1: Oxidation of Iceane.
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve iceane in a suitable solvent such as a mixture of acetic acid and acetonitrile.
-
Add a strong oxidizing agent (e.g., chromium trioxide) portion-wise while maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours until the starting material is consumed (monitored by TLC or GC).
-
Cool the reaction mixture, quench with a reducing agent (e.g., sodium bisulfite solution), and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude iceane-1,6-dione.
-
-
Step 2: Oximation of Iceane-1,6-dione.
-
Dissolve the crude iceane-1,6-dione in a mixture of ethanol (B145695) and pyridine.
-
Add hydroxylamine (B1172632) hydrochloride in excess and heat the mixture to reflux for several hours.
-
Monitor the reaction by TLC until the dione (B5365651) is fully converted to the dioxime.
-
Cool the reaction mixture and pour it into cold water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain iceane-1,6-dione dioxime.
-
-
Step 3: Reduction of Iceane-1,6-dione dioxime to 1,6-Diaminoiceane.
-
In a high-pressure reactor, suspend the iceane-1,6-dione dioxime in a suitable solvent like ethanol or tetrahydrofuran.
-
Add a hydrogenation catalyst, such as Raney nickel or palladium on carbon.
-
Pressurize the reactor with hydrogen gas (e.g., 50-100 atm) and heat to the desired temperature (e.g., 80-100 °C).
-
Maintain the reaction under vigorous stirring for several hours until hydrogen uptake ceases.
-
Cool the reactor, carefully vent the hydrogen, and filter the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude 1,6-diaminoiceane.
-
Purify the product by recrystallization or column chromatography.
-
II. Synthesis of Iceane-Based Polyimide
Polyimides are a class of high-performance polymers known for their exceptional thermal stability.[3] The incorporation of the rigid iceane structure is anticipated to further enhance these properties. The following protocol describes the synthesis of a polyimide from 1,6-diaminoiceane and a commercially available dianhydride, such as 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA), via a two-step polymerization method.
Experimental Protocol: Synthesis of 6FDA-Iceane Polyimide
-
Step 1: Poly(amic acid) Synthesis.
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve an equimolar amount of 1,6-diaminoiceane in a dry, aprotic polar solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).
-
Once the diamine is fully dissolved, add an equimolar amount of 6FDA dianhydride as a solid in one portion.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) forms.
-
-
Step 2: Thermal Imidization.
-
Cast the viscous poly(amic acid) solution onto a clean, dry glass plate using a doctor blade.
-
Place the glass plate in a vacuum oven and heat it according to a staged heating program to effect the cyclodehydration (imidization) and remove the solvent. A typical heating program is:
-
80 °C for 1 hour
-
150 °C for 1 hour
-
200 °C for 1 hour
-
250 °C for 1 hour
-
300 °C for 1 hour
-
-
After cooling to room temperature, the resulting polyimide film can be carefully peeled from the glass plate.
-
III. Data Presentation
The expected properties of the iceane-based polyimide are summarized in the table below, with comparative data for a standard commercial polyimide, Kapton®, for reference.
| Property | Expected Value for 6FDA-Iceane Polyimide | Kapton® (for comparison) |
| Glass Transition Temperature (Tg) | > 350 °C | 360-410 °C |
| Decomposition Temperature (TGA, 5% wt. loss) | > 500 °C in N₂ | > 500 °C in N₂ |
| Tensile Strength | 80 - 120 MPa | ~170 MPa |
| Young's Modulus | 2.5 - 3.5 GPa | ~3.0 GPa |
| Solubility | Soluble in common organic solvents (e.g., THF, chloroform) | Insoluble |
IV. Visualizations
Diagram 1: Synthesis Workflow for 1,6-Diaminoiceane
Caption: A multi-step synthetic route to 1,6-diaminoiceane.
Diagram 2: Two-Step Polyimide Synthesis Workflow
Caption: Workflow for the synthesis of an iceane-based polyimide film.
References
Unlocking Nanotechnology's Potential: The Role of Diamondoid Cages
The rigid, cage-like structure of iceane and its smaller analogue, adamantane (B196018), positions them as powerful building blocks in the rapidly advancing field of nanotechnology. While direct applications of iceane are still emerging, the extensive research into adamantane provides a clear blueprint for the utilization of these diamondoid molecules in drug delivery, advanced materials, and nanoelectronics.
These diamond-like molecules, composed of a three-dimensional network of carbon atoms, offer a unique combination of properties including high thermal and chemical stability, biocompatibility, and the ability to be precisely functionalized. These characteristics make them ideal candidates for constructing nanoscale systems with tailored functionalities, addressing key challenges in medicine and materials science.
Diamondoids in Targeted Drug Delivery
The lipophilic (fat-loving) nature and rigid structure of adamantane have made it a valuable component in designing sophisticated drug delivery systems. Its ability to be functionalized allows for the attachment of targeting ligands and therapeutic agents, enabling the development of nanoparticles that can selectively deliver drugs to diseased cells, minimizing side effects.
Key Applications:
-
Adamantane-Functionalized Liposomes: Adamantane derivatives can be incorporated into the lipid bilayer of liposomes, serving as robust anchors for targeting molecules or to enhance the stability of the drug carrier.
-
Host-Guest Chemistry with Cyclodextrins: Adamantane's size and shape make it an ideal "guest" molecule for cyclodextrin (B1172386) "hosts." This strong and specific interaction is harnessed to create drug complexes that can improve the solubility and bioavailability of poorly water-soluble drugs.[1][2][3]
-
Dendrimer-Based Drug Carriers: The tetrahedral geometry of adamantane allows it to act as a core for the synthesis of dendrimers, highly branched macromolecules that can carry multiple drug molecules.
| Drug Carrier System | Drug Example | Key Findings |
| Adamantane-Functionalized Liposomes | Doxorubicin | Enhanced tumor targeting and reduced cardiotoxicity in preclinical models. |
| β-Cyclodextrin-Adamantane Complex | Paclitaxel | Increased aqueous solubility and improved anticancer efficacy. |
| Adamantane-Based Dendrimers | Methotrexate | High drug loading capacity and controlled release profile. |
Experimental Protocol: Preparation of Adamantane-Functionalized Liposomes for Drug Delivery
This protocol outlines the general steps for preparing liposomes incorporating an adamantane-lipid conjugate for targeted drug delivery.
Materials:
-
Phospholipids (e.g., DSPC, Cholesterol)
-
Adamantane-PEG-lipid conjugate
-
Drug to be encapsulated (e.g., Doxorubicin)
-
Chloroform and Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Polycarbonate membranes (100 nm pore size)
Procedure:
-
Lipid Film Hydration:
-
Dissolve phospholipids, cholesterol, and the adamantane-PEG-lipid conjugate in a chloroform/methanol mixture in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration and Drug Encapsulation:
-
Hydrate the lipid film with a PBS solution containing the drug by vortexing. This process forms multilamellar vesicles (MLVs).
-
-
Vesicle Size Reduction:
-
Subject the MLV suspension to several freeze-thaw cycles to increase encapsulation efficiency.
-
Extrude the suspension through 100 nm polycarbonate membranes using a mini-extruder to produce unilamellar vesicles (ULVs) of a uniform size.
-
-
Purification:
-
Remove unencapsulated drug from the liposome (B1194612) suspension using size exclusion chromatography or dialysis.
-
-
Characterization:
-
Determine the size distribution and zeta potential of the liposomes using dynamic light scattering (DLS).
-
Quantify the drug encapsulation efficiency using a suitable analytical method (e.g., UV-Vis spectroscopy after disrupting the liposomes with a detergent).
-
Assess the in vitro drug release profile under different conditions (e.g., pH, temperature).
-
Logical Relationship of Liposome Formulation
References
Iceane as a Scaffold in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the architecture of a molecule is paramount to its function. The use of rigid, three-dimensional scaffolds has emerged as a powerful strategy to enhance the pharmacological properties of drug candidates. These scaffolds can improve target-binding affinity, selectivity, metabolic stability, and pharmacokinetic profiles. One such scaffold of growing interest is iceane , a saturated polycyclic hydrocarbon (tetracyclo[5.3.1.1(2,6).0(4,9)]dodecane) with a unique, cage-like structure. Its rigidity and diamondoid nature make it an attractive candidate for development as a novel scaffold in medicinal chemistry, particularly as a bioisosteric replacement for other bulky groups like adamantane (B196018) or phenyl rings.
This document provides detailed application notes on the potential uses of the iceane scaffold in drug discovery, along with generalized experimental protocols for the synthesis, computational analysis, and biological evaluation of iceane-based compounds.
Application Notes
Iceane as a Bioisostere for Adamantane and Aromatic Rings
The adamantane moiety is present in several approved drugs, where its lipophilic and rigid nature contributes to their efficacy. However, challenges such as poor aqueous solubility can limit the developability of adamantane-containing compounds. Iceane, with its distinct cage structure, presents an intriguing bioisosteric alternative.[1][2] Its three-dimensional shape can orient substituents in precise vectors, potentially leading to novel interactions with biological targets. The replacement of a planar aromatic ring with a non-planar, saturated scaffold like iceane can also disrupt undesirable π-π stacking interactions and improve solubility and metabolic stability.
Logical Relationship: Bioisosteric Replacement Strategy
Caption: Bioisosteric replacement of common scaffolds with iceane to improve drug properties.
Applications in Central Nervous System (CNS) Drug Discovery
The development of drugs targeting the CNS is particularly challenging due to the need to cross the blood-brain barrier (BBB).[3][4] Physicochemical properties such as lipophilicity, molecular weight, and the number of hydrogen bond donors/acceptors are critical for BBB penetration. The rigid and lipophilic nature of the iceane core can be advantageous for designing CNS-active agents. By functionalizing the iceane scaffold with appropriate polar groups, it may be possible to fine-tune the overall properties of the molecule to achieve optimal brain penetration.[5] For instance, an iceane-based scaffold could be used to develop novel antagonists for CNS receptors implicated in neurodegenerative diseases or psychiatric disorders.
Signaling Pathway: Hypothetical Iceane-Based NMDA Receptor Antagonist
Caption: Hypothetical mechanism of an iceane-based NMDA receptor antagonist in preventing excitotoxicity.
Applications in Oncology
Rigid scaffolds are increasingly being explored in oncology drug discovery to develop highly selective kinase inhibitors and other anticancer agents.[6][7] The defined three-dimensional structure of iceane can serve as a core to which pharmacophoric groups are attached with precise spatial orientation. This can lead to the development of inhibitors that target specific conformations of oncoproteins, potentially overcoming drug resistance. For example, an iceane scaffold could be functionalized to mimic the hinge-binding motifs of kinase inhibitors, while the cage structure itself occupies a hydrophobic pocket in the enzyme's active site.
Quantitative Data Summary
As the use of iceane in drug discovery is an emerging field, there is a scarcity of published quantitative data for iceane-based compounds. The following table presents a hypothetical comparison of physicochemical properties between a known adamantane-containing drug and a potential iceane-based bioisostere. This illustrates the type of data that would be generated and compared in a drug discovery program.
| Property | Adamantane Derivative | Hypothetical Iceane Bioisostere | Rationale for Change |
| Molecular Weight ( g/mol ) | ~350 | ~350 | Maintained for similar size |
| cLogP | 4.5 | 3.8 | Iceane may have slightly lower lipophilicity, improving solubility |
| Aqueous Solubility (µg/mL) | <1 | 5-10 | Expected improvement due to altered crystal packing and polarity |
| Metabolic Stability (t½ in HLM, min) | 30 | >60 | Rigid cage may be less susceptible to metabolic enzymes |
| IC₅₀ against Target X (nM) | 10 | 5-15 | Aim for similar or improved potency |
HLM: Human Liver Microsomes
Experimental Protocols
The following are generalized protocols that can be adapted for the synthesis and evaluation of iceane-based drug candidates.
Synthesis of Functionalized Iceane Scaffolds
The key to utilizing iceane in drug discovery is the ability to introduce functional groups at specific positions, particularly at the bridgehead carbons.
Protocol 1: Synthesis of 1-Aminoiceane (Hypothetical Route)
This protocol outlines a potential multi-step synthesis starting from a known iceane precursor.
-
Synthesis of Iceane-1-carboxylic acid: Start with a suitable iceane precursor, such as a derivative amenable to oxidation at a bridgehead position. Employ strong oxidizing agents (e.g., KMnO₄ or chromic acid) under forcing conditions to introduce a carboxylic acid group at a bridgehead carbon. Purify the resulting iceane-1-carboxylic acid by crystallization or column chromatography.
-
Formation of an Acyl Azide (B81097): Convert the carboxylic acid to an acyl chloride using thionyl chloride or oxalyl chloride. React the acyl chloride with sodium azide in a suitable solvent (e.g., acetone/water) to form the acyl azide.
-
Curtius Rearrangement: Heat the acyl azide in an inert solvent (e.g., toluene (B28343) or tert-butanol). The acyl azide will undergo a Curtius rearrangement to form an isocyanate intermediate.
-
Hydrolysis to the Amine: Hydrolyze the isocyanate by adding aqueous acid (e.g., HCl) and heating the mixture. This will yield the hydrochloride salt of 1-aminoiceane. Neutralize with a base and extract the free amine. Purify by sublimation or crystallization.
Experimental Workflow: Synthesis of 1-Aminoiceane
Caption: A potential synthetic workflow for the preparation of 1-aminoiceane.
Computational Docking Protocol for Iceane Derivatives
Molecular docking can be used to predict the binding modes of iceane derivatives to a target protein and to prioritize compounds for synthesis.[8][9][10]
Protocol 2: General Molecular Docking Procedure
-
Protein Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB) or through homology modeling. Remove water molecules, add hydrogen atoms, and assign protonation states. Define the binding site based on the co-crystallized ligand or known active site residues.
-
Ligand Preparation: Generate a 3D structure of the iceane derivative. Assign partial charges and define rotatable bonds.
-
Docking Simulation: Use a docking program (e.g., AutoDock, Glide, GOLD) to dock the iceane derivative into the prepared protein binding site.[9] Generate multiple binding poses.
-
Analysis: Analyze the predicted binding poses based on the docking score and interactions with the protein (e.g., hydrogen bonds, hydrophobic interactions). Compare the binding mode with known inhibitors to assess the plausibility of the predicted pose.
In Vitro Biological Evaluation Protocols
Protocol 3: In Vitro Enzyme Inhibition Assay
This protocol is a general method for determining the IC₅₀ value of an iceane-based inhibitor against a purified enzyme.[11][12][13]
-
Reagent Preparation: Prepare a stock solution of the iceane test compound in DMSO. Prepare assay buffer, enzyme solution, and substrate solution.
-
Assay Procedure: In a 96-well plate, add the assay buffer, the iceane compound at various concentrations, and the enzyme solution. Incubate for a pre-determined time to allow for compound-enzyme binding. Initiate the reaction by adding the substrate.
-
Detection: Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., fluorescence, absorbance).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control with no inhibitor. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 4: Cell-Based Anticancer Screening Assay (MTT Assay)
This protocol assesses the cytotoxic effect of an iceane-based compound on cancer cell lines.[2][14]
-
Cell Culture: Culture the desired cancer cell lines in appropriate media and conditions.
-
Compound Treatment: Seed the cells in 96-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the iceane compound for a specified duration (e.g., 48 or 72 hours).
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Data Acquisition: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol) and measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Protocol 5: In Vitro Blood-Brain Barrier Permeability Assay (PAMPA)
This assay provides an initial assessment of a compound's ability to passively diffuse across the BBB.[5][15][16]
-
Plate Preparation: Use a 96-well filter plate coated with a lipid mixture that mimics the BBB.
-
Compound Application: Add the iceane test compound to the donor wells of the filter plate. Add buffer to the acceptor wells of a corresponding 96-well plate.
-
Incubation: Place the filter plate on top of the acceptor plate and incubate for a set period (e.g., 4-18 hours) to allow the compound to diffuse across the artificial membrane.
-
Quantification: Measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Permeability Calculation: Calculate the permeability coefficient (Pe) based on the compound concentrations and incubation time. Compounds with high Pe values are more likely to cross the BBB via passive diffusion.
Conclusion
The iceane scaffold represents a novel and underexplored area in medicinal chemistry with significant potential for the development of new therapeutics. Its rigid, three-dimensional structure offers opportunities to design compounds with improved physicochemical and pharmacological properties. While experimental data on iceane-based drugs is currently limited, the principles of bioisosterism and the success of other diamondoid scaffolds like adamantane provide a strong rationale for its investigation. The protocols outlined in this document provide a foundational framework for researchers to begin synthesizing, evaluating, and ultimately unlocking the therapeutic potential of the iceane scaffold.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. noblelifesci.com [noblelifesci.com]
- 4. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 7. QSAR-Driven Discovery of Novel Chemical Scaffolds Active Against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
- 9. sites.ualberta.ca [sites.ualberta.ca]
- 10. Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech [databiotech.co.il]
- 12. benchchem.com [benchchem.com]
- 13. blog.biobide.com [blog.biobide.com]
- 14. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. books.rsc.org [books.rsc.org]
Computational Modeling of Iceane Interactions: Application Notes and Protocols for Drug Discovery
A Note on the Current State of Research: As of late 2025, specific and detailed computational modeling studies on the interactions of the iceane scaffold are not extensively available in peer-reviewed literature. Iceane (C₁₂H₁₈), a saturated polycyclic hydrocarbon, presents a fascinating rigid and sterically defined structure for potential applications in medicinal chemistry and materials science.[1] However, to provide a practical and detailed guide, this document will use adamantane (B196018) , a well-characterized and computationally studied caged hydrocarbon, as a representative model. The principles and protocols outlined here are directly applicable to the future study of iceane and its derivatives.
Introduction to Caged Hydrocarbons in Drug Design
Caged hydrocarbons like adamantane and iceane are valuable scaffolds in drug design due to their unique properties:
-
Rigidity: The rigid framework reduces the conformational entropy penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.
-
Lipophilicity: Their hydrocarbon nature allows for modulation of a drug candidate's lipophilicity, which is crucial for membrane permeability and pharmacokinetic properties.
-
Three-Dimensional Structure: They provide a well-defined three-dimensional arrangement of substituents, enabling precise interactions with protein binding pockets.
These properties make them attractive for designing inhibitors, receptor antagonists, and other bioactive molecules. Computational modeling is an essential tool to explore and predict the interactions of these scaffolds with biological targets, thereby guiding the design and synthesis of new therapeutic agents.
Key Computational Methodologies
A multi-faceted computational approach is typically employed to model the interactions of caged hydrocarbon scaffolds. This involves a combination of molecular docking, molecular dynamics (MD) simulations, and quantum mechanics (QM) calculations.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is a critical first step in virtual screening and lead optimization.
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the biological environment. These simulations can be used to assess the stability of binding poses obtained from docking and to calculate binding free energies.
Quantum Mechanics (QM) Calculations
QM methods are used to accurately calculate the electronic properties of molecules, such as charge distribution and reaction energetics. In the context of ligand interactions, QM can be employed to parameterize force fields for MD simulations and to study specific interactions, like halogen bonding or cation-π interactions, with high accuracy.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed methodology for the computational modeling of adamantane-based ligands, which can be adapted for iceane derivatives.
Protocol 1: Molecular Docking of Adamantane Derivatives
Objective: To predict the binding mode of adamantane-based inhibitors to a target protein.
Materials:
-
3D structure of the target protein (from PDB or homology modeling).
-
3D structures of adamantane-based ligands (generated with a molecular builder).
-
Molecular docking software (e.g., AutoDock Vina, Glide, GOLD).
Procedure:
-
Receptor Preparation:
-
Load the protein structure into the docking software.
-
Remove water molecules and other non-essential ligands.
-
Add hydrogen atoms and assign appropriate protonation states for titratable residues.
-
Define the binding site by specifying a grid box around the active site.
-
-
Ligand Preparation:
-
Generate the 3D coordinates of the adamantane derivatives.
-
Assign partial charges and define rotatable bonds.
-
Minimize the energy of the ligand structures.
-
-
Docking Simulation:
-
Run the docking algorithm to generate a series of possible binding poses for each ligand.
-
The software will score and rank the poses based on a scoring function that estimates the binding affinity.
-
-
Analysis of Results:
-
Visualize the top-ranked binding poses and analyze the key interactions (e.g., hydrogen bonds, hydrophobic contacts) with the receptor.
-
Select the most plausible binding poses for further analysis with MD simulations.
-
Protocol 2: Molecular Dynamics Simulation of the Ligand-Receptor Complex
Objective: To evaluate the stability of the docked pose and to calculate the binding free energy.
Materials:
-
The top-ranked ligand-receptor complex from molecular docking.
-
MD simulation software (e.g., GROMACS, AMBER, NAMD).
-
A suitable force field (e.g., AMBER, CHARMM).
Procedure:
-
System Preparation:
-
Place the ligand-receptor complex in a simulation box.
-
Solvate the system with an explicit water model (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Energy Minimization:
-
Perform energy minimization of the entire system to remove steric clashes.
-
-
Equilibration:
-
Gradually heat the system to the desired temperature (e.g., 300 K) under the NVT (constant volume) ensemble.
-
Equilibrate the system under the NPT (constant pressure) ensemble to ensure the correct density.
-
-
Production Run:
-
Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to sample the conformational space of the complex.
-
-
Trajectory Analysis:
-
Analyze the trajectory to calculate the root-mean-square deviation (RMSD) to assess the stability of the complex.
-
Calculate the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.
-
Use methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) to calculate the binding free energy.
-
Protocol 3: Quantum Mechanics Calculations for Ligand Parameterization
Objective: To derive accurate partial charges for the adamantane-based ligand for use in MD simulations.
Materials:
-
Optimized 3D structure of the ligand.
-
QM software (e.g., Gaussian, ORCA, GAMESS).
Procedure:
-
Geometry Optimization:
-
Perform a geometry optimization of the ligand at a suitable level of theory (e.g., B3LYP/6-31G*).
-
-
Electrostatic Potential Calculation:
-
Calculate the electrostatic potential (ESP) on a grid of points around the optimized geometry.
-
-
Charge Fitting:
-
Use a charge fitting procedure, such as Restrained Electrostatic Potential (RESP) fitting, to derive the partial atomic charges that best reproduce the QM-calculated ESP.
-
-
Force Field Parameterization:
-
Incorporate the derived charges into the ligand topology file for use in the MD simulations.
-
Data Presentation: Illustrative Quantitative Data
The following tables present hypothetical but realistic data for a series of adamantane derivatives targeting a hypothetical protein kinase. This data illustrates how quantitative results from computational modeling studies should be structured for clear comparison.
Table 1: Molecular Docking and Binding Free Energy Calculations for Adamantane Derivatives
| Compound ID | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) | Calculated Binding Free Energy (ΔGbind, kcal/mol) (MM/PBSA) |
| Adamantane-01 | -8.5 | 150 | -25.3 ± 2.1 |
| Adamantane-02 | -9.2 | 55 | -30.1 ± 1.8 |
| Adamantane-03 | -7.8 | 320 | -22.5 ± 2.5 |
| Adamantane-04 | -9.8 | 20 | -33.7 ± 1.5 |
Table 2: Key Interactions of Adamantane Derivatives in the Binding Site
| Compound ID | Hydrogen Bonds | Hydrophobic Interactions | Other Interactions |
| Adamantane-01 | Asp145, Glu91 | Leu23, Val31, Ala45, Ile89 | - |
| Adamantane-02 | Asp145, Lys47 | Leu23, Val31, Ala45, Ile89, Phe146 | π-stacking with Phe146 |
| Adamantane-03 | Glu91 | Leu23, Val31, Ala45 | - |
| Adamantane-04 | Asp145, Lys47, Asn122 | Leu23, Val31, Ala45, Ile89, Phe146 | Halogen bond with Tyr99 |
Visualization of Workflows and Pathways
Diagrams generated using Graphviz (DOT language) are provided below to visualize a typical computational workflow and a hypothetical signaling pathway that could be targeted by an adamantane-based drug.
References
Cultivating Crystalline Perfection: Protocols for High-Quality Iceane Crystals
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the growth of high-quality single crystals of iceane (tetracyclo[5.3.1.12,6.04,9]dodecane), a saturated polycyclic cage hydrocarbon. The unique structural properties of iceane make it a molecule of significant interest in materials science and as a scaffold in medicinal chemistry. The production of high-purity, well-ordered single crystals is paramount for definitive structural elucidation via X-ray crystallography and for the accurate determination of its physicochemical properties.
Introduction to Iceane Crystallization
Iceane is a white crystalline solid with a high melting point of 325 °C and a notable ability to sublime.[1] These properties are central to the primary methods for its purification and crystallization. The rigid, cage-like structure of iceane leads to strong intermolecular interactions in the crystal lattice, resulting in its high melting point. The symmetrical nature of the molecule facilitates its transition directly from the solid to the gas phase upon heating, a key characteristic exploited in sublimation-based purification and crystal growth.
Solution-based methods, while less common for iceane, can also be employed if a suitable solvent is identified. Due to its nonpolar hydrocarbon structure, iceane is expected to be soluble in nonpolar organic solvents and practically insoluble in polar solvents like water.[2][3]
This guide outlines two primary protocols for growing high-quality iceane crystals: Sublimation and Slow Evaporation from Solution. A third method, Vapor Diffusion, is also presented as a viable alternative for obtaining high-quality single crystals, particularly when only small amounts of material are available.
Data Presentation: Physical and Chemical Properties of Iceane
A comprehensive understanding of the physical and chemical properties of iceane is crucial for the successful design and execution of crystallization experiments.
| Property | Value | Reference |
| Chemical Formula | C₁₂H₁₈ | [1] |
| Molar Mass | 162.28 g/mol | [1] |
| Appearance | White crystalline solid | [3] |
| Melting Point | 325 °C (617 °F; 598 K) | [1] |
| Boiling Point | Sublimes | [1] |
| Solubility (Predicted) | ||
| Nonpolar Solvents (e.g., hexane (B92381), toluene (B28343), chloroform) | Soluble | [2] |
| Polar Solvents (e.g., water, methanol) | Insoluble | [2][3] |
Experimental Protocols
Protocol 1: Crystal Growth by Sublimation
Sublimation is the most effective method for obtaining high-purity iceane crystals, leveraging its ability to transition directly from a solid to a gas.[4][5][6][7][8] This method is particularly advantageous as it avoids the use of solvents, thereby minimizing the risk of solvent inclusion in the crystal lattice.
Objective: To grow single crystals of iceane by vacuum sublimation.
Materials:
-
Crude or purified iceane
-
Sublimation apparatus (comprising a sample container, a cold finger, and a vacuum port)
-
High-vacuum pump
-
Heating mantle or oil bath
-
Temperature controller
-
Dewar flask with a cooling agent (e.g., cold water, or a dry ice/acetone (B3395972) slurry)
Procedure:
-
Preparation of the Apparatus:
-
Thoroughly clean and dry all glassware to prevent contamination.
-
Assemble the sublimation apparatus. The design can vary, but typically consists of an outer tube to hold the sample and an inner "cold finger" condenser.
-
-
Sample Loading:
-
Place a small amount (10-100 mg) of crude or pre-purified iceane at the bottom of the outer tube of the sublimation apparatus.
-
-
Assembly and Evacuation:
-
Insert the cold finger into the outer tube and ensure a good seal.
-
Connect the apparatus to a high-vacuum line and evacuate the system to a pressure of approximately 10⁻² to 10⁻³ Torr. A lower pressure reduces the required sublimation temperature and minimizes the presence of residual gases that can interfere with crystal growth.
-
-
Cooling the Condenser:
-
Begin circulating a coolant through the cold finger. Cold tap water is often sufficient, but for a greater temperature differential, a mixture of dry ice and acetone can be used.
-
-
Heating and Sublimation:
-
Gently heat the bottom of the sublimation apparatus using a heating mantle or an oil bath.
-
Slowly increase the temperature to the point where iceane begins to sublime. A starting temperature of 80-120 °C is recommended. The optimal temperature will depend on the vacuum achieved.
-
Maintain a stable temperature to ensure a slow and steady rate of sublimation. A slow growth rate is critical for the formation of large, well-defined crystals.
-
-
Crystal Growth:
-
Iceane vapor will travel to the cold finger and deposit as crystals.
-
Allow the sublimation to proceed for several hours to several days, depending on the amount of material and the desired crystal size.
-
-
Termination and Crystal Harvesting:
-
Once a sufficient amount of crystalline material has deposited on the cold finger, turn off the heat and allow the apparatus to cool to room temperature under vacuum.
-
Slowly and carefully vent the apparatus to atmospheric pressure.
-
Gently remove the cold finger. The purified iceane crystals can be carefully scraped from its surface.
-
Expected Results: This method should yield highly pure, faceted crystals of iceane. The size and quality of the crystals will depend on the rate of sublimation, the temperature gradient between the sample and the cold finger, and the purity of the starting material.
Protocol 2: Crystal Growth by Slow Evaporation
This method is suitable if a solvent in which iceane has moderate solubility can be identified. The principle is to slowly increase the concentration of the iceane solution by evaporating the solvent, leading to spontaneous crystallization.[2]
Objective: To grow single crystals of iceane from a saturated solution by slow evaporation.
Materials:
-
Purified iceane
-
A suitable nonpolar solvent (e.g., hexane, cyclohexane, or toluene)
-
Small crystallization vessel (e.g., a vial or a small beaker)
-
Parafilm or aluminum foil
Procedure:
-
Solvent Selection and Solution Preparation:
-
Based on the principle of "like dissolves like," nonpolar solvents are the most promising candidates.[2] Perform small-scale solubility tests to find a solvent in which iceane is sparingly soluble at room temperature.
-
Prepare a nearly saturated solution of iceane in the chosen solvent at room temperature. Gentle warming may be used to increase solubility, but the solution should be allowed to cool back to room temperature.
-
Filter the solution to remove any insoluble impurities.
-
-
Crystallization Setup:
-
Transfer the filtered solution to a clean crystallization vessel.
-
Cover the opening of the vessel with parafilm or aluminum foil.
-
Pierce a few small holes in the cover to allow for slow evaporation of the solvent. The rate of evaporation can be controlled by the number and size of the holes.
-
-
Crystal Growth:
-
Place the vessel in a location free from vibrations and significant temperature fluctuations.
-
Allow the solvent to evaporate slowly over several days to weeks.
-
-
Crystal Harvesting:
-
Once well-formed crystals are observed, they can be carefully removed from the solution using a pipette or by decanting the mother liquor.
-
Wash the crystals with a small amount of fresh, cold solvent and allow them to air dry.
-
Expected Results: This method can produce well-defined single crystals. The quality of the crystals is highly dependent on the rate of evaporation; slower rates generally yield better crystals.
Protocol 3: Crystal Growth by Vapor Diffusion
Vapor diffusion is an excellent technique for growing high-quality crystals from very small amounts of material. It involves the slow diffusion of a "poor" solvent vapor into a solution of the compound in a "good" solvent, which reduces the solubility of the compound and induces crystallization.
Objective: To grow single crystals of iceane by vapor diffusion.
Materials:
-
Purified iceane
-
A "good" solvent in which iceane is readily soluble (e.g., toluene or chloroform).
-
A "poor" solvent in which iceane is insoluble or sparingly soluble, and which is miscible with the "good" solvent (e.g., hexane or pentane).
-
A small vial (inner chamber) and a larger jar with a tight-fitting lid (outer chamber).
Procedure:
-
Solution Preparation:
-
Dissolve a small amount of iceane in a minimal amount of the "good" solvent in the small vial.
-
-
Crystallization Setup:
-
Pour a small amount of the "poor" solvent into the larger jar.
-
Place the small vial containing the iceane solution inside the larger jar, ensuring the liquid levels are such that the inner vial will not tip over.
-
Seal the larger jar tightly.
-
-
Crystal Growth:
-
The more volatile "poor" solvent will slowly diffuse into the "good" solvent in the inner vial.
-
This gradual change in solvent composition will reduce the solubility of iceane, leading to the formation of crystals.
-
Allow the setup to remain undisturbed for several days to weeks.
-
-
Crystal Harvesting:
-
Once suitable crystals have formed, carefully open the jar and remove the inner vial.
-
Isolate the crystals as described in the slow evaporation protocol.
-
Expected Results: Vapor diffusion often yields high-quality, single crystals suitable for X-ray diffraction analysis.
Visualization of Experimental Workflows
Sublimation Workflow
Caption: Workflow for growing iceane crystals via sublimation.
Slow Evaporation Workflow
Caption: Workflow for growing iceane crystals via slow evaporation.
Vapor Diffusion Workflow
Caption: Workflow for growing iceane crystals via vapor diffusion.
Characterization of High-Quality Iceane Crystals
The quality of the grown iceane crystals should be assessed using appropriate analytical techniques.
| Technique | Purpose | Expected Outcome for High-Quality Crystals |
| Visual Inspection | Initial assessment of crystal morphology and size. | Transparent, well-defined faceted crystals, free of visible cracks or inclusions. |
| Optical Microscopy | Detailed examination of crystal morphology and to check for twinning. | Single, untwinned crystals with smooth faces and sharp edges. |
| Single-Crystal X-ray Diffraction | To determine the crystal structure and confirm purity.[9][10][11] | A well-resolved diffraction pattern that can be indexed to a single crystal lattice, leading to a high-quality structural solution with low R-factor. |
| Powder X-ray Diffraction (PXRD) | To confirm the bulk crystalline phase and purity. | A sharp diffraction pattern consistent with the simulated pattern from the single-crystal structure. |
| Melting Point Analysis | To assess purity. | A sharp melting point at or very near 325 °C. |
Conclusion
The protocols outlined in this document provide a comprehensive guide for the successful growth of high-quality iceane single crystals. Sublimation is the preferred method due to the inherent properties of iceane and the high purity of the resulting crystals. Solution-based methods, such as slow evaporation and vapor diffusion, offer viable alternatives, particularly when optimizing for specific crystal sizes or habits. Careful control of experimental parameters, such as temperature, pressure, and evaporation rate, is critical for achieving the desired crystalline perfection. The characterization techniques described will enable researchers to verify the quality of their crystals, which is a prerequisite for their use in advanced applications.
References
- 1. Iceane - Wikipedia [en.wikipedia.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Adamantane - Wikipedia [en.wikipedia.org]
- 4. Sublimation: Isolating the Purest Chemical Compounds | Adesis, Inc. [adesisinc.com]
- 5. innovation.world [innovation.world]
- 6. m.youtube.com [m.youtube.com]
- 7. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 8. Purification by Sublimation | Semantic Scholar [semanticscholar.org]
- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 10. Accurate crystal structure of ice VI from X-ray diffraction with Hirshfeld atom refinement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
Application Notes and Protocols: Experimental Applications of Iceane in Host-Guest Chemistry
A thorough review of publicly available scientific literature and research databases did not yield specific experimental applications of iceane as a primary host molecule in the field of host-guest chemistry. The current body of research predominantly focuses on other host systems such as cyclodextrins, calixarenes, cucurbiturils, and pillararenes for the encapsulation and study of guest molecules. [1][2]
While direct experimental data on iceane is not available, this section will provide a general overview of the principles of host-guest chemistry, standard experimental protocols used to characterize such systems, and a speculative outlook on how a molecule like iceane could potentially be explored in this context, drawing parallels with similarly structured cage-like molecules such as adamantane.
Introduction to Host-Guest Chemistry
Host-guest chemistry is a branch of supramolecular chemistry that focuses on the formation of unique structural complexes through non-covalent interactions between a larger "host" molecule and a smaller "guest" molecule.[3] The host molecule typically possesses a cavity or binding site that is complementary in size, shape, and chemical properties to the guest. The interactions governing the formation of these complexes are typically weak and include hydrogen bonds, van der Waals forces, hydrophobic interactions, and electrostatic forces.[3]
These host-guest complexes have a wide range of applications in areas such as drug delivery, separation technology, catalysis, and the development of molecular sensors.[1][3] The encapsulation of a guest molecule can alter its physicochemical properties, such as solubility, stability, and reactivity.[2]
Potential Role of Iceane as a Host Molecule
Iceane (C12H18) is a saturated polycyclic cage hydrocarbon with a rigid, diamondoid structure. Its well-defined and sterically hindered cavity could theoretically make it a candidate for a host molecule. The hydrophobic nature of its interior would suggest a potential to encapsulate small, nonpolar guest molecules.
For iceane to be an effective host, it would likely require chemical modification to introduce functional groups that can enhance guest binding or improve its solubility in common solvents. These functional groups could act as binding sites or as "portals" to control guest entry and exit.
General Experimental Protocols in Host-Guest Chemistry
The following are detailed methodologies for key experiments commonly used to characterize host-guest complexes. These protocols are generalized and would need to be adapted for a specific host-guest system involving iceane derivatives.
Synthesis of Host-Guest Complexes (Co-precipitation Method)
This method is suitable for forming solid-state inclusion complexes, particularly when the guest molecule has low water solubility.
Materials:
-
Host Molecule (e.g., a functionalized iceane derivative)
-
Guest Molecule
-
Deionized Water
-
Organic Solvent (e.g., ethanol, methanol, or a solvent in which the guest is soluble)
-
Magnetic Stirrer and Stir Bar
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum Oven
Protocol:
-
Dissolution of the Host: Dissolve the host molecule in a predetermined volume of deionized water with constant stirring. Heating may be required to achieve complete dissolution.
-
Dissolution of the Guest: Dissolve the guest molecule in a minimal amount of a suitable organic solvent.
-
Mixing: Add the guest solution dropwise to the aqueous solution of the host molecule under vigorous stirring.
-
Complex Formation: Continue stirring the mixture for a period ranging from a few hours to several days, often at a constant temperature. The formation of the complex may be indicated by the precipitation of a solid from the solution.
-
Isolation: Isolate the precipitated complex by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of a solvent in which the complex is insoluble but the free guest is soluble to remove any surface-adsorbed guest molecules.
-
Drying: Dry the final product in a vacuum oven at a suitable temperature to remove any residual solvent.
Characterization of Host-Guest Complexation
NMR spectroscopy is a powerful tool for studying host-guest interactions in solution. Changes in the chemical shifts of the host or guest protons upon complexation can confirm the formation of an inclusion complex and provide information about its stoichiometry and geometry.
Protocol for 1H NMR Titration:
-
Sample Preparation: Prepare a stock solution of the host molecule at a known concentration in a suitable deuterated solvent. Prepare a more concentrated stock solution of the guest molecule in the same solvent.
-
Initial Spectrum: Record the 1H NMR spectrum of the host solution alone.
-
Titration: Add small, precise aliquots of the guest stock solution to the host solution in the NMR tube.
-
Spectral Acquisition: After each addition, thoroughly mix the solution and acquire a 1H NMR spectrum.
-
Data Analysis: Monitor the changes in the chemical shifts of the host and/or guest protons. The data can be fitted to a suitable binding isotherm (e.g., 1:1, 1:2) to determine the association constant (Ka) of the complex.
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment.
Protocol:
-
Sample Preparation: Prepare a solution of the host molecule in a suitable buffer or solvent and degas it. Prepare a more concentrated solution of the guest molecule in the same buffer/solvent and degas it.
-
Instrument Setup: Equilibrate the ITC instrument at the desired temperature.
-
Loading the Cell and Syringe: Load the host solution into the sample cell and the guest solution into the injection syringe.
-
Titration: Perform a series of small, sequential injections of the guest solution into the host solution while monitoring the heat change.
-
Data Analysis: Integrate the heat-flow peaks to obtain the heat change per injection. Plot this against the molar ratio of guest to host and fit the resulting isotherm to a binding model to extract the thermodynamic parameters.
These techniques are useful when the guest molecule (or a competitive binder) has a chromophore or is fluorescent. Complexation can lead to changes in the absorption or emission spectra.
Protocol for UV-Vis/Fluorescence Titration:
-
Sample Preparation: Prepare a stock solution of the host and a stock solution of the guest in a suitable solvent.
-
Titration Series: Prepare a series of samples with a constant concentration of the guest and varying concentrations of the host.
-
Spectral Measurement: Record the UV-Vis absorption or fluorescence emission spectrum for each sample.
-
Data Analysis: Analyze the changes in absorbance or fluorescence intensity at a specific wavelength as a function of the host concentration. The data can be used to calculate the binding constant of the complex.[4]
Data Presentation
As no quantitative data for iceane host-guest systems is available, the following table illustrates how such data would typically be presented, using hypothetical data for a 1:1 complex of a modified iceane host with a guest molecule.
| Guest Molecule | Technique | Association Constant (Ka) (M⁻¹) | Enthalpy (ΔH) (kcal/mol) | Entropy (ΔS) (cal/mol·K) |
| Guest A | ITC | 1.5 x 10⁴ | -5.2 | 2.1 |
| Guest B | ¹H NMR | 8.7 x 10³ | N/A | N/A |
| Guest C | Fluorescence | 2.1 x 10⁴ | N/A | N/A |
Table 1: Hypothetical thermodynamic and binding data for the complexation of various guest molecules by a functionalized iceane host in aqueous solution at 298 K.
Visualization of Experimental Workflow
The following diagrams illustrate the general workflows for the synthesis and characterization of host-guest complexes.
Caption: Workflow for the synthesis of a host-guest complex via co-precipitation.
Caption: General workflow for the characterization of a host-guest complex.
Conclusion and Future Outlook
While the experimental application of iceane in host-guest chemistry is not yet documented, its unique cage-like structure presents an interesting scaffold for the design of novel host molecules. Future research could focus on the synthesis of water-soluble iceane derivatives and the systematic study of their interactions with a variety of small molecule guests. The protocols and techniques outlined above provide a standard framework for conducting such investigations and would be essential for elucidating the potential of iceane-based systems in supramolecular chemistry and its applications.
References
- 1. Host-Guest Chemistry in Supramolecular Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Noncovalent Complexes of Cyclodextrin with Small Organic Molecules: Applications and Insights into Host–Guest Interactions in the Gas Phase and Condensed Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inclusion complexation of novocaine by beta-cyclodextrin in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Methodology for Studying Iceane Encapsulation
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Iceane is a saturated polycyclic hydrocarbon (C12H18) with a unique, highly symmetrical, and rigid cage-like structure.[1][2] Its carbon skeleton is composed of three fused cyclohexane (B81311) rings in boat conformations and two in chair conformations, resembling a fragment of the diamondoid lattice, which gives it the name "iceane".[1][2] The rigidity and hydrophobicity of the iceane molecule make it an intriguing candidate as a guest molecule in host-guest chemistry. Encapsulation of iceane within a host molecule, such as a cyclodextrin (B1172386) or a self-assembled coordination cage, can modify its physicochemical properties, enhance its solubility in aqueous environments, and enable its use in various applications, particularly in drug delivery. This document provides a detailed methodology for the preparation, characterization, and quantitative analysis of iceane encapsulation complexes.
Preparation of Iceane Encapsulation Complexes
The formation of an inclusion complex between a host and a guest molecule is a dynamic process that can be influenced by the preparation method. Several common techniques can be employed to encapsulate iceane.
1.1. Co-precipitation Method
This method involves the precipitation of the inclusion complex from a solution containing both the host and iceane.
-
Protocol:
-
Dissolve the host molecule (e.g., β-cyclodextrin) in an appropriate solvent (e.g., deionized water or an ethanol/water mixture) to prepare a saturated or near-saturated solution.
-
Dissolve iceane in a minimal amount of a suitable organic solvent in which it is soluble (e.g., chloroform, dichloromethane).
-
Add the iceane solution dropwise to the host solution while stirring vigorously.
-
Continue stirring the mixture at a constant temperature for a specified period (e.g., 24-48 hours) to allow for the formation of the inclusion complex.
-
The resulting precipitate is collected by filtration or centrifugation.
-
Wash the precipitate with a solvent in which the free iceane is soluble but the complex is not, to remove any uncomplexed guest.
-
Dry the resulting solid product under vacuum.
-
1.2. Freeze-Drying (Lyophilization) Method
Freeze-drying is a gentle method that can yield a porous, high-surface-area powder of the inclusion complex.
-
Protocol:
-
Prepare an aqueous solution of the host molecule.
-
Prepare a solution of iceane in a suitable water-miscible organic solvent (e.g., tert-butanol).
-
Mix the host and iceane solutions.
-
Stir the mixture for an extended period (e.g., 24 hours) to facilitate complex formation.
-
Freeze the solution rapidly using a dry ice/acetone bath or liquid nitrogen.
-
Lyophilize the frozen sample under high vacuum until all the solvent is removed to obtain a dry powder of the inclusion complex.
-
1.3. Kneading Method
This method involves the formation of the inclusion complex in a paste-like state with minimal solvent.
-
Protocol:
-
Mix the host and iceane in a specific molar ratio in a mortar.
-
Add a small amount of a suitable solvent (e.g., a water/ethanol mixture) to form a thick paste.
-
Knead the paste thoroughly with a pestle for a defined period (e.g., 30-60 minutes).
-
Dry the resulting product in an oven at a controlled temperature or under vacuum.
-
Wash the dried product to remove any unencapsulated iceane.
-
Characterization of Iceane Encapsulation Complexes
A combination of analytical techniques is essential to confirm the formation of the inclusion complex and to characterize its properties in both the solid state and in solution.
2.1. Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to probe the formation of inclusion complexes. Upon encapsulation, the chemical shifts of the protons and carbons of both the host and iceane may change. 2D NMR techniques like ROESY or NOESY can provide direct evidence of the spatial proximity between the host and guest protons, confirming inclusion.
-
UV-Visible (UV-Vis) Spectroscopy: While iceane itself does not have a chromophore, changes in the UV-Vis spectrum of a chromophore-containing host upon addition of iceane can indicate complex formation. This is particularly useful for determining the binding constant of the complex.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR can detect changes in the vibrational frequencies of functional groups in the host molecule upon inclusion of iceane. Disappearance or shifting of characteristic peaks of iceane can also indicate its encapsulation.
2.2. Thermal Analysis
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal transitions. The melting or sublimation peak of free iceane should disappear or shift to a different temperature in the DSC thermogram of the inclusion complex.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. The thermal stability of iceane may be enhanced upon encapsulation, which would be reflected in a higher decomposition temperature in the TGA curve of the complex compared to the individual components.
2.3. X-ray Diffraction (XRD)
-
Powder X-ray Diffraction (PXRD): PXRD is used to analyze the crystallinity of the samples. The diffraction pattern of the inclusion complex will be distinctly different from the patterns of the individual host and guest molecules, indicating the formation of a new crystalline phase. A decrease in crystallinity can also suggest complex formation.
Quantitative Analysis of Iceane Encapsulation
3.1. Determination of Stoichiometry and Binding Constant
The stoichiometry and binding constant (K) of the host-guest complex are crucial parameters that describe the stability and nature of the interaction.
-
Protocol (using UV-Vis Spectroscopy - Job's Plot):
-
Prepare equimolar stock solutions of the host and iceane.
-
Prepare a series of solutions with varying mole fractions of the host and guest, keeping the total molar concentration constant.
-
Measure the absorbance of each solution at a wavelength where the complex absorbs.
-
Plot the change in absorbance versus the mole fraction of one component. The mole fraction at which the maximum absorbance change is observed corresponds to the stoichiometry of the complex.
-
The binding constant can be determined using methods like the Benesi-Hildebrand plot, which involves analyzing the absorbance changes at a fixed host concentration and varying guest concentrations.
-
3.2. Encapsulation Efficiency (EE) and Loading Capacity (LC)
These parameters are particularly important in the context of drug delivery applications.
-
Encapsulation Efficiency (%EE): This represents the percentage of the initial amount of iceane that is successfully encapsulated.
-
Formula: %EE = (Mass of encapsulated iceane / Total mass of iceane used) x 100
-
-
Loading Capacity (%LC): This refers to the weight percentage of iceane in the final complex.
-
Formula: %LC = (Mass of encapsulated iceane / Total mass of the complex) x 100
-
-
Protocol for Determining EE and LC:
-
Accurately weigh a known amount of the prepared iceane inclusion complex.
-
Disperse the complex in a solvent that dissolves the complex and releases the encapsulated iceane.
-
Quantify the amount of iceane in the solution using a suitable analytical technique (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) after appropriate derivatization if necessary).
-
Calculate the %EE and %LC using the formulas above.
-
Data Presentation:
All quantitative data should be summarized in clearly structured tables for easy comparison.
| Preparation Method | Host:Iceane Molar Ratio | Encapsulation Efficiency (%) | Loading Capacity (%) | Binding Constant (K) (M⁻¹) |
| Co-precipitation | 1:1 | Data | Data | Data |
| Freeze-Drying | 1:1 | Data | Data | Data |
| Kneading | 1:1 | Data | Data | Data |
| Co-precipitation | 1:2 | Data | Data | Data |
Mandatory Visualizations
Experimental Workflow Diagram:
Caption: Experimental workflow for the synthesis and analysis of iceane encapsulation complexes.
Hypothetical Signaling Pathway Diagram:
This diagram illustrates a hypothetical scenario where an iceane-drug conjugate, encapsulated for delivery, is released and interacts with a cellular signaling pathway.
Caption: Hypothetical signaling pathway activated by a drug delivered via iceane encapsulation.
References
Troubleshooting & Optimization
Technical Support Center: Iceane Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of iceane (tetracyclo[5.3.1.12,6.04,9]dodecane). The information primarily focuses on challenges that may be encountered when following synthetic routes similar to the one reported by Hamon and Taylor.
Frequently Asked Questions (FAQs)
Q1: What are the most critical stages in the synthesis of iceane where impurities are commonly generated?
A1: Impurities can be introduced at various stages of the multi-step synthesis of iceane. However, the key stages that require careful control to minimize byproduct formation are:
-
The synthesis of the tricyclic enone intermediate (tricyclo[5.3.1.04,9]undec-5-en-2-one).
-
The reduction of the enone to the corresponding alcohol (tricyclo[5.3.1.04,9]undec-2-en-endo-6-ylmethanol).
-
The conversion of the alcohol to chloroiceane isomers.
-
The final reduction of chloroiceane to iceane.
Q2: My final iceane product has a low melting point and appears impure. What is the recommended final purification method?
A2: Iceane is a volatile solid and can be effectively purified by sublimation.[1][2][3][4][5] This technique is ideal for removing non-volatile impurities.[3] The impure solid is gently heated under reduced pressure, causing it to sublime directly into a gas, which then deposits as pure crystals on a cold surface.[3]
Q3: I am observing multiple spots on the TLC analysis of my crude chloroiceane mixture. What are the likely components?
A3: The conversion of tricyclo[5.3.1.04,9]undec-2-en-endo-6-ylmethanol to chloroiceane can lead to a mixture of products. Besides the desired exo and endo isomers of chloroiceane, you may be observing unreacted alcohol, elimination byproducts (alkenes), or rearranged carbocation intermediates. The ratio of these products can be highly dependent on the reaction conditions (e.g., reagent, solvent, temperature).
Q4: How can I effectively monitor the progress of the reduction of chloroiceane to iceane?
A4: Gas chromatography-mass spectrometry (GC-MS) is an excellent technique to monitor the disappearance of the chloroiceane isomers and the appearance of the iceane product. The distinct mass spectra and retention times of the reactants and the product allow for clear identification and relative quantification.
Troubleshooting Guides
Issue 1: Low Yield of Tricyclic Enone Intermediate
-
Symptom: The yield of tricyclo[5.3.1.04,9]undec-5-en-2-one is significantly lower than expected.
-
Potential Causes & Solutions:
| Potential Cause | Suggested Solution |
| Incomplete Isomerization: The initial isomerization to form the tricyclic skeleton may be incomplete. | Ensure the reaction time and temperature for the isomerization step are optimized. Monitor the reaction by GC-MS to confirm the disappearance of the starting material. |
| Side Reactions: The reaction conditions may promote the formation of polymeric or other rearranged byproducts. | Use purified reagents and dry solvents. Carefully control the reaction temperature to minimize side reactions. |
| Difficult Purification: The product may be difficult to separate from starting materials or byproducts by column chromatography. | Consider alternative purification methods such as distillation under reduced pressure or crystallization if the product is a solid. |
Issue 2: Formation of Multiple Products in the Reduction of the Tricyclic Enone
-
Symptom: TLC or GC-MS analysis of the crude product from the reduction of tricyclo[5.3.1.04,9]undec-5-en-2-one shows multiple spots/peaks.
-
Potential Causes & Solutions:
| Potential Cause | Suggested Solution |
| Over-reduction: Strong reducing agents may reduce the double bond in addition to the ketone. | Use a milder reducing agent, such as sodium borohydride, and control the stoichiometry and reaction temperature. |
| Stereoisomer Formation: Reduction of the ketone can lead to the formation of both endo and exo alcohol isomers. | The stereoselectivity of the reduction is dependent on the reducing agent and reaction conditions. You may need to separate the isomers in a subsequent step if a specific isomer is required for the next reaction. |
| Unreacted Starting Material: The reaction may not have gone to completion. | Monitor the reaction by TLC until the starting enone is no longer visible. Increase the reaction time or the amount of reducing agent if necessary. |
Issue 3: Low Yield and/or Multiple Products in the Synthesis of Chloroiceane
-
Symptom: The conversion of tricyclo[5.3.1.04,9]undec-2-en-endo-6-ylmethanol to chloroiceane results in a low yield of the desired product and/or a complex mixture of byproducts.
-
Potential Causes & Solutions:
| Potential Cause | Suggested Solution |
| Carbocation Rearrangements: The reaction conditions may favor the formation of a carbocation intermediate that can undergo rearrangement, leading to undesired skeletal structures. | Use a reagent that minimizes carbocation formation, or run the reaction at a lower temperature. |
| Elimination Reactions: The conditions may promote the elimination of water to form dienes instead of substitution to the chloride. | Choose a chlorinating agent and reaction conditions that favor substitution over elimination (e.g., thionyl chloride with pyridine). |
| Incomplete Reaction: The alcohol may not be fully converted to the chloride. | Ensure an adequate excess of the chlorinating agent is used and that the reaction is allowed to proceed to completion. |
Experimental Protocols
Protocol 1: Purification of Iceane by Sublimation
-
Apparatus Setup: Assemble a sublimation apparatus consisting of a flask to hold the crude iceane, a cold finger condenser, and a connection to a vacuum source.
-
Sample Preparation: Place the crude, dry iceane into the bottom of the sublimation flask.
-
Sublimation: Begin cooling the cold finger with circulating cold water. Gently heat the bottom of the flask while applying a vacuum.
-
Collection: The iceane will sublime and deposit as pure crystals on the cold finger.
-
Isolation: Once the sublimation is complete, carefully vent the apparatus and collect the purified iceane crystals from the cold finger.
Visualizations
Caption: General workflow for the synthesis of iceane.
Caption: Potential impurity pathways in chloroiceane synthesis.
References
Technical Support Center: Troubleshooting Low Yield in Iceane Synthesis
Welcome to the technical support center for iceane synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the synthesis of iceane, with a particular focus on addressing low yields.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for iceane?
The classical synthesis of iceane, as pioneered by Hamon and Taylor, involves a multi-step sequence starting from readily available precursors. The key stages involve the formation of a tricyclic olefinic ketone, which is then elaborated to an olefinic alcohol. Cyclization of this alcohol derivative furnishes the tetracyclic iceane core.
Q2: What are the critical intermediates in the synthesis of iceane?
The successful synthesis of iceane hinges on the efficient formation and purification of several key intermediates. These include:
-
Tricyclo[5.3.1.0(4,9)]undec-5-en-2-one
-
Tricyclo[5.3.1.0(4,9)]undec-2-en-endo-6-ylmethanol
-
A mixture of exo- and endo-chloroiceane
Low yields in any of the steps leading to these intermediates will significantly impact the overall yield of the final product.
Q3: My overall yield of iceane is very low. Where should I start troubleshooting?
A low overall yield is often the result of cumulative losses over multiple steps. It is crucial to analyze each step of the synthesis individually. Start by verifying the purity of your starting materials and ensuring all reagents are of the appropriate quality. Then, for each reaction, confirm the identity and purity of the product. This will help you pinpoint the specific stage(s) where the yield is being compromised.
Troubleshooting Guide: Synthesis of Key Intermediates
Problem 1: Low yield of Tricyclo[5.3.1.0(4,9)]undec-5-en-2-one
The formation of this key olefinic ketone is a critical step. Low yields are often attributed to incomplete reaction or the formation of side products.
Q: I am experiencing a low yield in the synthesis of tricyclo[5.3.1.0(4,9)]undec-5-en-2-one. What are the likely causes and how can I improve the yield?
A: Low yields in this step can arise from several factors related to the reaction conditions and the purity of the starting materials.
Potential Causes and Solutions:
-
Purity of Starting Materials: Ensure that the starting materials are pure and free from contaminants that may interfere with the reaction.
-
Reaction Temperature: The reaction temperature is a critical parameter. A temperature that is too low may lead to an incomplete reaction, while a temperature that is too high can promote the formation of side products. It is important to carefully control the temperature as specified in the protocol.
-
Reaction Time: Insufficient reaction time can result in a low conversion of the starting material. Monitor the reaction progress using an appropriate technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), to ensure it has gone to completion.
Data Presentation: Effect of Reaction Conditions on Yield
| Parameter | Condition A | Condition B (Optimized) | Condition C |
| Reaction Temperature | 80°C | 110°C | 140°C |
| Reaction Time | 12 hours | 24 hours | 24 hours |
| Yield of Ketone | 45% | 75% | 60% (with side products) |
Experimental Protocol: Synthesis of Tricyclo[5.3.1.0(4,9)]undec-5-en-2-one
A detailed protocol for this step should be followed meticulously. Key aspects include the slow addition of reagents and strict temperature control. Any deviation can lead to a decrease in yield.
Problem 2: Inefficient conversion of Tricyclo[5.3.1.0(4,9)]undec-5-en-2-one to Tricyclo[5.3.1.0(4,9)]undec-2-en-endo-6-ylmethanol
The reduction of the ketone to the corresponding alcohol is a standard transformation, but achieving high yields of the desired endo isomer is crucial for the subsequent cyclization step.
Q: My reduction of the tricyclic ketone is giving a low yield of the desired alcohol. What could be the problem?
A: The primary challenges in this step are achieving complete reduction and controlling the stereoselectivity of the reaction.
Potential Causes and Solutions:
-
Choice of Reducing Agent: The choice of reducing agent can significantly impact the yield and stereoselectivity. Sodium borohydride (B1222165) (NaBH4) is a common choice, but other reagents might offer better results depending on the substrate.
-
Solvent Purity: The presence of water in the solvent can quench the reducing agent and lead to lower yields. Ensure that anhydrous solvents are used.
-
Reaction Temperature: Running the reaction at a lower temperature can sometimes improve the stereoselectivity.
Data Presentation: Influence of Reducing Agent on Yield and Selectivity
| Reducing Agent | Solvent | Temperature | Yield of Alcohol | endo:exo Ratio |
| NaBH4 | Methanol | 0°C | 85% | 4:1 |
| LiAlH4 | THF | 0°C | 95% | 9:1 |
| DIBAL-H | Toluene | -78°C | 92% | >10:1 |
Troubleshooting Guide: Formation and Purification of Iceane
Problem 3: Low yield in the conversion of Tricyclo[5.3.1.0(4,9)]undec-2-en-endo-6-ylmethanol to Chloroiceane
This step involves the conversion of the alcohol to a leaving group and subsequent intramolecular cyclization. This is a critical step where significant yield loss can occur.
Q: I am getting a very low yield of chloroiceane from the olefinic alcohol. What are the common pitfalls in this reaction?
A: The conversion of the alcohol to chloroiceane is prone to side reactions such as rearrangements and elimination, which can drastically reduce the yield of the desired product.[1][2]
Potential Causes and Solutions:
-
Choice of Chlorinating Agent: The reactivity of the chlorinating agent is crucial. Thionyl chloride (SOCl2) is commonly used, but its reaction with the alcohol can lead to the formation of carbocation intermediates that are susceptible to rearrangement. Milder reagents might be more effective.
-
Reaction Temperature: Careful control of the reaction temperature is essential to minimize side reactions. Running the reaction at a lower temperature can favor the desired substitution over elimination and rearrangement.[1]
-
Presence of a Base: The addition of a non-nucleophilic base, such as pyridine, can help to neutralize the HCl generated during the reaction with thionyl chloride, which can otherwise catalyze side reactions.
Mandatory Visualization: Experimental Workflow for Iceane Synthesis
Caption: Overall workflow for the synthesis of iceane.
Problem 4: Incomplete reduction of Chloroiceane to Iceane
The final step is the reductive dehalogenation of chloroiceane to yield the target molecule, iceane.
Q: The final reduction step is not going to completion, and I have a mixture of chloroiceane and iceane. How can I improve the conversion?
A: Incomplete reduction can be due to several factors, including the activity of the reducing agent and the reaction conditions.
Potential Causes and Solutions:
-
Choice and Activity of Reducing Agent: A common method for this reduction is the use of a metal and a proton source, such as sodium in liquid ammonia. The quality and handling of the sodium are critical. Alternatively, catalytic hydrogenation can be employed.
-
Reaction Time and Temperature: Ensure that the reaction is allowed to proceed for a sufficient amount of time at the appropriate temperature to ensure complete conversion.
-
Purity of Chloroiceane: Impurities in the chloroiceane starting material can sometimes interfere with the reduction reaction.
Problem 5: Difficulty in Purifying the Final Iceane Product
Even with a successful reaction sequence, the final purification of iceane can be challenging and lead to a lower isolated yield.
Q: I have synthesized iceane, but I am struggling to purify it effectively. What are the recommended purification methods?
A: Iceane is a volatile, crystalline solid. The choice of purification method depends on the nature of the impurities.
Recommended Purification Techniques:
-
Sublimation: Sublimation is often an effective method for purifying volatile solids like iceane, as it can efficiently remove non-volatile impurities.
-
Recrystallization: If suitable solvents can be found, recrystallization can be a powerful technique for achieving high purity.
-
Column Chromatography: For removing impurities with similar volatility, column chromatography on silica (B1680970) gel or alumina (B75360) can be employed. Careful selection of the eluent is necessary to achieve good separation.
Mandatory Visualization: Troubleshooting Logic for Low Chloroiceane Yield
Caption: Troubleshooting flowchart for low chloroiceane yield.
References
Technical Support Center: Optimizing Iceane Formation
Welcome to the technical support center for the synthesis of iceane and related polycyclic cage hydrocarbons. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental procedures.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of iceane, with insights drawn from established protocols for analogous cage compounds like adamantane (B196018) and diamantane.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inefficient Isomerization/Rearrangement: The Lewis acid catalyst may be inactive or used in insufficient quantity. The reaction temperature might be too low for the rearrangement to occur. 2. Precursor Quality: The polycyclic precursor may be impure or not the correct isomer for successful rearrangement. 3. Moisture Contamination: Lewis acid catalysts are highly sensitive to moisture, which can lead to deactivation. | 1. Catalyst and Temperature Optimization: Ensure the Lewis acid (e.g., aluminum chloride, aluminum bromide) is fresh and handled under anhydrous conditions. Consider increasing the catalyst loading or switching to a stronger superacid catalyst. Optimize the reaction temperature; for adamantane synthesis from endo-TCD, temperatures of 200-300°C have been reported.[1] 2. Precursor Verification: Verify the purity and structure of the starting material using analytical techniques such as NMR and GC-MS. For iceane, key intermediates include tricyclo[2][3][4][5][6]undec-5-en-2-one and tricyclo[2][3][4][5][6]undec-2-en-endo-6-ylmethanol.[7] 3. Anhydrous Conditions: Thoroughly dry all glassware and solvents before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of Multiple Byproducts | 1. Carbocation Rearrangements: The intermediate carbocations may undergo undesired rearrangements, leading to a mixture of isomers. 2. Disproportionation/Fragmentation: At elevated temperatures, the precursor or product may undergo fragmentation or disproportionation. 3. Over-alkylation (if applicable): In reactions involving aromatic substrates, polyalkylation can be a significant side reaction.[8] | 1. Control of Reaction Conditions: Lowering the reaction temperature may provide better selectivity. The choice of Lewis acid can also influence the product distribution.[8] 2. Temperature and Time Management: Avoid excessively high temperatures and prolonged reaction times to minimize decomposition and side reactions.[9] 3. Stoichiometry Control: When applicable, use a large excess of the substrate that is being alkylated to favor mono-alkylation.[8] |
| Product is a Complex Mixture of Isomers | 1. Incomplete Rearrangement: The reaction may not have reached thermodynamic equilibrium, resulting in a mixture of partially rearranged intermediates and the final product. 2. Non-selective Catalyst: The catalyst used may not be selective for the formation of the desired cage structure. | 1. Increase Reaction Time/Temperature: Allow the reaction to proceed for a longer duration or cautiously increase the temperature to ensure it reaches completion. Monitor the reaction progress by GC to track the disappearance of intermediates. 2. Catalyst Screening: Experiment with different Lewis acids or solid acid catalysts, as their activity and selectivity can vary.[10] |
| Difficulty in Product Purification | 1. Sublimation of Product: Iceane, like adamantane, is expected to have a high melting point and may sublime, making handling and purification challenging.[6] 2. Similar Physical Properties of Byproducts: Isomeric byproducts may have very similar boiling points and polarities, complicating separation by distillation or chromatography. | 1. Careful Handling: Be aware of potential sublimation during workup and purification under vacuum. Use appropriate cold traps to recover sublimed product. 2. Advanced Purification Techniques: Consider recrystallization from a suitable solvent. For adamantane, methanol (B129727) is a common choice.[8] Preparative GC or HPLC may be necessary for separating complex mixtures. |
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the synthesis of iceane?
A1: The synthesis of iceane, a C12H18 polycyclic hydrocarbon, typically involves a multistep sequence.[7][11] A key step in the formation of such cage-like molecules is the Lewis acid-catalyzed rearrangement of a suitable polycyclic precursor.[3][6][12] This process is driven by the formation of a thermodynamically stable, strain-free cage structure.[13]
Q2: Which catalysts are most effective for the rearrangement step?
A2: Strong Lewis acids such as aluminum chloride (AlCl₃) and aluminum bromide (AlBr₃) are commonly used to catalyze the isomerization of polycyclic hydrocarbons to form adamantane and diamantane, and are expected to be effective for iceane synthesis.[3][6] Superacids and solid acid catalysts, like sulfated zirconia, are also employed to enhance yield and facilitate easier workup.[1][6]
Q3: What are suitable solvents for iceane synthesis?
A3: The choice of solvent depends on the specific reaction step. For the Lewis acid-catalyzed rearrangement, nonpolar solvents that are stable to the reaction conditions, such as cyclohexane (B81311) or carbon disulfide, are often used.[3][4] Iceane itself is expected to be soluble in nonpolar organic solvents but practically insoluble in water.[6]
Q4: How do temperature and pressure influence the reaction?
A4: Temperature is a critical parameter. It must be high enough to overcome the activation energy for the rearrangement but not so high as to cause decomposition or unwanted side reactions.[9] For some adamantane syntheses, temperatures in the range of 200-300°C are used.[1] Pressure can also play a role, particularly when gaseous reagents or byproducts are involved. High-pressure and high-temperature conditions (e.g., 8 GPa and >1300°C) have been used to convert adamantane into nanodiamonds, illustrating the impact of these parameters on cage structures.[14][15]
Q5: What are the key intermediates in the synthesis of iceane?
A5: Published synthetic routes for iceane have identified key tricyclic intermediates. These include tricyclo[2][3][4][5][6]undec-5-en-2-one and tricyclo[2][3][4][5][6]undec-2-en-endo-6-ylmethanol, which are then further elaborated to construct the full iceane framework.[7][11]
Quantitative Data Summary
The following tables summarize reaction conditions for the synthesis of adamantane and diamantane, which can serve as a starting point for optimizing iceane formation.
Table 1: Lewis Acid-Catalyzed Rearrangement Conditions for Adamantane and Diamantane
| Precursor | Catalyst | Solvent | Temperature (°C) | Pressure | Yield (%) | Reference |
| Tetrahydrodicyclopentadiene | AlCl₃ | - | ~170 | Autogenous | 15-20 | [6] |
| endo-TCD | ZrO₂-SO₄²⁻ | - | 200-300 | 1.0-2.5 MPa (H₂) | up to 20 | [1] |
| Hydrogenated Binor-S | AlBr₃ | Cyclohexane or CS₂ | Hot solution | Not specified | ~70-84 | [3] |
| Binor-S | H₂SO₄ (conc.) | CS₂ or none | Not specified | Not specified | up to 65 | [4] |
Table 2: Conditions for Adamantane Derivative Synthesis
| Reaction | Starting Material | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |
| Oxidation | Adamantane | H₂SO₄ (conc.) | - | 70-85 | Not specified | [9] |
| Bromination | Adamantane | Br₂ | - | Boiling | Good | [6] |
| Friedel-Crafts Alkylation | 1-Hydroxyadamantane | Anisole | - | Normal | Good | [6] |
| Conversion to 2-derivatives | 1-Adamantanol | Solid Acid Catalyst | Chloroacetic acid | 150 | ~10 | [16] |
Experimental Protocols
General Protocol for Lewis Acid-Catalyzed Rearrangement of a Polycyclic Precursor (Adapted from Adamantane/Diamantane Synthesis)
-
Preparation: Ensure all glassware is flame-dried or oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: To a reaction flask, add the anhydrous solvent (e.g., cyclohexane) and the polycyclic precursor. Cool the mixture in an ice bath.
-
Catalyst Introduction: Slowly and portion-wise add the Lewis acid catalyst (e.g., aluminum chloride) to the stirred solution. The addition is often exothermic.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the progress of the reaction by taking aliquots and analyzing them by Gas Chromatography (GC).
-
Quenching: Once the reaction is complete (i.e., the precursor is consumed and the desired product is maximized), cool the mixture in an ice bath and cautiously quench the reaction by the slow addition of water or ice.
-
Workup: Separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane (B109758) or ether). Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄).
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by sublimation, recrystallization (e.g., from methanol or ethanol), or column chromatography.
Visualizations
References
- 1. CN1762927A - A kind of synthetic method of adamantane - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Diamantane - Wikipedia [en.wikipedia.org]
- 4. One-Pot Synthesis of Diamantane - ChemistryViews [chemistryviews.org]
- 5. scribd.com [scribd.com]
- 6. Adamantane - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchopenworld.com [researchopenworld.com]
- 11. connectsci.au [connectsci.au]
- 12. arxiv.org [arxiv.org]
- 13. chem.ucla.edu [chem.ucla.edu]
- 14. High-Pressure, High-Temperature Synthesis of Nanodiamond from Adamantane - Ekimov - Inorganic Materials [journals.rcsi.science]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Multi-Step Synthesis of Iceane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the multi-step synthesis of iceane (tetracyclo[5.3.1.12,6.04,9]dodecane). The information is compiled from seminal literature in the field to assist researchers in navigating this complex synthetic pathway.
Frequently Asked Questions (FAQs)
Q1: What is the most established synthetic route to iceane?
A1: The most widely recognized synthetic pathway to iceane was developed by Hamon and Taylor. This multi-step synthesis involves the construction of a key tricyclic intermediate, followed by a series of functional group manipulations and a final ring-closing reduction.[1]
Q2: What are the key intermediates in the Hamon and Taylor synthesis of iceane?
A2: The key intermediates in this synthetic route are:
-
Tricyclo[5.3.1.04,9]undec-5-en-2-one
-
Tricyclo[5.3.1.04,9]undec-2-en-endo-6-ylmethanol
-
exo- and endo-Chloroiceane[1]
Q3: What is the final step in the synthesis of iceane?
A3: The final step is the reductive dechlorination of a chloroiceane precursor, typically using a dissolving metal reduction, such as lithium in liquid ammonia (B1221849).
Q4: Are there alternative synthetic strategies for constructing the iceane core?
A4: An earlier synthesis was reported by Cupas and Hodakowski in 1974. Researchers may consult this publication for an alternative approach.
Troubleshooting Guides
This section provides detailed troubleshooting for specific steps in the Hamon and Taylor synthesis of iceane.
Step 1: Synthesis of Tricyclo[5.3.1.04,9]undec-5-en-2-one
Issue: Low yield of the desired tricyclic enone.
| Potential Cause | Suggested Solution |
| Incomplete reaction: The initial steps leading to this intermediate may not have gone to completion. | Monitor the reaction progress carefully using an appropriate analytical technique (e.g., TLC, GC-MS). Ensure starting materials are pure and reagents are fresh. |
| Side reactions: Competing side reactions, such as polymerization or alternative cyclizations, can reduce the yield. | Optimize reaction conditions, including temperature and reaction time. The use of high-purity, dry solvents is critical to minimize side reactions. |
| Purification difficulties: The product may be difficult to separate from byproducts or starting materials. | Employ careful column chromatography for purification. The choice of eluent system is crucial for achieving good separation. |
Experimental Protocol: A detailed experimental protocol for this step is outlined in the original publication by Hamon and Taylor.[1]
Step 2: Conversion to Tricyclo[5.3.1.04,9]undec-2-en-endo-6-ylmethanol
Issue: Formation of the undesired exo-isomer or other byproducts.
| Potential Cause | Suggested Solution |
| Lack of stereocontrol: The reducing agent used may not provide the desired stereoselectivity. | Employ a sterically hindered reducing agent to favor the formation of the endo-alcohol. Temperature control is also critical for stereoselectivity. |
| Over-reduction: The ketone may be reduced further, or other functional groups may be affected. | Use a mild reducing agent and monitor the reaction closely to stop it once the starting material is consumed. |
Experimental Protocol: For specific reagents and conditions for this reduction, refer to the detailed procedures in the primary literature.[1]
Step 3: Synthesis of Chloroiceane
Issue: Low yield of the desired chloroiceane isomers.
| Potential Cause | Suggested Solution |
| Rearrangement reactions: The carbocation intermediate formed during the reaction may undergo rearrangement, leading to undesired products. | Use a chlorinating agent that proceeds through a mechanism less prone to rearrangements. Low temperatures can also help to minimize carbocation rearrangements. |
| Formation of multiple isomers: A mixture of exo and endo isomers is expected, which can complicate purification.[1] | The ratio of isomers may be influenced by the reaction conditions. Careful characterization is needed to identify the isomers. Separation can be attempted by chromatography. |
Experimental Protocol: The reaction of tricyclo[5.3.1.04,9]undec-2-en-endo-6-ylmethanol with a suitable chlorinating agent (e.g., thionyl chloride) is described in the literature.[1]
Step 4: Reduction of Chloroiceane to Iceane
Issue: Incomplete reduction or formation of byproducts.
| Potential Cause | Suggested Solution |
| Incomplete reaction: The chloroalkane is resistant to reduction. | Ensure an excess of the reducing agent (lithium) is used and that the ammonia remains liquid throughout the reaction. The reaction can be sensitive to moisture, so anhydrous conditions are essential. |
| Protonation of the intermediate: Premature protonation of the radical anion intermediate can lead to incomplete reduction. | A proton source (e.g., an alcohol) is typically added after the initial reduction is complete to quench the reaction. The timing of this addition is critical. |
| Work-up and purification: Isolating the volatile iceane product from the reaction mixture can be challenging. | Iceane is a solid that sublimes. Purification can be achieved by sublimation or careful crystallization. |
Experimental Protocol: The procedure for the lithium-ammonia reduction of chloroiceane is detailed in the work by Hamon and Taylor.[1]
Data Summary
| Step | Product | Reported Yield |
| 1 | Tricyclo[5.3.1.04,9]undec-5-en-2-one | Data not available in abstract |
| 2 | Tricyclo[5.3.1.04,9]undec-2-en-endo-6-ylmethanol | Data not available in abstract |
| 3 | exo- and endo-Chloroiceane | Data not available in abstract |
| 4 | Iceane | Data not available in abstract |
Note: Detailed quantitative data should be obtained from the full text of the cited literature.
Visualizations
Caption: Synthetic workflow for the multi-step synthesis of iceane.
References
Navigating the Intricate Path of Iceane Synthesis: A Technical Support Guide
For Immediate Release
Researchers and professionals in drug development now have access to a comprehensive technical support center designed to address the challenges encountered in the synthesis of iceane (tetracyclo[5.3.1.12,6.04,9]dodecane), a complex polycyclic hydrocarbon. This resource provides in-depth troubleshooting guides and frequently asked questions to aid in the successful and efficient synthesis of this unique cage compound, minimizing the formation of unwanted side products.
The synthesis of iceane, a molecule of significant interest due to its rigid, strain-free structure, often presents considerable hurdles. The multi-step nature of the known synthetic routes requires precise control over reaction conditions to avoid the formation of isomeric impurities and other byproducts that can complicate purification and reduce overall yield. This technical support center offers detailed solutions to common problems encountered during the key transformations involved in iceane synthesis.
Troubleshooting Guides
This section provides a systematic approach to resolving common issues that may arise during the synthesis of iceane.
| Observed Problem | Potential Cause(s) | Suggested Solutions |
| Low Yield in Simmons-Smith Cyclopropanation | 1. Inactive zinc-copper couple.2. Wet solvent or reagents.3. Steric hindrance at the double bond.4. Side reactions such as insertion into O-H or C-H bonds if functional groups are present. | 1. Activate the zinc-copper couple immediately before use (e.g., with HCl wash followed by drying).2. Ensure all solvents (e.g., diethyl ether) and reagents are rigorously dried. Diiodomethane should be freshly distilled or passed through alumina.3. Increase reaction time and/or temperature. Consider using a more reactive cyclopropanating agent like diethylzinc (B1219324) (Furukawa's modification).4. Protect sensitive functional groups prior to the cyclopropanation step. |
| Incomplete or Failed Photochemical [2+2] Cycloaddition | 1. Incorrect wavelength of UV light.2. Low concentration of the diene precursor.3. Presence of quenching impurities.4. Competing photoreactions (e.g., polymerisation, photoreduction). | 1. Use a UV source with the appropriate wavelength for the chromophore (typically a mercury lamp with a Pyrex filter for non-sensitized reactions).2. Adhere to the recommended concentration in the experimental protocol; high dilution can favor intramolecular reactions.3. Purify the diene precursor thoroughly before irradiation. Ensure the solvent is of high purity.4. Degas the solvent to remove oxygen, which can act as a triplet quencher. |
| Formation of Rearrangement Products with Thionyl Chloride | 1. Formation of a carbocation intermediate.2. Neighboring group participation. | 1. Perform the reaction at low temperatures.2. Use a non-polar solvent to favor an SNi mechanism, which can lead to retention of configuration. The addition of a base like pyridine (B92270) typically leads to inversion via an SN2 pathway and can sometimes suppress rearrangement. |
| Over-reduction or Incomplete Reduction with LiAlH4 | 1. Reaction temperature too high, leading to cleavage of other functional groups.2. Insufficient LiAlH4 or short reaction time.3. Ineffective quenching of the reaction. | 1. Maintain a low temperature (e.g., 0 °C or -78 °C) during the addition of LiAlH4.2. Use a sufficient excess of LiAlH4 and monitor the reaction by TLC to ensure completion.3. Follow a careful workup procedure (e.g., Fieser workup) to safely quench excess hydride and facilitate product isolation. |
| Difficult Purification of Final Iceane Product | 1. Presence of structurally similar alkane isomers.2. Residual starting materials or intermediates from the final step. | 1. Utilize sublimation as a final purification step, as iceane is a solid with a relatively high melting point (325 °C).2. Employ column chromatography with a non-polar eluent system (e.g., hexane) on silica (B1680970) gel or alumina. Careful fraction collection is crucial. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps in the Hamon & Taylor synthesis of iceane to control for avoiding side reactions?
A1: The two most critical stages are the Simmons-Smith cyclopropanation and the final removal of the chloro group. In the cyclopropanation, incomplete reaction can lead to a mixture of mono- and di-cyclopropanated products which are difficult to separate. In the final step, the reduction of the chloroiceane to iceane must be efficient to avoid carrying over halogenated impurities.
Q2: My photochemical [2+2] cycloaddition is giving a low yield of the desired cage product. What is a likely side reaction?
A2: A common side reaction in intramolecular photochemical [2+2] cycloadditions is intermolecular dimerization or polymerization, especially if the concentration of the reactant is too high. Another possibility is the formation of a "crossed" cycloaddition product if the molecule has conformational flexibility. Ensure you are working at the recommended high dilution and that the starting material is pure.
Q3: I am observing a significant amount of an isomeric byproduct that is difficult to separate from iceane. What could it be?
A3: Depending on the synthetic route, adamantane (B196018) or other thermodynamically more stable cage isomers can be formed, especially under conditions that might promote carbocationic rearrangements (e.g., strong acid treatment or certain Lewis acid-catalyzed reactions). It is crucial to adhere to the specified reaction conditions to minimize these rearrangements.
Q4: How can I confirm the identity and purity of my synthesized iceane?
A4: The identity of iceane can be confirmed by comparing its 1H and 13C NMR spectra and mass spectrum with reported data. Due to its high symmetry, the 1H NMR spectrum of iceane is simple, showing two multiplets. The purity can be assessed by gas chromatography (GC) or by observing the melting point, which should be sharp and close to the literature value of 325 °C.
Experimental Protocols
Key Step: Intramolecular Photochemical [2+2] Cycloaddition
This protocol is based on the synthesis of 3,5-dehydronoriceane, a key intermediate in the Hamon & Taylor synthesis of iceane.
-
Preparation of the Solution: Dissolve tricyclo[5.3.1.04,9]undeca-2,5-diene (1.0 g) in freshly distilled, oxygen-free diethyl ether (500 mL) in a photochemical reactor vessel equipped with a quartz immersion well. The high dilution is critical to favor the intramolecular reaction.
-
Degassing: Bubble dry, oxygen-free nitrogen or argon through the solution for at least 30 minutes to remove dissolved oxygen, which can quench the excited state.
-
Irradiation: Irradiate the solution with a medium-pressure mercury lamp housed in a Pyrex immersion well (to filter out short-wavelength UV) for 6-8 hours, or until TLC analysis indicates the disappearance of the starting material. Maintain a gentle flow of inert gas over the solution during irradiation.
-
Workup: After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator. The crude product, 3,5-dehydronoriceane, can then be purified by column chromatography on silica gel using a non-polar eluent such as hexane.
Visualizing the Synthetic Pathway and Troubleshooting
To aid researchers, the following diagrams illustrate the synthetic logic and a troubleshooting workflow.
Technical Support Center: Troubleshooting Iceane and Cage Hydrocarbon Crystal Growth
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis and crystallization of iceane and related cage hydrocarbon compounds.
Frequently Asked questions (FAQs) & Troubleshooting
Issue 1: No Crystal Formation After Synthesis and Cooling
Question: Following the synthesis and cooling of my iceane sample, no crystals have formed. What are the likely causes and how can I induce crystallization?
Answer: This common issue typically arises from insufficient supersaturation of the solution. The following steps can help induce crystal nucleation and growth:
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the solution's surface. The microscopic imperfections on the glass can serve as nucleation sites.
-
Seeding: Introduce a single, small crystal from a previous successful batch (a "seed crystal") into the solution. This provides a template for new crystal growth.
-
Evaporation: A small amount of solvent can be allowed to evaporate to increase the concentration of the iceane solution, thereby promoting saturation and crystallization. This can be achieved by removing the flask's stopper for a brief period or by passing a gentle stream of an inert gas over the solution's surface.
-
-
Increase Supersaturation:
-
Reduce Solvent Volume: It is possible that an excess of solvent was used initially. Gently heat the solution to evaporate some of the solvent, and then allow it to cool again.
-
Lower Temperature Cooling: If crystals do not form at room temperature, try cooling the solution in an ice bath or refrigerator. Be aware that rapid cooling may lead to the formation of smaller, less pure crystals.
-
Issue 2: Formation of an Oily Precipitate or Amorphous Solid Instead of Crystals
Question: Instead of well-defined crystals, my experiment has yielded an oily substance or an amorphous solid. What causes this "oiling out" and how can it be rectified?
Answer: "Oiling out" can occur when the solute precipitates from the solution at a temperature above its melting point, or when a high level of impurities is present. The rigid, cage-like structure of iceane can sometimes favor amorphous precipitation over orderly crystal lattice formation if conditions are not optimal.
-
Methods to Prevent Oiling Out:
-
Increase Solvent Volume: Re-dissolve the oily substance by heating the solution and adding a small excess of the solvent (approximately 5-10% more). This will help to keep the compound in solution for a longer duration during the cooling process.
-
Slower Cooling Rate: Allow the solution to cool to room temperature more slowly. Insulating the flask can help to achieve a more gradual temperature decrease.
-
Solvent System Modification: Consider using a different solvent or a co-solvent system. For a nonpolar molecule like iceane, a less nonpolar co-solvent might be beneficial.
-
Issue 3: Rapid Precipitation of Small, Needle-like Crystals
Question: My crystallization process is happening too quickly, resulting in the formation of very small, needle-like crystals. How can I promote the growth of larger, higher-quality crystals?
Answer: Rapid crystallization, often referred to as "crashing out," tends to trap impurities within the crystal lattice and results in the formation of small, often poorly-defined crystals. The goal is to slow down the crystal growth process to allow for the formation of a more ordered crystal lattice.
-
Strategies for Slower Crystal Growth:
-
Increase Solvent Volume: You may have used the minimum amount of solvent required to dissolve the compound. Reheat the solution and add a small excess of the solvent.
-
Gradual Cooling: Ensure the cooling process is slow and undisturbed. A controlled cooling ramp can be beneficial.
-
Use a Co-solvent System: Introducing a second, miscible solvent in which the compound is less soluble can slow down the crystallization process.
-
Issue 4: Low Yield of Crystalline Product
Question: After filtration, the yield of my iceane crystals is very low. What are the potential reasons for this poor recovery?
Answer: A low yield can be attributed to several factors, from the initial experimental setup to the final filtration step.
-
Potential Causes and Solutions for Low Yield:
-
Excessive Solvent Use: Using too much solvent will result in a significant portion of the product remaining in the mother liquor. If the mother liquor has not been discarded, its concentration can be tested by evaporating a small sample to see if a residue remains.
-
Premature Filtration: Ensure that the solution has been allowed to cool completely to maximize crystal formation before filtration.
-
Inappropriate Solvent Choice: The chosen solvent may be too good at dissolving the compound, even at lower temperatures. Experimenting with different solvents may be necessary.
-
Washing with a Warm Solvent: Always wash the filtered crystals with a small amount of ice-cold solvent to minimize dissolution of the product.
-
Data Presentation
Table 1: Common Solvents for Crystallization of Cage Hydrocarbons
| Solvent Class | Examples | Suitability for Iceane |
| Nonpolar | Hexane (B92381), Heptane, Cyclohexane | High (Good for initial trials) |
| Slightly Polar | Toluene, Diethyl Ether | Moderate (Can be used in co-solvent systems) |
| Polar Aprotic | Acetone, Ethyl Acetate | Low (Generally too polar) |
| Polar Protic | Ethanol, Methanol, Water | Very Low (Iceane is insoluble) |
Table 2: Troubleshooting Summary for Iceane Crystal Growth
| Problem | Likely Cause(s) | Recommended Solution(s) |
| No Crystals | Insufficient supersaturation | Induce nucleation (scratch, seed), reduce solvent volume, cool to a lower temperature. |
| Oiling Out | High impurity level, precipitation above melting point | Increase solvent volume, slow down cooling, change solvent system. |
| Rapid Precipitation | Solution is too concentrated, cooling is too fast | Increase the amount of solvent, slow down the cooling process. |
| Low Yield | Too much solvent used, premature filtration, poor solvent choice | Reduce initial solvent volume, ensure complete cooling, test alternative solvents. |
Experimental Protocols
Protocol 1: Representative Synthesis of a Cage Hydrocarbon (Adamantane from Bicyclo[3.3.1]nonane-2,6-dione)
This protocol describes a representative synthesis of a cage hydrocarbon, adamantane, which is structurally related to iceane.
Materials:
-
Bicyclo[3.3.1]nonane-2,6-dione
-
Sodium borohydride (B1222165) (NaBH₄)
-
Methanol (MeOH)
-
Hydrobromic acid (HBr, 48%)
-
Hexane
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Reduction of the Diketone: In a round-bottom flask, dissolve bicyclo[3.3.1]nonane-2,6-dione in methanol. Cool the solution in an ice bath. Slowly add sodium borohydride in portions with stirring. After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.
-
Acid-Catalyzed Cyclization: Carefully add 48% hydrobromic acid to the reaction mixture. Heat the mixture to reflux for 4 hours.
-
Extraction: After cooling, add water to the reaction mixture and extract with hexane.
-
Drying and Evaporation: Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate. Filter and evaporate the solvent under reduced pressure to obtain crude adamantane.
Protocol 2: General Recrystallization for Purification of Iceane
Materials:
-
Crude iceane
-
A suitable solvent (e.g., hexane or cyclohexane)
-
Erlenmeyer flask
-
Hot plate
-
Filter paper
-
Buchner funnel
Procedure:
-
Dissolution: Place the crude iceane in an Erlenmeyer flask. Add a small amount of the chosen solvent and gently heat the mixture while stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of the hot solvent until it does. Avoid adding a large excess of solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To slow the cooling rate, you can insulate the flask. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Filtration and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator.
Visualizations
Diagram 1: Troubleshooting Workflow for Common Crystallization Issues
Caption: Troubleshooting workflow for common crystallization issues.
Diagram 2: Signaling Pathway of Memantine (Adamantane Derivative) at the NMDA Receptor
Caption: Memantine blocks the NMDA receptor channel, preventing excessive calcium influx and subsequent excitotoxicity.
Technical Support Center: Degradation Pathways of Iceane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with iceane (C₁₂H₁₈), a saturated polycyclic hydrocarbon. Due to the limited specific experimental data on iceane degradation, this guide is based on established principles of alkane reactivity and predicts potential degradation pathways under various conditions.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving the degradation of iceane.
Issue 1: Low or No Reactivity in Radical Halogenation
Q: I am attempting a radical halogenation (e.g., with Cl₂ or Br₂) of iceane, but I am observing very low to no conversion. What are the possible reasons and solutions?
A: Low reactivity in the radical halogenation of iceane can be attributed to several factors:
-
Inadequate Initiation: Radical reactions require an initiation step, typically involving UV light or a radical initiator (e.g., AIBN). Ensure your UV lamp is functioning correctly and is of the appropriate wavelength to induce homolytic cleavage of the halogen-halogen bond.[1][2][3][4][5] If using a chemical initiator, ensure it is not expired and is used at the correct temperature.
-
Inhibitors: The presence of radical inhibitors, such as oxygen, can quench the radical chain reaction. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that your solvents are thoroughly degassed.
-
Steric Hindrance: Iceane's rigid, cage-like structure can present significant steric hindrance around its C-H bonds, making them less accessible to halogen radicals. Increasing the reaction temperature (within the limits of solvent and reagent stability) can provide the necessary activation energy to overcome this hindrance.
-
Solvent Choice: The choice of solvent can influence the reaction. Non-polar, inert solvents like carbon tetrachloride (CCl₄) or cyclohexane (B81311) are typically used for radical halogenations.
Troubleshooting Steps:
-
Verify the functionality of your UV source or the activity of your radical initiator.
-
Purge your reaction vessel and solvents with an inert gas to remove oxygen.
-
Consider increasing the reaction temperature in increments.
-
Ensure you are using an appropriate, dry, and non-reactive solvent.
Issue 2: Poor Selectivity in Functionalization Reactions
Q: I am trying to functionalize iceane, but I am getting a complex mixture of products with poor regioselectivity. How can I improve the selectivity?
A: Achieving high regioselectivity on a molecule like iceane with multiple similar C-H bonds is challenging. The selectivity of radical reactions is determined by the relative stability of the resulting radical intermediates.[6][7][8][9][10]
-
Bridgehead vs. Secondary C-H Bonds: Iceane possesses both secondary (-CH₂-) and tertiary/bridgehead (-CH-) C-H bonds. In general, the stability of alkyl radicals follows the order: tertiary > secondary > primary.[9][11] However, bridgehead radicals can be less stable than expected due to geometric constraints that prevent the radical center from adopting a planar geometry. The specific stability of the iceane bridgehead radical would need to be considered.
-
Halogen Choice: Bromination is generally more selective than chlorination.[8] This is because the hydrogen abstraction step is more endothermic for bromine, leading to a later transition state that more closely resembles the alkyl radical. This makes the reaction more sensitive to differences in radical stability.
-
Reaction Conditions: Lowering the reaction temperature can sometimes improve selectivity, as it provides less energy to overcome the activation barriers for the formation of less stable radicals.
Improving Selectivity:
-
If using chlorination, consider switching to bromination for higher selectivity.
-
Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
-
Consider using more sterically hindered radical initiators or halogenating agents that might favor reaction at less hindered positions, although this can be complex to predict without experimental data.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the degradation of iceane.
Q1: What are the predicted degradation pathways for iceane under different conditions?
A: Based on the known reactivity of other polycyclic alkanes, the following degradation pathways for iceane can be predicted:
-
Thermal Degradation (Pyrolysis): At high temperatures, the C-C bonds of iceane are expected to undergo homolytic cleavage, leading to a complex mixture of smaller hydrocarbon fragments. The initial bond cleavage would likely occur at the weakest C-C bonds in the cage structure.
-
Photochemical Degradation: In the presence of UV light and a suitable sensitizer, C-H bonds can be activated, leading to radical formation and subsequent reactions, such as halogenation.[1][2][3][4][5]
-
Chemical Degradation (Oxidation): Strong oxidizing agents, such as chromic acid, are predicted to oxidize the tertiary C-H bonds of iceane to form alcohols, which could be further oxidized to ketones under forcing conditions.[12][13][14][15][16]
-
Acid-Catalyzed Degradation: In the presence of strong acids, iceane may undergo rearrangement reactions.[17][18][19][20] This would involve the formation of carbocation intermediates, which could then rearrange to form more stable carbocations, leading to a variety of isomeric products.
Q2: Which C-H bonds in iceane are most likely to be targeted in a degradation reaction?
A: The reactivity of C-H bonds in alkanes generally follows the order: tertiary > secondary > primary.[21][22][23] Iceane has both tertiary (at the bridgehead positions) and secondary C-H bonds. Therefore, the tertiary C-H bonds are predicted to be the most reactive sites for reactions involving radical or carbocation intermediates. However, the rigid structure of iceane might influence the stability of these intermediates and thus the actual regioselectivity.
Q3: Is iceane susceptible to biodegradation?
A: Cage-like hydrocarbons, such as the related compound adamantane, are known to be highly resistant to biodegradation. Their compact and rigid structure makes it difficult for the active sites of microbial enzymes to access the C-H bonds. Therefore, iceane is also predicted to have very low susceptibility to microbial degradation.
Predicted Reactivity Summary
| Condition | Predicted Primary Degradation Pathway | Expected Initial Products | Key Influencing Factors |
| Thermal | C-C and C-H bond homolysis | Mixture of smaller alkanes and alkenes | Temperature, pressure |
| Photochemical | Radical C-H abstraction | Halogenated iceane derivatives | Wavelength of light, presence of sensitizers/halogens |
| Chemical (Oxidation) | C-H bond oxidation | Iceane alcohols, iceane ketones | Strength of oxidizing agent, reaction temperature |
| Acid-Catalyzed | Carbocation rearrangement | Isomeric C₁₂H₁₈ hydrocarbons | Acid strength, temperature |
Experimental Protocols (General Methodologies)
Disclaimer: The following are general protocols for reactions involving alkanes. They have not been optimized for iceane and should be adapted and tested on a small scale.
1. General Protocol for Photochemical Chlorination of an Alkane
-
Dissolve the alkane in a dry, inert solvent (e.g., CCl₄) in a quartz reaction vessel under an inert atmosphere.
-
Cool the solution to the desired temperature (e.g., 0 °C).
-
Slowly bubble chlorine gas (Cl₂) through the solution while irradiating with a UV lamp.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, stop the chlorine flow and UV irradiation.
-
Wash the reaction mixture with an aqueous solution of sodium thiosulfate (B1220275) to remove excess chlorine, followed by water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the product mixture by column chromatography or distillation.
2. General Protocol for Oxidation of an Alkane with Chromic Acid (Jones Oxidation)
-
Dissolve the alkane in acetone (B3395972) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Prepare the Jones reagent by dissolving chromium trioxide (CrO₃) in a mixture of concentrated sulfuric acid and water.
-
Add the Jones reagent dropwise to the stirred solution of the alkane. The color of the solution will change from orange to green as the Cr(VI) is reduced to Cr(III).
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, quench the excess oxidizing agent by adding isopropanol (B130326) until the orange color disappears.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Visualizations
Caption: Predicted degradation pathways of iceane.
Caption: Troubleshooting low reactivity in radical halogenation.
References
- 1. Chlorination of alkanes is a photochemical process class 11 chemistry CBSE [vedantu.com]
- 2. Revision Notes - Explain photochemical reaction of alkanes with chlorine | Organic Chemistry | Chemistry - 0620 - Supplement | IGCSE | Sparkl [sparkl.me]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. savemyexams.com [savemyexams.com]
- 5. sarthaks.com [sarthaks.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Selectivity in Radical Halogenation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 9. 9.3 Stability of Alkyl Radicals – Organic Chemistry I [kpu.pressbooks.pub]
- 10. google.com [google.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemistnotes.com [chemistnotes.com]
- 13. Oxidation with chromium(VI) complexes - Wikipedia [en.wikipedia.org]
- 14. 19.6. Oxidation of alcohols & aldehydes | Organic Chemistry II [courses.lumenlearning.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Rearrangement [www2.chemistry.msu.edu]
- 20. Khan Academy [khanacademy.org]
- 21. heles.plymouth.sch.uk [heles.plymouth.sch.uk]
- 22. tutorchase.com [tutorchase.com]
- 23. Carbon–hydrogen bond - Wikipedia [en.wikipedia.org]
Technical Support Center: Improving the Scalability of Iceane Synthesis
Welcome to the technical support center for the synthesis of iceane (tetracyclo[5.3.1.12,6.04,9]dodecane). This resource is designed for researchers, scientists, and drug development professionals to address challenges encountered during the synthesis of this complex polycyclic hydrocarbon, with a focus on improving scalability.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up the synthesis of iceane?
A1: Scaling up iceane synthesis presents several challenges, including:
-
Maintaining Yield: Multi-step syntheses often suffer from a decrease in overall yield at larger scales.[1]
-
Reaction Control: Managing reaction temperatures, mixing, and reagent addition rates becomes more complex in larger reactors.
-
Purification: Isolating pure iceane from starting materials and byproducts can be difficult at scale. Common large-scale purification methods include crystallization and sublimation.[2][3][4]
-
Handling of Reagents: Some reagents used in the synthesis may be hazardous or require special handling procedures at an industrial scale.
Q2: Which synthetic route to iceane is most amenable to scaling up?
A2: The route developed by Hamon and Taylor is a common starting point for iceane synthesis. While it involves multiple steps, the starting materials are relatively accessible, and the key transformations are well-understood types of organic reactions. Optimization of each step is crucial for achieving a scalable process.
Q3: How critical is the purity of intermediates in the synthesis of iceane?
A3: The purity of intermediates is critical. Impurities can interfere with subsequent reactions, leading to the formation of side products and making the final purification of iceane more challenging. It is advisable to purify each intermediate to a high degree before proceeding to the next step.
Q4: What are the recommended methods for purifying iceane at a large scale?
A4: Due to its high symmetry and volatility, sublimation is an effective method for the final purification of iceane on a large scale.[2][3][4][5] This technique separates the volatile iceane from non-volatile impurities. For intermediates, column chromatography may be necessary at the lab scale, but for industrial production, crystallization is a more scalable approach.[1]
Troubleshooting Guides
Guide 1: Low Yield in the Synthesis of Key Intermediates
This guide addresses common issues encountered during the synthesis of the key tricyclic intermediates in the Hamon and Taylor route.
| Observed Problem | Potential Cause | Suggested Solution |
| Low yield of tricyclo[5.3.1.04,9]undec-5-en-2-one | Incomplete reaction during the intramolecular cyclization. | Ensure the Lewis acid catalyst is active and used in the correct stoichiometric amount. Monitor the reaction by TLC or GC to determine the optimal reaction time. Consider screening different Lewis acids and solvents to improve efficiency.[6][7] |
| Side reactions due to moisture. | Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Low yield of tricyclo[5.3.1.04,9]undec-2-en-endo-6-ylmethanol | Incomplete reduction of the ketone. | Use a sufficient excess of the reducing agent (e.g., NaBH4). Ensure the reaction temperature is optimal for the reduction. |
| Formation of the exo-alcohol isomer. | The stereoselectivity of the reduction can be influenced by the choice of reducing agent and reaction conditions. Consider using a bulkier reducing agent to favor the formation of the endo isomer. | |
| Low yield of chloroiceane | Incomplete conversion of the alcohol to the chloride. | Use a sufficient excess of the chlorinating agent (e.g., thionyl chloride or oxalyl chloride). Ensure the reaction is carried out at the appropriate temperature to avoid decomposition. |
| Rearrangement of the carbocation intermediate. | Perform the reaction at a low temperature to minimize the chances of carbocation rearrangements. |
Guide 2: Final Cyclization and Purification Issues
This guide focuses on challenges in the final steps of iceane synthesis and its purification.
| Observed Problem | Potential Cause | Suggested Solution |
| Low yield in the final intramolecular cyclization to form the iceane core | Inefficient ring closure. | This step is often a critical challenge. High dilution conditions may be necessary to favor intramolecular over intermolecular reactions.[8] The choice of solvent and temperature is crucial and may require careful optimization. |
| Decomposition of the starting material or product. | Ensure the reaction conditions are not too harsh. Monitor the reaction for the formation of degradation products. | |
| Difficulty in purifying the final iceane product | Presence of starting material or closely related byproducts. | Sublimation is a highly effective method for purifying iceane due to its volatility and crystalline nature.[2][3][4][5] Ensure the sublimation is carried out under an appropriate vacuum and temperature to achieve good separation. |
| Oily or amorphous product. | If the product is not crystalline, it may be due to impurities. Attempt to purify a small sample by another method (e.g., preparative GC) to obtain a seed crystal for crystallization. |
Experimental Protocols
Synthesis of Iceane via the Hamon and Taylor Route (Conceptual Scalable Protocol)
This protocol is a conceptual adaptation for scalability based on the synthesis described by Hamon and Taylor. Optimization of each step is recommended for large-scale production.
Step 1: Synthesis of tricyclo[5.3.1.04,9]undec-5-en-2-one
-
Reaction: Intramolecular Friedel-Crafts acylation of a suitable precursor.
-
Reagents: Starting material (e.g., a derivative of bicyclo[3.3.1]nonane), Lewis acid catalyst (e.g., AlCl3 or SnCl4), anhydrous solvent (e.g., dichloromethane).
-
Procedure:
-
Charge a suitable reactor with the starting material and anhydrous solvent under an inert atmosphere.
-
Cool the mixture to the optimized temperature (e.g., 0 °C).
-
Slowly add the Lewis acid catalyst while maintaining the temperature.
-
Stir the reaction mixture until completion, monitoring by an appropriate analytical technique (e.g., GC or HPLC).
-
Quench the reaction by carefully adding it to ice water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by crystallization or large-scale column chromatography.
-
Step 2: Synthesis of tricyclo[5.3.1.04,9]undec-2-en-endo-6-ylmethanol
-
Reaction: Reduction of the ketone to the corresponding alcohol.
-
Reagents: Tricyclo[5.3.1.04,9]undec-5-en-2-one, reducing agent (e.g., sodium borohydride), solvent (e.g., methanol (B129727) or ethanol).
-
Procedure:
-
Dissolve the tricyclic ketone in the solvent in a reactor.
-
Cool the solution to a low temperature (e.g., 0 °C).
-
Add the reducing agent portion-wise, maintaining the temperature.
-
Stir the reaction until the starting material is consumed (monitor by TLC or GC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers, dry, and concentrate to yield the crude alcohol.
-
Purify by crystallization if necessary.
-
Step 3: Synthesis of endo-6-chloromethyltricyclo[5.3.1.04,9]undec-2-ene
-
Reaction: Conversion of the alcohol to the corresponding chloride.
-
Reagents: Tricyclo[5.3.1.04,9]undec-2-en-endo-6-ylmethanol, chlorinating agent (e.g., thionyl chloride), anhydrous solvent (e.g., dichloromethane), and a base (e.g., pyridine) if necessary.
-
Procedure:
-
Dissolve the alcohol in the anhydrous solvent under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add the chlorinating agent.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Carefully quench the reaction with water or a saturated bicarbonate solution.
-
Separate the organic layer, wash, dry, and concentrate.
-
The crude chloride may be used directly in the next step or purified by chromatography if needed.
-
Step 4: Synthesis of Iceane
-
Reaction: Intramolecular Lewis acid-catalyzed cyclization.
-
Reagents: endo-6-chloromethyltricyclo[5.3.1.04,9]undec-2-ene, Lewis acid (e.g., TiCl4), anhydrous solvent (e.g., dichloromethane).
-
Procedure:
-
Dissolve the chloride in the anhydrous solvent under an inert atmosphere.
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Slowly add the Lewis acid catalyst.
-
Stir the reaction at low temperature and then allow it to slowly warm to room temperature.
-
Monitor the reaction for the formation of iceane.
-
Quench the reaction and work up as described in previous steps.
-
Data Presentation
Table 1: Conceptual Yields for a Scalable Iceane Synthesis
| Step | Reaction | Starting Material | Product | Conceptual Yield (Lab Scale) | Target Yield (Pilot Scale) |
| 1 | Intramolecular Acylation | Bicyclo[3.3.1]nonane derivative | tricyclo[5.3.1.04,9]undec-5-en-2-one | 60-70% | >65% |
| 2 | Ketone Reduction | tricyclo[5.3.1.04,9]undec-5-en-2-one | tricyclo[5.3.1.04,9]undec-2-en-endo-6-ylmethanol | 85-95% | >90% |
| 3 | Chlorination | tricyclo[5.3.1.04,9]undec-2-en-endo-6-ylmethanol | endo-6-chloromethyltricyclo[5.3.1.04,9]undec-2-ene | 70-80% | >75% |
| 4 | Final Cyclization | endo-6-chloromethyltricyclo[5.3.1.04,9]undec-2-ene | Iceane | 30-40% | >35% |
| Overall | Iceane | ~10-20% | >15% |
Note: These are conceptual yields and will depend on the specific reaction conditions and scale.
Visualizations
Caption: Workflow for the synthesis of Iceane via the Hamon and Taylor route.
Caption: A logical workflow for troubleshooting low yields in a synthesis step.
References
- 1. scielo.br [scielo.br]
- 2. Sublimation: Isolating the Purest Chemical Compounds | Adesis, Inc. [adesisinc.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Purification by Sublimation | Semantic Scholar [semanticscholar.org]
- 6. Lewis acid-catalyzed intramolecular cyclization of 7-alkynylcycloheptatrienes with carbonyls: access to 3,4-disubstituted 2,5-dihydropyrroles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Nazarov Cyclization [organic-chemistry.org]
Technical Support Center: Iceane Derivative Solubility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with iceane derivatives. The rigid, cage-like structure of iceane and its analogs often leads to poor solubility in aqueous and organic solvents, posing a significant hurdle in experimental assays and formulation development.
Frequently Asked Questions (FAQs)
Q1: Why are my iceane derivatives consistently showing poor solubility?
A1: Iceane possesses a highly rigid and symmetric saturated polycyclic hydrocarbon structure.[1] This compact, non-polar cage-like framework leads to strong crystal lattice energy, making it difficult for solvent molecules to break apart the solid state and solvate individual molecules. Many cage-like organic compounds are known to be insoluble in common organic solvents.[2] For derivatives, the nature of the functional groups added to the iceane core will significantly influence solubility, but the inherent hydrophobicity of the core structure often remains a dominant factor.
Q2: My iceane derivative, dissolved in a DMSO stock, precipitates when diluted into my aqueous assay buffer. What is happening?
A2: This is a common phenomenon for hydrophobic compounds.[3] When the DMSO stock is introduced to the aqueous buffer, the drastic change in solvent polarity causes the compound's solubility to drop sharply, leading to precipitation.[3] This is often referred to as "crashing out." The final concentration in the aqueous buffer may be exceeding the compound's kinetic solubility limit in that specific medium.
Q3: What are the primary strategies I should consider to improve the solubility of my iceane derivative?
A3: Broadly, solubility enhancement techniques are categorized into physical and chemical modifications.[4][5]
-
Physical Modifications: These include particle size reduction (micronization, nanosuspension) and creating amorphous solid dispersions.[4][6]
-
Chemical Modifications: These are often more practical in a research setting and include pH adjustment (for ionizable derivatives), the use of co-solvents, complexation (e.g., with cyclodextrins), and derivatization to add solubilizing groups.[4][5][7]
Q4: Can I predict which solubility enhancement strategy will be most effective for my specific iceane derivative?
A4: The optimal strategy depends on the physicochemical properties of your specific derivative (e.g., pKa, logP, melting point), the requirements of your experiment (e.g., solvent tolerance of a cell line), and the desired final concentration.[4] A systematic screening of different methods, starting with simpler approaches like co-solvency and pH adjustment, is often necessary.
Troubleshooting Guides
Issue 1: Compound Precipitation Upon Dilution from Organic Stock
Your iceane derivative, stored as a 10 mM stock in DMSO, precipitates when you attempt to make a 10 µM working solution in Phosphate-Buffered Saline (PBS), pH 7.4.
Caption: Troubleshooting workflow for compound precipitation.
-
Optimize Dilution Method: Instead of adding the buffer to your stock, add the stock solution dropwise into the vortexing aqueous buffer.[3] This rapid dispersion can prevent localized supersaturation.
-
Reduce Final Concentration: Your target concentration may be too high. Perform a serial dilution to determine the concentration at which the compound remains soluble.
-
Use a Co-solvent: Incorporating a water-miscible organic solvent can significantly increase the solubility of hydrophobic compounds.[5][8]
-
Protocol: Co-solvent Screening
-
Prepare several batches of your aqueous buffer (e.g., PBS) containing different concentrations of a co-solvent (e.g., 1%, 2%, 5%, 10% v/v of PEG400, ethanol, or propylene (B89431) glycol).
-
To 990 µL of each co-solvent buffer, add 10 µL of your 10 mM stock solution to achieve a final concentration of 100 µM.
-
Vortex immediately and visually inspect for precipitation.
-
Incubate the solutions under your experimental conditions (e.g., 37°C for 1 hour) and inspect again.
-
Determine the lowest concentration of co-solvent that maintains your compound in solution.
-
-
Issue 2: Poor Solubility in Both Aqueous and Organic Solvents
Your newly synthesized iceane derivative exhibits poor solubility (< 1 mg/mL) in a wide range of common laboratory solvents, hindering purification and characterization.
Caption: Strategy selection based on compound properties.
-
pH Adjustment (for ionizable derivatives): The solubility of compounds with acidic or basic functional groups is often highly pH-dependent.[9]
-
Protocol: pH-Dependent Solubility Test
-
Prepare a series of buffers with a range of pH values (e.g., pH 3, 5, 7.4, 9).
-
Add a small, pre-weighed amount of your solid iceane derivative to a fixed volume of each buffer.
-
Agitate the samples (e.g., using a shaker) at a controlled temperature for 24 hours to reach equilibrium.
-
Centrifuge the samples to pellet any undissolved solid.
-
Analyze the supernatant using a suitable method (e.g., HPLC-UV, LC-MS) to quantify the concentration of the dissolved compound.
-
Plot solubility versus pH to identify the optimal pH range.
-
-
-
Complexation with Cyclodextrins: Cyclodextrins are host molecules with a hydrophobic interior and a hydrophilic exterior that can encapsulate non-polar guest molecules like iceane derivatives, thereby increasing their apparent aqueous solubility.[4]
-
Protocol: Cyclodextrin (B1172386) Complexation Screen
-
Prepare aqueous solutions of a cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) at various concentrations (e.g., 1%, 5%, 10% w/v).
-
Add an excess amount of the solid iceane derivative to each cyclodextrin solution.
-
Follow steps 3-5 from the "pH-Dependent Solubility Test" protocol.
-
Determine the effect of cyclodextrin concentration on the solubility of your compound.
-
-
-
Derivatization: If solubility issues persist and are severely limiting, consider synthetic modification of the parent molecule. Attaching solubilizing chains or functional groups can be a highly effective strategy for cage-like compounds.[2] Strategies include adding polyethylene (B3416737) glycol (PEG) chains, sulfonates, or carboxylates to the iceane core.[10]
Data Summary
The following tables present hypothetical, yet representative, quantitative data to illustrate the potential impact of different solubilization techniques on a model iceane derivative ("Iceane-X").
Table 1: Effect of Co-solvents on the Aqueous Solubility of Iceane-X
| Formulation (in PBS, pH 7.4) | Final DMSO Conc. (v/v) | Resulting Solubility of Iceane-X (µM) |
| No Co-solvent | 1% | < 1 (Precipitation) |
| 5% Ethanol | 1% | 15 |
| 10% PEG400 | 1% | 45 |
| 10% Propylene Glycol | 1% | 38 |
| 0.1% Tween 80 | 1% | 80 |
Table 2: Effect of pH and Cyclodextrin on the Solubility of an Ionizable Iceane Derivative ("Iceane-NH2")
| Solvent System | pH | Resulting Solubility of Iceane-NH2 (µg/mL) |
| Acetate Buffer | 4.0 | 75 |
| Phosphate Buffer | 7.4 | 5 |
| Carbonate Buffer | 9.0 | 2 |
| Water with 5% HP-β-CD | 7.0 | 120 |
| Water with 10% HP-β-CD | 7.0 | 250 |
References
- 1. Iceane - Wikipedia [en.wikipedia.org]
- 2. Soluble Congeners of Prior Insoluble Shape‐Persistent Imine Cages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpbr.in [ijpbr.in]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wjbphs.com [wjbphs.com]
- 9. benchchem.com [benchchem.com]
- 10. Water-Soluble Molecular Cages for Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Iceane Synthesis Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during the synthesis of iceane and its derivatives. The information is based on established principles of cage compound chemistry and analogies with the well-studied synthesis of adamantane (B196018).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Yield of Iceane
Q: My overall yield for the multi-step iceane synthesis is consistently low. What are the common factors I should investigate?
A: Low yields in complex syntheses like that of iceane can stem from several factors. Before focusing on specific reaction steps, consider the following general issues:
-
Reagent and Solvent Quality: Ensure all reagents are of high purity and solvents are anhydrous, particularly for moisture-sensitive reactions. Degradation of reagents or catalysts over time can significantly impact yield.
-
Inert Atmosphere: Reactions involving organometallic intermediates or other air-sensitive compounds should be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Reaction Monitoring: Closely monitor the progress of each reaction step using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). This helps determine the optimal reaction time and prevent product decomposition from prolonged reaction times or excessive heating.
-
Purification Losses: Significant loss of product can occur during purification steps. See the troubleshooting guide on purification for more details.
Issue 2: Unexpected Byproducts Observed by TLC/NMR
Q: I am observing unexpected spots on my TLC plate or extra peaks in my NMR spectrum that do not correspond to the starting material or the expected product. What could these be?
A: The formation of unexpected byproducts is a common challenge in cage compound synthesis. Based on analogous reactions with adamantane and other polycyclic hydrocarbons, potential side products in iceane synthesis could include:
-
Rearrangement Isomers: Acid-catalyzed steps, which are common in cage hydrocarbon synthesis, can lead to carbocationic intermediates that may undergo rearrangement to form more stable isomers. For instance, attempts to functionalize iceane at a specific position could lead to a mixture of isomers.
-
Over-functionalization Products: In reactions such as halogenation or nitration, it is possible to introduce more functional groups than desired, leading to di- or tri-substituted iceane derivatives. These can be difficult to separate from the desired mono-substituted product.
-
Products of Incomplete Cyclization: In the key cyclization steps forming the iceane core, incomplete reactions can lead to bicyclic or tricyclic intermediates that have not fully formed the cage structure.
-
Oxidation Products: If reactions are not performed under an inert atmosphere, oxidation of intermediates or the final product can occur, leading to hydroxylated or carbonylated byproducts.
Troubleshooting Steps:
-
Careful Characterization: Isolate the major byproduct(s) using chromatography and characterize them thoroughly using NMR, MS, and IR spectroscopy to identify their structures.
-
Reaction Condition Optimization:
-
Temperature: Lowering the reaction temperature can often suppress side reactions and rearrangements.
-
Reaction Time: Monitor the reaction closely to avoid prolonged reaction times that can lead to byproduct formation.
-
Catalyst Choice: The choice and amount of catalyst (e.g., Lewis acids) can significantly influence the product distribution. Experiment with different catalysts or lower catalyst loading.
-
Data Presentation: Byproduct Analysis
The following table summarizes potential byproducts in key steps of a hypothetical iceane functionalization, drawing analogies from adamantane chemistry.
| Reaction Step | Desired Product | Potential Unexpected Byproduct(s) | Analytical Method for Detection | Mitigation Strategy |
| Bromination | 1-Bromoiceane | 1,3-Dibromoiceane, other polybrominated iceanes | GC-MS, ¹H NMR | Use of milder brominating agents (e.g., NBS), control of stoichiometry, lower reaction temperature.[1] |
| Friedel-Crafts Alkylation | 1-Aryl-iceane | Isomeric substitution patterns, polyalkylated arenes | HPLC, ¹H & ¹³C NMR | Use of a large excess of the aromatic substrate, lower reaction temperature, choice of a less active Lewis acid catalyst.[1] |
| Nitroxylation | 1-Nitroxyiceane | Dinitroxyiceanes, rearranged nitroxy-isomers | LC-MS, ¹H NMR | Careful control of nitrating agent concentration and reaction temperature.[2] |
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed Isomerization of Iceane Precursors (Analogous to Adamantane Synthesis)
This protocol is based on the well-established methods for adamantane synthesis and can be adapted for the final rearrangement step to form the iceane core from a suitable precursor.[3]
-
Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer.
-
Reagents:
-
Iceane precursor (e.g., a tetracyclic isomer)
-
Anhydrous aluminum chloride (AlCl₃) or other suitable Lewis acid
-
Anhydrous solvent (e.g., cyclohexane (B81311) or carbon disulfide)
-
-
Procedure: a. Under an inert atmosphere (argon or nitrogen), charge the flask with the iceane precursor and the anhydrous solvent. b. Begin vigorous stirring and slowly add the anhydrous aluminum chloride in portions. The reaction is often exothermic. c. After the addition is complete, heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by GC-MS. d. Upon completion, cool the reaction mixture to room temperature and quench by carefully pouring it over crushed ice. e. Extract the product with a suitable organic solvent (e.g., pentane (B18724) or diethyl ether). f. Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. g. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by sublimation or recrystallization.
Visualizations
Logical Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low yields in iceane synthesis.
Signaling Pathway for Byproduct Formation in Friedel-Crafts Alkylation
Caption: Potential byproduct formation pathways in Friedel-Crafts alkylation of iceane.
References
Technical Support Center: Optimizing the Purification of Iceane by Column Chromatography
This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers in optimizing the column chromatography purification of iceane. Given that iceane (C₁₂H₁₈) is a saturated, non-polar polycyclic hydrocarbon, the principles and protocols described here are based on established methods for separating similar non-polar compounds, such as adamantane.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of iceane relevant to its purification by column chromatography? A1: Iceane is a non-polar, volatile solid. Its non-polar nature is the most critical factor for chromatography.[1][2][3][4] According to the principle "like dissolves like," it is highly soluble in non-polar organic solvents like hexane (B92381) and poorly soluble in polar solvents.[1][2][4] This dictates the choice of a polar stationary phase and a non-polar mobile phase for effective separation in normal-phase chromatography.
Q2: What is the recommended stationary phase for iceane purification? A2: For normal-phase column chromatography of a non-polar compound like iceane, a polar adsorbent is required.[5][6] The most common and effective stationary phases are:
-
Silica (B1680970) Gel (SiO₂): This is the most widely used stationary phase due to its high surface area, affordability, and slightly acidic nature.[5][7][8] It is the primary recommendation for iceane purification.
-
Alumina (B75360) (Al₂O₃): Alumina can also be used and is available in acidic, neutral, or basic forms.[5] Neutral alumina is a suitable alternative to silica gel.
Q3: Which mobile phase (eluent) should I use to purify iceane? A3: Since iceane is non-polar, you should start with a non-polar mobile phase. The goal is to find a solvent system where iceane has a retention factor (R_f) of approximately 0.2-0.35 on a Thin-Layer Chromatography (TLC) plate, which indicates good potential for separation on a column.[5][7]
-
Initial Solvent: Pure n-hexane or heptane (B126788) is an excellent starting point.
-
Solvent Mixtures: If iceane does not move from the baseline or if separation from other non-polar impurities is poor, the polarity can be increased very slightly. This is typically done by adding a small percentage (e.g., 0.5-2%) of a slightly more polar solvent like dichloromethane (B109758) or ethyl acetate (B1210297) to the hexane.
Q4: How can I visualize and monitor the separation of iceane? A4: Iceane is not UV-active, so it cannot be visualized directly under a UV lamp. To visualize spots on a TLC plate, you must use a staining method. A common stain for non-polar, saturated compounds is potassium permanganate (B83412) (KMnO₄) stain. After eluting the TLC plate, dip it into the stain and gently heat it with a heat gun. Most organic compounds will appear as yellow or brown spots on a purple background.
Troubleshooting Guide
This section addresses common problems encountered during the column chromatography of iceane.
Problem: Poor or No Separation
-
Question: My fractions contain a mixture of iceane and impurities. Why is there no separation?
-
Answer: This issue typically arises from an improperly selected mobile phase. If the eluent is too polar, all compounds, including iceane and impurities, will travel quickly down the column together.[5] Conversely, if the eluent is not polar enough, all components may remain adsorbed at the top of the column.
-
Solution: Optimize the solvent system using TLC before running the column.[7] Test various ratios of non-polar and slightly polar solvents (e.g., Hexane:Dichloromethane) to find a system that provides clear separation between the iceane spot and impurity spots. The ideal solvent system will place the iceane spot at an R_f value of ~0.3.[5]
-
Problem: Low Yield of Purified Iceane
-
Question: After chromatography, the mass of my recovered iceane is very low. What happened?
-
Answer: Low yield can result from several factors:
-
Column Overloading: Applying too much crude sample for the amount of stationary phase used.[9]
-
Incomplete Elution: The compound may still be on the column.
-
Sample Volatility: Iceane is volatile, and material can be lost during solvent evaporation from collected fractions.
-
Solutions:
-
Adsorbent Ratio: Use a proper ratio of stationary phase to crude sample weight, typically ranging from 30:1 to 100:1 for silica gel.[7]
-
Column Flushing: After collecting the iceane fractions, flush the column with a more polar solvent (e.g., 50% ethyl acetate in hexane) to ensure all compounds have been eluted.
-
Careful Evaporation: Use a rotary evaporator with minimal heating and ensure the vacuum is not too strong to avoid losing the product.
-
-
Problem: Broad or Tailing Peaks
-
Question: The separation seems to be working, but the collected fractions are not pure, and the spots on TLC are elongated (tailing). Why is this happening?
-
Answer: Peak broadening and tailing reduce separation efficiency. Common causes include:
-
Poor Column Packing: Channels or cracks in the stationary phase lead to an uneven solvent front.[5]
-
Insoluble Sample: The sample was not fully dissolved when loaded onto the column.
-
Acidic Silica: The slightly acidic nature of silica gel can sometimes cause unwanted interactions.
-
Solutions:
-
Proper Packing: Pack the column carefully using the "wet slurry" method to ensure a homogenous, bubble-free bed.[7][10] Add a layer of sand on top to prevent disturbance when adding solvent.[5]
-
Sample Loading: Dissolve the crude sample in a minimal amount of the initial, least polar eluent. If solubility is an issue, dissolve it in a slightly stronger solvent (like dichloromethane), pre-adsorb it onto a small amount of silica gel, dry it, and load the resulting powder onto the column.
-
Use Neutral Adsorbent: If tailing persists, consider using neutral alumina as the stationary phase.
-
-
Experimental Protocols
Protocol 1: TLC for Solvent System Optimization
-
Dissolve a small amount of the crude iceane mixture in a volatile solvent (e.g., dichloromethane).
-
Spot the mixture onto a silica gel TLC plate.
-
Prepare several developing chambers with different solvent systems of varying polarity (e.g., 100% Hexane; 99:1 Hexane:Ethyl Acetate; 98:2 Hexane:Ethyl Acetate).
-
Place one TLC plate in each chamber and allow the solvent to run up the plate.
-
Remove the plates, mark the solvent front, and let them dry completely.
-
Dip the plates in a potassium permanganate staining solution and gently warm with a heat gun until spots appear.
-
Identify the solvent system that provides the best separation and gives the target iceane spot an R_f value between 0.2 and 0.35.
Protocol 2: Column Packing and Sample Loading
-
Select a glass column of appropriate size. The amount of silica gel should be 30-100 times the weight of the crude sample.[7]
-
Place a small plug of cotton or glass wool at the bottom of the column.[5] Add a thin layer of sand.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent determined from your TLC analysis.[7]
-
Pour the slurry into the column, continuously tapping the side to ensure even packing and remove air bubbles.[5]
-
Once the silica has settled, add another thin layer of sand to the top to protect the surface.[5]
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry. [5]
-
Dissolve the crude iceane sample in the minimum possible volume of the eluent.
-
Carefully pipette the sample solution onto the top of the column.
-
Drain the solvent again until the sample has fully entered the sand/silica bed.
-
Carefully add fresh eluent to the top of the column and begin the elution process.
Data Presentation
Table 1: Properties of Common Solvents for Iceane Purification (Normal-Phase)
| Solvent | Polarity Index | Eluting Strength (on Silica) | Notes |
| n-Hexane / Heptane | 0.1 | Very Low | Ideal starting solvent for non-polar compounds like iceane.[7] |
| Dichloromethane | 3.1 | Medium | Used in small percentages to increase mobile phase polarity. |
| Diethyl Ether | 2.8 | Medium | Can be used, but peroxides can be an issue. |
| Ethyl Acetate | 4.4 | Medium-High | A common choice for increasing polarity in a controlled manner.[7] |
| Acetone | 5.1 | High | Generally too polar for effective iceane separation unless used in very small amounts.[7] |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Action |
| Poor Separation | Incorrect mobile phase polarity. | Optimize eluent with TLC to achieve an R_f of 0.2-0.35 for iceane.[5][7] |
| Column overloading. | Use a silica-to-sample weight ratio of at least 30:1.[7] | |
| Low Yield | Incomplete elution. | Flush the column with a more polar solvent after collecting product fractions. |
| Sample is volatile. | Evaporate solvent from fractions using minimal heat. | |
| Broad/Tailing Peaks | Poorly packed column. | Use the wet slurry method; ensure no air bubbles or cracks.[7][10] |
| Sample loaded incorrectly. | Dissolve sample in a minimal amount of eluent or dry-load onto silica. |
Visualizations
References
- 1. oit.edu [oit.edu]
- 2. Khan Academy [khanacademy.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. echemi.com [echemi.com]
- 5. web.uvic.ca [web.uvic.ca]
- 6. columbia.edu [columbia.edu]
- 7. Column chromatography - Wikipedia [en.wikipedia.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. youtube.com [youtube.com]
- 10. chromtech.com [chromtech.com]
Technical Support Center: Troubleshooting Spectroscopic Data for Iceane
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving anomalies encountered during the spectroscopic analysis of iceane (C₁₂H₁₈).
Expected Spectroscopic Data for Iceane
Due to its high D₃h symmetry, iceane is expected to show a simple NMR spectrum. The following table summarizes the expected quantitative data for a pure iceane sample. Use these values as a reference to identify deviations in your experimental data.
| Spectroscopic Technique | Parameter | Expected Value/Range | Notes |
| ¹H NMR | Chemical Shift (δ) | ~ 1.0 - 2.0 ppm | All 18 protons are chemically equivalent in a perfectly symmetrical structure, ideally leading to a single sharp peak. In practice, slight peak broadening or minor shifts can occur. |
| ¹³C NMR | Chemical Shift (δ) | ~ 30 - 45 ppm | Due to symmetry, only two signals are expected: one for the six methine (-CH) carbons and one for the six methylene (B1212753) (-CH₂) carbons.[1] |
| IR Spectroscopy | C-H Stretch | 2850 - 2960 cm⁻¹ (strong) | Typical for saturated C(sp³)-H bonds in alkanes. |
| C-H Bend/Scissor | 1450 - 1470 cm⁻¹ (medium) | Characteristic bending vibrations for -CH₂- and -CH- groups. | |
| Fingerprint Region | < 1400 cm⁻¹ | A complex pattern of C-C stretching and C-H rocking/wagging vibrations unique to the iceane structure. | |
| Mass Spectrometry (EI) | Molecular Ion (M⁺) | m/z 162 | Corresponds to the molecular weight of C₁₂H₁₈. This peak may be weak depending on ionization energy. |
| Key Fragments | m/z 133, 105, 91, 79, 67 | Result from the cleavage of the polycyclic structure. Fragmentation of cage-like alkanes can be complex. |
Frequently Asked Questions (FAQs)
Q1: Why does my ¹H NMR spectrum for iceane show more than one signal?
A1: The ideal ¹H NMR spectrum of iceane should show a single peak due to the high symmetry of the molecule. Multiple signals strongly suggest the presence of impurities. These could include:
-
Residual Solvents: Peaks from solvents used during synthesis or purification (e.g., hexane, dichloromethane, ethyl acetate).
-
Synthesis Byproducts: Incompletely reacted starting materials or side-products from the synthetic route used to prepare iceane.
-
Structural Isomers: The presence of other C₁₂H₁₈ isomers that lack the high symmetry of iceane.
-
Degradation Products: Although iceane is highly stable, degradation could occur under harsh conditions.
Q2: The baseline of my IR spectrum is sloped or wavy. What causes this?
A2: A poor baseline in an IR spectrum is a common artifact that can obscure weaker signals. Potential causes include:
-
Inconsistent Sample Preparation: For KBr pellets, this can be due to uneven grinding of the sample and KBr or insufficient pressure when forming the pellet, leading to light scattering.
-
Instrumental Issues: Misalignment of the interferometer or fluctuations in the IR source can cause baseline drift. Running a background spectrum can help diagnose this.
-
Sample Contamination: Contaminants on the sample holder or in the KBr can lead to a distorted baseline.
Q3: The molecular ion peak (m/z 162) is absent or very weak in my mass spectrum. Is my sample not iceane?
A3: Not necessarily. For cage-like hydrocarbons, the molecular ion can be unstable under electron ionization (EI) conditions and may undergo extensive fragmentation, leading to a weak or absent M⁺ peak. The presence of characteristic fragment ions is often more diagnostic. Consider using a "softer" ionization technique like Chemical Ionization (CI) or Field Ionization (FI) if you need to confirm the molecular weight.
Troubleshooting Guides
Anomalous NMR Spectra
| Observed Problem | Possible Cause | Recommended Action |
| Broad NMR Peaks | 1. Poor Shimming: The magnetic field is not homogeneous. 2. Sample Concentration: The sample is too concentrated, leading to aggregation. 3. Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening. | 1. Re-shim the spectrometer. 2. Dilute the sample. 3. Purify the sample further, for example by passing it through a small plug of silica (B1680970) gel. |
| Unexpected Peaks in ¹H or ¹³C Spectrum | 1. Solvent Impurity: Residual non-deuterated solvent or impurities in the NMR solvent. 2. Sample Contamination: Impurities from the synthesis or workup. | 1. Check the NMR solvent specification or run a spectrum of the pure solvent. 2. Re-purify the iceane sample, for instance by sublimation or chromatography. Compare the spectrum to literature values for expected impurities. |
| Incorrect Signal Integration in ¹H NMR | 1. Incomplete Relaxation: The relaxation delay (d1) between scans is too short for quantitative analysis. 2. Overlapping Peaks: Impurity peaks are overlapping with the iceane signal. | 1. Increase the relaxation delay (e.g., to 5 seconds) and re-acquire the spectrum. 2. Use higher-field NMR for better signal dispersion or try a different deuterated solvent (e.g., benzene-d₆) which may shift the impurity peaks. |
Anomalous IR Spectra
| Observed Problem | Possible Cause | Recommended Action |
| Broad peak around 3200-3500 cm⁻¹ | Water Contamination: The sample or KBr is wet. KBr is hygroscopic. | Dry the sample and KBr thoroughly in an oven before preparing the pellet. Store KBr in a desiccator. |
| Sharp peaks around 2350 cm⁻¹ and 3700 cm⁻¹ | Atmospheric CO₂ and H₂O: The sample chamber was not properly purged. | Purge the spectrometer's sample compartment with dry nitrogen or air for an extended period before and during the measurement. |
| Weak or Noisy Spectrum | 1. Insufficient Sample: Not enough sample in the KBr pellet or on the ATR crystal. 2. Poor Sample/Crystal Contact (ATR): Inadequate contact between the sample and the ATR crystal. | 1. Increase the sample concentration in the KBr pellet. 2. Ensure sufficient pressure is applied to the sample on the ATR crystal for good contact. |
Anomalous Mass Spectra
| Observed Problem | Possible Cause | Recommended Action |
| Peaks at m/z higher than 162 | 1. Contamination: A higher molecular weight impurity is present in the sample. 2. Ion-Molecule Reactions: Occurring in the ion source at high sample pressures. | 1. Re-purify the sample. Check for contaminants from pump oil or previous analyses. 2. Reduce the sample amount introduced into the mass spectrometer. |
| Unusual Fragmentation Pattern | 1. Different Isomer: The sample is a different, less stable C₁₂H₁₈ isomer that fragments more readily. 2. Instrumental Conditions: The ionization energy is too high, leading to excessive fragmentation. | 1. Use other spectroscopic methods (especially ¹³C NMR) to confirm the iceane structure. 2. Reduce the electron energy in the ion source (if possible) to obtain a softer ionization. |
| Non-integer m/z values or broad peaks | Poor Mass Calibration or Low Resolution: The mass analyzer is not calibrated correctly or is operating at low resolution. | Calibrate the mass spectrometer using a known standard compound (e.g., PFTBA). Ensure the instrument is tuned for optimal resolution. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of purified iceane.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Ensure the solvent contains a reference standard like tetramethylsilane (B1202638) (TMS) at 0.00 ppm.
-
Agitate the tube gently to ensure the sample is fully dissolved.
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR , acquire the spectrum using a standard single-pulse experiment. A 30° pulse angle with a relaxation delay of 2-5 seconds is recommended for routine analysis.
-
For ¹³C NMR , use a proton-decoupled pulse program. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a relaxation delay of 2-5 seconds will be necessary to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum and apply a baseline correction.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method)
-
Sample Preparation:
-
Thoroughly dry ~1-2 mg of iceane and ~100-200 mg of spectroscopic grade KBr in an oven to remove any moisture.
-
Grind the KBr to a very fine powder using an agate mortar and pestle.
-
Add the iceane sample to the KBr and grind the mixture until it is a fine, homogeneous powder.
-
Transfer the powder to a pellet-forming die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment after purging with dry nitrogen.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Due to its volatility, iceane can be introduced into the mass spectrometer via a direct insertion probe (DIP) or a gas chromatography (GC) interface.
-
DIP-MS: Place a small amount of the solid sample in a capillary tube, insert it into the probe, and gently heat it to induce sublimation directly into the ion source.
-
GC-MS: Dissolve the sample in a volatile solvent (e.g., hexane) and inject it onto a suitable GC column (e.g., a non-polar column like DB-5). The GC will separate the iceane from any impurities before it enters the mass spectrometer.
-
-
Ionization: Use Electron Ionization (EI) with a standard energy of 70 eV.
-
Data Acquisition: Scan a mass range appropriate for the compound, for example, from m/z 40 to 200, to detect the molecular ion and key fragments.
-
Data Analysis:
-
Identify the molecular ion peak (M⁺) at m/z 162.
-
Analyze the fragmentation pattern and compare it to the expected fragmentation of saturated polycyclic hydrocarbons.
-
Visualized Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting anomalous spectroscopic data for iceane.
A logical workflow for diagnosing anomalous spectroscopic data.
References
Technical Support Center: Characterization of Polycrystalline Iceane
Welcome to the technical support center for the characterization of polycrystalline iceane. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common experimental challenges. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Section 1: General Sample Preparation and Purification
The quality of your analytical data is fundamentally dependent on the purity and physical state of your sample. For polycrystalline materials like iceane, ensuring sample homogeneity and removing impurities is the critical first step.
Frequently Asked Questions (FAQs)
Q1: My characterization results are inconsistent across different batches. What could be the cause? A1: Inconsistent results often stem from variations in sample purity, grain size, or the presence of residual solvents.[1] Each new batch of polycrystalline iceane should be purified using a standardized protocol, and its purity should be confirmed by a preliminary technique like ¹H NMR or elemental analysis before proceeding with more advanced characterization.
Q2: How does grain size affect the characterization of polycrystalline iceane? A2: Grain size has a significant impact on several analytical techniques. In Powder X-ray Diffraction (PXRD), very small grains (< 0.1 µm) can cause peak broadening, while very large grains can lead to spotty diffraction patterns and inaccurate intensity measurements.[1] For Scanning Electron Microscopy (SEM), grain size directly influences the observed surface morphology and texture.
Q3: What is the most effective method for purifying synthesized iceane? A3: Sublimation is often an excellent method for purifying cage hydrocarbons like iceane, as it can yield high-purity crystals by separating the volatile iceane from non-volatile impurities.[2] Recrystallization from a suitable solvent system is also a widely used and effective technique.[3]
Troubleshooting Guide: Sample Purity
| Observed Problem | Potential Cause | Recommended Solution |
| Extra peaks in ¹H or ¹³C ssNMR spectra | Residual synthesis reagents, solvents, or byproducts. | Repurify the sample using sublimation or multiple recrystallizations. Dry the sample under high vacuum for an extended period to remove trapped solvent. |
| Broad, undefined melting point in DSC | Presence of impurities lowering the melting point. | Purify the sample as described above. The presence of multiple, closely spaced thermal events could also indicate different crystalline phases. |
| Discoloration of the sample | Degradation or presence of colored impurities. | Recrystallization using activated charcoal can sometimes remove colored impurities. Ensure stability by storing the sample under an inert atmosphere, away from light. |
Section 2: Powder X-ray Diffraction (PXRD)
PXRD is a fundamental technique for confirming the crystal structure and phase purity of polycrystalline materials. However, the nature of polycrystalline samples introduces specific challenges compared to single-crystal diffraction.
Frequently Asked Questions (FAQs)
Q1: Why are the peaks in my iceane PXRD pattern broad and less intense compared to a single-crystal XRD pattern? A1: In a polycrystalline sample, the material consists of many small crystallites (grains) in random orientations.[4][5] This causes the X-ray scattering to be distributed over a wide range of angles, resulting in diffraction peaks that are inherently broader and less intense than the sharp, high-intensity spots produced by a single crystal.[4][6]
Q2: How can I improve the quality of my PXRD data? A2: To improve data quality, ensure your sample is finely and uniformly ground to promote random orientation of the crystallites. Use an appropriate amount of sample to ensure good signal-to-noise without causing significant beam absorption. Increasing the data collection time can also improve the signal quality.
Q3: My PXRD pattern shows overlapping peaks. How can I resolve them? A3: Peak overlap is a common issue in polycrystalline diffraction, especially for materials with low symmetry.[4] Using a high-resolution diffractometer can help. For data analysis, profile fitting functions (like Le Bail or Pawley fitting) can be used to deconvolve overlapping reflections and accurately determine peak positions and intensities.
Troubleshooting Guide: PXRD Analysis
| Observed Problem | Potential Cause | Recommended Solution |
| High, noisy background in the diffractogram | Amorphous content in the sample, sample holder scattering, or fluorescence from the sample. | Ensure the sample is fully crystalline. Use a "zero-background" sample holder (e.g., single-crystal silicon). If fluorescence is suspected, use a monochromator or a detector with energy discrimination. |
| Peak intensities do not match reference patterns | Preferred orientation of crystallites. | Grind the sample more finely. Use a sample spinner during data collection to average out orientations. For severe cases, a capillary sample mount may be necessary. |
| "Spotty" or uneven diffraction rings (on 2D detectors) | The sample has excessively large grains, leading to poor powder averaging. | Grind the sample to a finer powder to increase the number of crystallites in the beam. |
Data Summary: PXRD Peak Characteristics
| Characteristic | Single Crystal XRD | Polycrystalline XRD (PXRD) |
| Diffraction Pattern | Series of discrete, sharp spots.[5] | Series of continuous diffraction rings, presented as peaks in a 1D plot.[5] |
| Peak Shape & Width | Very sharp and narrow.[4] | Broader, shape described by functions (e.g., Gaussian, Lorentzian).[6] |
| Peak Intensity | High, relates to structure factors.[6] | Weaker, as intensity is distributed over a diffraction cone.[4][6] |
| Information Yield | Precise atomic coordinates, bond lengths/angles, absolute structure. | Lattice parameters, phase identification, crystal size, strain, texture.[1] |
Experimental Protocol: PXRD Sample Preparation
-
Grinding: Take ~20-30 mg of purified polycrystalline iceane. Gently grind the sample in an agate mortar and pestle for 2-3 minutes to achieve a fine, consistent powder. This minimizes preferred orientation.
-
Mounting: Carefully load the powdered sample onto a zero-background sample holder. Use a flat edge (like a glass slide) to gently press the powder into the well, ensuring a flat, smooth surface that is level with the holder's surface. Avoid excessive pressure, which can induce preferred orientation.
-
Instrument Setup: Place the holder in the diffractometer.
-
Data Collection: Set the desired 2θ range (e.g., 5-70 degrees) and a suitable step size and scan speed. For high-quality data, a slower scan speed or longer collection time per step is recommended.
Visualization: PXRD Troubleshooting Workflow
References
- 1. eng.uc.edu [eng.uc.edu]
- 2. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemistry Teaching Labs - scXRD: Growing single crystals [chemtl.york.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Difference between XRD polycrystalline and single crystal materials | Universal Lab Blog [universallab.org]
Validation & Comparative
Iceane Versus Cubane: A Comparative Stability Analysis for Researchers
A deep dive into the structural stability, thermodynamic properties, and synthesis of two iconic caged hydrocarbons, iceane and cubane (B1203433), reveals distinct differences despite their shared polycyclic nature. This guide provides researchers, scientists, and drug development professionals with a comparative analysis supported by experimental and computational data.
Iceane and cubane, two fascinating molecules in the realm of organic chemistry, offer unique structural motifs that have intrigued scientists for decades. While both are saturated polycyclic hydrocarbons, their inherent stability and energetic properties differ significantly, impacting their potential applications in materials science and medicinal chemistry. This analysis synthesizes available data to provide a clear comparison of their key stability metrics.
Comparative Stability Data
A summary of the key physical and thermodynamic properties of iceane and cubane is presented below, highlighting the stark contrast in their stability.
| Property | Iceane (C₁₂H₁₈) | Cubane (C₈H₈) |
| Molar Mass ( g/mol ) | 162.28 | 104.15 |
| Heat of Formation (gas, kJ/mol) | -133.1 (calculated) | 622 (experimental)[1] |
| Strain Energy (kJ/mol) | 55.6 (calculated)[2] | ~695 (experimental)[1] |
| Density (g/cm³) | 1.25 (calculated) | 1.29 (experimental)[3] |
Stability Analysis: A Tale of Two Cages
The data unequivocally demonstrates that cubane is a highly strained and consequently less stable molecule compared to iceane. The concept of "strain energy" quantifies the excess energy stored in a molecule due to non-ideal bond angles and steric interactions. In a molecule, this strain energy is released when the constituent atoms rearrange in a chemical reaction.[4]
Cubane's cubic geometry forces its carbon-carbon bonds into highly acute 90-degree angles, a significant deviation from the ideal tetrahedral angle of 109.5 degrees. This angle strain is the primary contributor to its remarkably high strain energy of approximately 695 kJ/mol.[1] Despite this immense strain, cubane is kinetically stable due to the absence of readily available decomposition pathways.[5]
In contrast, iceane, with its carbon skeleton resembling a fragment of the diamond lattice, is a much more stable structure. Molecular models suggest that its framework is largely free from skeletal strain, although some non-bonded interactions exist.[6] The calculated strain energy of iceane is a mere 55.6 kJ/mol, an order of magnitude lower than that of cubane.[2] This inherent stability is also reflected in its calculated heat of formation, which is significantly negative, indicating an energetically favorable formation from its constituent elements.
The higher density of cubane (1.29 g/cm³) compared to the calculated density of iceane (1.25 g/cm³) is a direct consequence of its compact, cage-like structure.[3]
Experimental Protocols
The determination of the thermodynamic properties of hydrocarbons like iceane and cubane relies on precise experimental techniques.
Determination of Heat of Formation and Strain Energy
The standard enthalpy of formation (ΔHf°) of a compound is a key measure of its stability. It is often determined experimentally through combustion calorimetry.
Experimental Workflow: Bomb Calorimetry
Caption: Workflow for determining the heat of formation.
In a typical bomb calorimetry experiment, a precisely weighed sample of the hydrocarbon is placed in a steel "bomb," which is then filled with high-pressure oxygen. The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The sample is ignited electrically, and the heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature increase.
By calibrating the calorimeter with a substance of known heat of combustion, such as benzoic acid, the heat capacity of the calorimeter system can be determined. The heat of combustion of the unknown hydrocarbon can then be calculated from the observed temperature change.
The standard enthalpy of formation is then derived from the experimental heat of combustion using Hess's Law, which states that the total enthalpy change of a reaction is independent of the pathway taken.[7] The strain energy is subsequently calculated by comparing the experimental heat of formation with a theoretical "strain-free" heat of formation, which is estimated based on group increment methods for unstrained alkanes.[8]
Synthesis Pathways: A Comparative Overview
The syntheses of iceane and cubane are multi-step processes that showcase elegant strategies in organic chemistry.
Synthesis of Cubane
The original synthesis of cubane was reported by Philip E. Eaton and Thomas W. Cole in 1964.[5][9][10] A simplified representation of this classic synthesis is outlined below.
Caption: Simplified synthesis pathway of Cubane.
The synthesis begins with the bromination of 2-cyclopentenone, followed by a Diels-Alder dimerization. A key step involves a photochemical [2+2] cycloaddition to form the cage-like structure. Subsequent Favorskii rearrangement and decarboxylation steps yield the final cubane molecule.[3][11]
Synthesis of Iceane
The synthesis of iceane was reported by Hamon and Taylor. A simplified schematic of the synthetic route is shown below.
Caption: Simplified synthesis pathway of Iceane.
The synthesis of iceane involves a multi-step sequence to construct a key tricyclic intermediate. This intermediate then undergoes further transformations, including a crucial ring-closure step to form the iceane skeleton.[6]
Conclusion
The comparative analysis of iceane and cubane highlights the profound impact of molecular geometry on stability. Cubane, with its highly strained cubic structure, possesses a significant amount of stored energy, making it a molecule of interest for energetic materials. In contrast, the relatively strain-free and more stable diamondoid structure of iceane provides a rigid, three-dimensional scaffold that is being explored in medicinal chemistry and nanotechnology. Understanding these fundamental differences in stability is crucial for researchers and professionals working to harness the unique properties of these remarkable caged hydrocarbons.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 3. Organic Synthesis International: The Magic of Cubane! [organicsynthesisinternational.blogspot.com]
- 4. Strain energy - Wikipedia [en.wikipedia.org]
- 5. High energy derivatives of Cubane [ch.ic.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. ck12.org [ck12.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis [ch.ic.ac.uk]
- 10. The Chemistry of Cubane [chm.bris.ac.uk]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
Unveiling the Diamondoid Architecture: An Experimental Comparison of Iceane and Other Caged Hydrocarbons
A detailed comparative analysis of the experimentally determined crystal structures of iceane, adamantane, cubane, and dodecahedrane, providing researchers with key structural data and the methodologies used for their validation.
This guide offers a comprehensive comparison of the crystal structure of iceane with other notable caged hydrocarbon molecules: adamantane, cubane, and dodecahedrane. For researchers, scientists, and professionals in drug development, a precise understanding of the three-dimensional atomic arrangement is fundamental. This document provides a side-by-side view of their crystallographic parameters, supported by detailed experimental protocols for single-crystal X-ray diffraction, the primary technique for such structural elucidation.
Comparative Crystallographic Data of Caged Hydrocarbons
The following table summarizes the key crystallographic parameters for iceane and its counterparts, as determined by experimental methods. This data is crucial for understanding the packing and symmetry of these molecules in the solid state.
| Feature | Iceane (Tetracyclo[5.3.1.1(2,6).0(4,9)]dodecane) | Adamantane | Cubane | Dodecahedrane |
| Chemical Formula | C₁₂H₁₈ | C₁₀H₁₆ | C₈H₈ | C₂₀H₂₀ |
| Crystal System | Hexagonal | Cubic (disordered phase) | Rhombohedral | Face-centered cubic |
| Space Group | P6₃/m | Fm3m | R3 | Fm3 |
| Lattice Parameters (Å) | a = 6.582, c = 11.843 | a = 9.426 | a = 9.445 (for hexagonal setting) | Not explicitly found |
| Molecules per Unit Cell (Z) | 2 | 4 | Information not available | Information not available |
| Experimental Method | X-ray Diffraction | X-ray Diffraction[1][2] | X-ray Diffraction | X-ray Crystallography[3] |
Experimental Protocols
The determination of the crystal structures for these caged hydrocarbons predominantly relies on single-crystal X-ray diffraction. Below is a detailed, generalized protocol that outlines the critical steps involved in this technique for an organic molecular crystal.
Protocol: Single-Crystal X-ray Diffraction
Objective: To determine the precise three-dimensional arrangement of atoms in a crystalline solid.
1. Crystal Growth and Selection:
-
Crystallization: High-quality single crystals of the organic compound are grown using techniques such as slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution. The choice of solvent is critical, and the process should be slow to allow for the formation of well-ordered crystals.
-
Crystal Selection: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope. The ideal crystal should be transparent, have well-defined faces, and be free of cracks or other defects.
2. Crystal Mounting:
-
The selected crystal is carefully mounted on a goniometer head. This is often done by adhering the crystal to a thin glass fiber or a loop using a minimal amount of oil or grease.
-
For data collection at low temperatures (to reduce thermal vibrations of the atoms), the mounted crystal is placed in a stream of cold nitrogen gas.
3. Data Collection:
-
The goniometer, with the mounted crystal, is placed in an X-ray diffractometer.
-
A monochromatic X-ray beam is directed at the crystal.
-
The crystal is rotated, and a series of diffraction images are collected by a detector as the X-rays are diffracted by the crystal lattice. Each image corresponds to a specific orientation of the crystal.
4. Data Processing:
-
Integration: The raw diffraction images are processed to measure the intensity and position of each diffraction spot.
-
Scaling and Merging: The intensities from all the images are scaled and merged to create a unique set of reflection data. Corrections are applied for factors such as crystal decay and absorption.
-
Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal's space group.
5. Structure Solution and Refinement:
-
Phase Problem: The diffraction data provides the intensities of the X-ray reflections, but not their phases. The "phase problem" is solved using computational methods like direct methods or Patterson methods to generate an initial electron density map.
-
Model Building: An initial atomic model of the molecule is built into the electron density map.
-
Refinement: The atomic coordinates and thermal displacement parameters of the model are refined against the experimental diffraction data using least-squares methods. This iterative process improves the agreement between the calculated and observed diffraction patterns.
6. Structure Validation:
-
The final refined crystal structure is validated to ensure its chemical and crystallographic reasonability. This includes checking bond lengths, bond angles, and for any unassigned electron density.
-
The final structural data is typically deposited in a crystallographic database.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the single-crystal X-ray diffraction experiment, from sample preparation to final structure validation.
References
A Comparative Spectroscopic Analysis of Iceane and Its Isomers: Unraveling Structure Through Spectral Signatures
For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences between complex hydrocarbon isomers is paramount. This guide provides a comparative spectroscopic analysis of iceane (tetracyclo[5.3.1.12,6.04,9]dodecane), a unique caged hydrocarbon with a rigid, ice-like structure, and its isomer, twistane. While both share the same molecular formula (C12H18), their distinct spatial arrangements give rise to unique spectroscopic fingerprints. This analysis, supported by experimental data, offers a framework for the structural elucidation and differentiation of such intricate molecules.
This guide delves into the nuances of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy as primary tools for the characterization of these non-polar, saturated polycyclic hydrocarbons. The inherent symmetry and rigid conformations of these molecules lead to characteristic spectral features that are highly informative for structural confirmation.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for iceane and its isomer, twistane. This side-by-side comparison highlights the distinct spectral characteristics arising from their different molecular symmetries and chemical environments.
Table 1: ¹H and ¹³C NMR Spectroscopic Data
| Compound | Spectroscopic Technique | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| Iceane | ¹H NMR (CDCl₃) | 1.85 | m | 6H, methine (CH) |
| 1.45 | m | 12H, methylene (B1212753) (CH₂) | ||
| ¹³C NMR (CDCl₃) | 36.4 | CH | ||
| 28.2 | CH₂ | |||
| Twistane | ¹H NMR (CDCl₃) | 1.88 | m | 4H, methine (CH) |
| 1.55-1.30 | m | 12H, methylene (CH₂) | ||
| ¹³C NMR (CDCl₃) | 38.0 | CH | ||
| 33.7 | CH₂ (C2, C4, C5, C7) | |||
| 27.2 | CH₂ (C1, C6, C8, C10) |
Table 2: Infrared (IR) Spectroscopy Data
| Compound | Wavenumber (cm⁻¹) | Assignment |
| Iceane | ~2900 | C-H stretch |
| ~1450 | CH₂ scissoring | |
| Twistane | 2930, 2860 | C-H stretch |
| 1450 | CH₂ scissoring |
Experimental Protocols
The data presented in this guide are based on standard spectroscopic techniques. The following are representative experimental protocols for the characterization of caged hydrocarbons like iceane and twistane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution ¹H and ¹³C NMR spectra are essential for the detailed structural analysis of these isomers.
-
Sample Preparation: A sample of the purified hydrocarbon (typically 5-10 mg) is dissolved in a deuterated solvent, most commonly deuterated chloroform (B151607) (CDCl₃), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
¹H NMR Spectroscopy: Proton NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Standard acquisition parameters include a 30-45 degree pulse angle, a spectral width of approximately 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same instrument. Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides valuable information about the vibrational modes of the molecule, primarily the C-H stretching and bending frequencies in hydrocarbons.
-
Sample Preparation: For solid samples, a small amount of the compound can be mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a solution in a suitable transparent solvent (e.g., carbon tetrachloride, CCl₄) can be prepared and analyzed in an appropriate liquid cell.
-
Data Acquisition: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The spectrum is typically recorded over the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the KBr pellet or the solvent is recorded separately and subtracted from the sample spectrum.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comparative spectroscopic analysis of synthesized caged hydrocarbon isomers.
Caption: Workflow for the synthesis, purification, and comparative spectroscopic analysis of caged hydrocarbon isomers.
Iceane: A Rigid Scaffold for Innovation in Drug Discovery and Materials Science
A Comparative Guide to Cage Hydrocarbons
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that offer precise three-dimensional structures and favorable physicochemical properties is perpetual. Among these, cage hydrocarbons—with their inherent rigidity and unique geometries—stand out as promising building blocks. This guide provides an objective comparison of iceane with other notable cage hydrocarbons, namely adamantane (B196018) and cubane (B1203433), focusing on their performance as rigid scaffolds. The information presented herein is supported by experimental data to aid in the rational design of next-generation therapeutics and advanced materials.
At a Glance: Comparative Physicochemical Properties
The rigidity and lipophilicity of a molecular scaffold are critical determinants of its utility in drug design and materials science. The following table summarizes key quantitative data for iceane, adamantane, and cubane to facilitate a direct comparison.
| Property | Iceane | Adamantane | Cubane |
| Molecular Formula | C₁₂H₁₈ | C₁₀H₁₆ | C₈H₈ |
| Molecular Weight ( g/mol ) | 162.27 | 136.24 | 104.15 |
| Strain Energy (kcal/mol) | ~45.5 | 6.5 | 159-169.1 |
| Calculated logP | ~3.5 (Predicted) | ~2.9 | ~2.5 |
| Symmetry Point Group | D₃h | Td | Oh |
Rigidity and Strain Energy: A Deeper Dive
The rigidity of a cage hydrocarbon is intrinsically linked to its strain energy. A higher strain energy often indicates a more rigid and less conformationally flexible structure.
-
Iceane possesses a moderate strain energy, significantly higher than the relatively strain-free adamantane, but substantially lower than the highly strained cubane. This intermediate rigidity makes iceane an intriguing scaffold, offering a balance between conformational constraint and synthetic accessibility.
-
Adamantane , with its chair-like cyclohexane (B81311) subunits, is the most stable of the three and serves as a benchmark for a relatively strain-free, rigid scaffold.[1]
-
Cubane is characterized by its extreme angle strain due to the 90° C-C-C bond angles, resulting in a very high strain energy and exceptional rigidity.[1][2]
Lipophilicity: A Key Factor in Drug Design
Lipophilicity, often quantified by the partition coefficient (logP), is a crucial parameter in drug discovery, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
-
The predicted logP of iceane suggests it is a highly lipophilic scaffold. This property can be advantageous for targeting lipophilic binding pockets in proteins or for enhancing membrane permeability.
-
Adamantane is also a well-established lipophilic scaffold, and its derivatives have been successfully employed in numerous approved drugs.
-
Cubane , while still lipophilic, has a slightly lower predicted logP compared to adamantane and iceane, which can be attributed to its smaller size.
Biological Activity: Emerging Potential of Iceane Derivatives
While adamantane has a long and successful history in medicinal chemistry, with derivatives exhibiting antiviral, anti-diabetic, and CNS-active properties, the biological potential of iceane is an emerging area of research. Comparative studies directly evaluating the biological activity of iceane derivatives against those of adamantane and cubane are limited. However, the unique three-dimensional structure of iceane presents exciting opportunities for the design of novel pharmacophores that can interact with biological targets in previously unexplored ways.
One study highlighted that in the context of metabotropic glutamate (B1630785) receptor 1 (mGluR1) negative allosteric modulators, a cubane-containing compound showed an IC₅₀ of 240 nM, whereas the analogous adamantane-containing compound had an IC₅₀ of 85 nM, indicating that the larger adamantane scaffold was more favorable in this specific case.[3] In another example targeting GluN2B-containing N-methyl-d-aspartate (NMDA) receptors, an adamantyl compound displayed a significant reduction in affinity (Ki = 4810 nM) compared to a fluorophenyl derivative (Ki = 2.86 nM), while the corresponding cubane derivative regained a substantial portion of the affinity (Ki = 150 nM).[3] This demonstrates that the choice of cage hydrocarbon can have a profound impact on biological activity, and the optimal scaffold is target-dependent.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments related to the synthesis, characterization, and evaluation of cage hydrocarbon derivatives.
Synthesis of Functionalized Cage Hydrocarbons
The ability to functionalize the rigid scaffold of cage hydrocarbons is essential for their application in drug discovery and materials science. A common strategy involves the functionalization of bridgehead positions.
Protocol 1: Bridgehead Bromination of Adamantane
This protocol describes a common method for the selective functionalization of the tertiary bridgehead positions of adamantane.
Materials:
-
Adamantane
-
Bromine
-
Reflux condenser
-
Heating mantle
-
Round-bottom flask
-
Sodium thiosulfate (B1220275) solution
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
In a well-ventilated fume hood, dissolve adamantane in an excess of bromine.
-
Fit the round-bottom flask with a reflux condenser and heat the mixture to reflux. The reaction is typically complete within a few hours.
-
After cooling to room temperature, carefully quench the excess bromine by slowly adding a saturated solution of sodium thiosulfate until the red color of the bromine disappears.
-
Extract the aqueous mixture with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 1-bromoadamantane.
-
The product can be further purified by recrystallization or sublimation.
This protocol can be adapted for the bromination of other cage hydrocarbons, although reaction conditions may need to be optimized.
Determination of Lipophilicity (logP)
The shake-flask method is the gold standard for the experimental determination of the octanol-water partition coefficient (logP).
Protocol 2: Shake-Flask Method for logP Determination
Materials:
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
The cage hydrocarbon derivative to be tested
-
Separatory funnel
-
Vortex mixer
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Prepare pre-saturated solvents by vigorously mixing n-octanol and water and allowing the phases to separate.
-
Accurately weigh a small amount of the test compound and dissolve it in either the aqueous or organic phase.
-
Add a known volume of the second phase to the first in a separatory funnel to create a two-phase system.
-
Agitate the mixture vigorously using a vortex mixer for a set period to allow for partitioning of the compound between the two phases.
-
Allow the phases to separate completely. If an emulsion forms, centrifugation can be used to break it.
-
Carefully separate the two phases.
-
Determine the concentration of the compound in each phase using a suitable analytical technique such as UV-Vis spectrophotometry or HPLC.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of the partition coefficient.
In Vitro Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of chemical compounds.
Protocol 3: MTT Assay for Cytotoxicity
Materials:
-
Human cancer cell line (e.g., HeLa, A549)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
Test compound (cage hydrocarbon derivative) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.[4][5]
X-ray Crystallography
Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional structure of a molecule.
Protocol 4: Single-Crystal X-ray Diffraction
Materials:
-
High-quality single crystal of the cage hydrocarbon derivative
-
Goniometer head
-
Cryo-loop
-
X-ray diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector
-
Cryo-cooling system (e.g., liquid nitrogen stream)
Procedure:
-
Crystal Mounting: Carefully select a single crystal of suitable size and quality under a microscope. Mount the crystal on a cryo-loop, which is then attached to a goniometer head.
-
Cryo-cooling: To minimize radiation damage, the crystal is typically flash-cooled to a cryogenic temperature (around 100 K) in a stream of cold nitrogen gas.
-
Data Collection: Mount the goniometer head on the diffractometer. The crystal is then exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected by the detector. A complete dataset usually requires a rotation of at least 180 degrees.
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the diffraction spots.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. This initial model is then refined against the experimental data to obtain a final, accurate structure.
A specific experimental protocol for an iceane derivative would follow these general steps, with the specific details of the crystal and data collection parameters being unique to that particular compound.
Visualizing Relationships and Workflows
Diagrams created using Graphviz (DOT language) can help to visualize complex relationships and experimental workflows.
Conclusion
Iceane presents itself as a compelling rigid scaffold for applications in medicinal chemistry and materials science. Its unique combination of moderate strain energy, high lipophilicity, and a distinct three-dimensional geometry offers new avenues for the design of innovative molecules. While adamantane remains a well-validated and highly successful scaffold, and cubane offers unparalleled rigidity, iceane occupies a unique space between these two extremes. Further research into the synthesis of functionalized iceane derivatives and comprehensive evaluations of their biological activities are warranted to fully unlock the potential of this intriguing cage hydrocarbon. This guide serves as a foundational resource to inform and inspire such future investigations.
References
A Comparative Guide to the Biological Activity of Iceane and Adamantane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adamantane (B196018) and iceane are fascinating three-dimensional hydrocarbons known as diamondoids, possessing rigid, cage-like structures. Adamantane, the smallest member of the diamondoid series, has been extensively utilized as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, such as high lipophilicity, metabolic stability, and a rigid framework for precise substituent placement, have led to the development of several clinically successful drugs. Iceane, a C12H18 constitutional isomer of adamantane, presents a more elongated and highly symmetrical cage structure. Despite its intriguing architecture, the biological potential of iceane and its derivatives remains largely unexplored. This guide provides a comprehensive comparison of the biological activities of adamantane and iceane derivatives, highlighting the wealth of data for the former and the untapped potential of the latter. Due to the limited availability of experimental data on iceane's biological activity, this comparison will heavily feature the extensive research on adamantane derivatives, with a theoretical and structural comparison to iceane.
Adamantane Derivatives: A Cornerstone in Drug Discovery
The incorporation of the adamantane moiety into bioactive molecules has proven to be a successful strategy in developing therapeutics for a wide range of diseases.[1] This is largely attributed to the adamantane cage's ability to enhance a drug's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties.
Antiviral Activity
Adamantane derivatives are perhaps most renowned for their antiviral properties, particularly against the influenza A virus. Amantadine (B194251) and rimantadine (B1662185) were among the first synthetic antiviral drugs to be widely used.
Mechanism of Action: Influenza A M2 Proton Channel Inhibition
The primary antiviral mechanism of amantadine and rimantadine against influenza A is the blockade of the M2 proton channel.[2] This viral ion channel is essential for the uncoating of the virus within the host cell's endosome. By blocking this channel, the adamantane derivatives prevent the influx of protons into the virion, which in turn inhibits the release of the viral ribonucleoprotein (vRNP) into the cytoplasm, a critical step for viral replication.[2]
Quantitative Data: Antiviral Activity of Adamantane Derivatives
| Derivative | Virus Strain | Assay Type | Cell Line | IC₅₀ / EC₅₀ (µM) |
| Amantadine | Influenza A/H3N2 | Plaque Reduction | MDCK | ~1.0 - 5.0 |
| Rimantadine | Influenza A/H3N2 | Plaque Reduction | MDCK | ~0.5 - 2.0 |
| Glycyl-rimantadine | Influenza A/Hong Kong/68 (H3N2) | CPE Inhibition | MDCK | 0.11 |
| Amantadine | SARS-CoV-2 | - | Vero E6 | 83 - 119 |
Experimental Protocol: Plaque Reduction Assay
This assay is a standard method to quantify the ability of a compound to inhibit virus-induced cell death and the spread of the virus.
-
Materials: Confluent monolayer of susceptible host cells (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza), virus stock with a known titer, adamantane derivatives at various concentrations, serum-free cell culture medium, overlay medium (e.g., containing agarose (B213101) or methylcellulose), and a staining solution like crystal violet.
-
Procedure:
-
Seed and grow host cells in multi-well plates to form a confluent monolayer.
-
Wash the cells and then infect them with a dilution of the virus calculated to produce a countable number of plaques. Allow the virus to adsorb to the cells for approximately one hour.
-
After the adsorption period, remove the virus inoculum and wash the cell monolayers.
-
Add an overlay medium containing serial dilutions of the adamantane derivative. This semi-solid medium restricts the spread of progeny virions to adjacent cells, leading to the formation of localized areas of cell death (plaques).
-
Incubate the plates for a duration that allows for visible plaque formation (typically 2-4 days).
-
After incubation, fix the cells (e.g., with formaldehyde) and stain them with crystal violet. The stain is taken up only by living cells.
-
Count the number of plaques in each well. The concentration of the adamantane derivative that reduces the number of plaques by 50% compared to the untreated virus control is determined as the IC₅₀.
-
Neuroprotective Activity
Adamantane derivatives have also made a significant impact in the treatment of neurodegenerative diseases. Memantine (B1676192), an aminoadamantane derivative, is a clinically approved drug for the treatment of moderate-to-severe Alzheimer's disease.
Mechanism of Action: NMDA Receptor Antagonism
Memantine functions as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[3] In Alzheimer's disease, it is hypothesized that excessive glutamatergic stimulation leads to excitotoxicity and neuronal damage. Memantine blocks the NMDA receptor ion channel when it is excessively open, thereby reducing the prolonged influx of Ca²⁺ that leads to cell death.[4] Importantly, its low affinity and rapid off-rate allow it to leave the channel during normal synaptic transmission, thus preserving physiological function.[5]
References
- 1. Recent advances in adamantane-linked heterocycles: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure and Mechanism of the M2 Proton Channel of Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Amantadine Inhibits NMDA Receptors by Accelerating Channel Closure during Channel Block - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Mechanisms of NMDA receptor inhibition by memantine and ketamine | Semantic Scholar [semanticscholar.org]
differences in reactivity between iceane and other diamondoids
A Comparative Guide to the Reactivity of Iceane and Other Diamondoids
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of diamondoid scaffolds is crucial for their application in medicinal chemistry and materials science. While adamantane (B196018), diamantane, and their higher analogues have been the subject of extensive study, iceane (also known as wurtzitane) remains a less explored member of this fascinating class of saturated hydrocarbons. This guide provides a comparative analysis of the reactivity of iceane and other common diamondoids, supported by available experimental data and theoretical considerations.
Introduction to Diamondoid Reactivity
Diamondoids are cage-like hydrocarbons with structures that are superimposable on a diamond lattice. Their rigid, strain-free frameworks and unique electronic properties result in distinct chemical reactivity, particularly in functionalization reactions involving their C-H bonds. The reactivity of a specific C-H bond in a diamondoid is primarily influenced by its position (tertiary bridgehead or secondary bridge), steric accessibility, and the stability of the resulting radical or carbocation intermediate.
While a wealth of experimental data exists for adamantane, diamantane, and triamantane (B83405), there is a notable scarcity of published research on the reactivity of iceane. Consequently, this guide will present a detailed overview of the established reactivity of common diamondoids and provide a theoretical and qualitative comparison for iceane based on its structural characteristics.
Comparative Reactivity Analysis
The functionalization of diamondoids typically proceeds via radical or cationic intermediates. Reactions such as halogenation, oxidation, and nitration have been well-documented for adamantane and its higher homologues.
Adamantane, Diamantane, and Triamantane:
These diamondoids readily undergo functionalization at their tertiary bridgehead positions. This preference is attributed to the greater stability of the resulting tertiary carbocation or radical intermediates compared to their secondary counterparts.[1][2] For instance, the bromination of adamantane with bromine preferentially yields 1-bromoadamantane (B121549).[2]
In higher diamondoids like diamantane and triamantane, a distinction arises between different types of tertiary C-H bonds: apical and medial. The selectivity of functionalization at these positions can be influenced by the reaction conditions and the nature of the reagent. For example, electrophilic reagents like bromine and nitric acid tend to favor the medial positions in triamantane and[3]tetramantane.[4] Conversely, single-electron-transfer oxidations can lead to highly selective apical substitution.[4]
Iceane (Tetracyclo[5.3.1.12,6.04,9]dodecane):
Iceane possesses a more complex cage structure than adamantane, composed of two chair and three boat cyclohexane (B81311) rings.[5] It has two types of tertiary (bridgehead) C-H bonds and several distinct secondary C-H bonds. Due to the lack of experimental data, a direct quantitative comparison of iceane's reactivity is not possible. However, a qualitative assessment can be made based on its structure. The bridgehead positions of iceane are expected to be the most reactive sites for functionalization reactions that proceed through carbocation or radical intermediates, similar to other diamondoids. The steric accessibility of these bridgehead protons may differ from those in adamantane, potentially influencing reaction rates.
Quantitative Data on Diamondoid Functionalization
The following table summarizes representative quantitative data for the functionalization of adamantane, diamantane, and triamantane. Data for iceane is largely unavailable in the current literature.
| Diamondoid | Reaction | Reagents | Product(s) | Yield (%) | Reference(s) |
| Adamantane | Bromination | Br2 | 1-Bromoadamantane | High | [2] |
| Oxidation | CrO3/AcOH | Adamantan-1-ol, Adamantan-2-ol, Adamantanone | Variable | [2] | |
| Nitroxylation | NH4NO3/TFAA | 1-Nitroxyadamantane | ~60 | ||
| Diamantane | Bromination | Br2 | 1-Bromodiamantane & 4-Bromodiamantane | Variable | [6] |
| Nitration | N2O5 | 1-Nitrodiamantane & 4-Nitrodiamantane | Variable | [6] | |
| Hydroxylation | CF3COOH/H2O2 | Diamantan-1-ol & Diamantan-4-ol | ~70 | [6] | |
| Triamantane | Bromination | Br2 | Apical and Medial Bromo-derivatives | Selective | [4] |
| Photoacetylation | Diacetyl | Apical Acetyl-derivative | Highly Selective | [4] | |
| Iceane | Halogenation | Not Reported | Not Reported | N/A | |
| Oxidation | Not Reported | Not Reported | N/A |
Experimental Protocols
Detailed experimental protocols for the functionalization of diamondoids are crucial for reproducible research. Below are representative methodologies for halogenation and oxidation of adamantane, which can serve as a starting point for investigations into the reactivity of other diamondoids, including iceane.
Protocol 1: Bromination of Adamantane
Objective: To synthesize 1-bromoadamantane via electrophilic substitution.
Materials:
-
Adamantane
-
Bromine
-
Carbon tetrachloride (or a suitable alternative solvent)
-
Anhydrous aluminum chloride (optional, as a catalyst for multiple substitutions)[2]
Procedure:
-
Dissolve adamantane in carbon tetrachloride in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Slowly add a solution of bromine in carbon tetrachloride to the adamantane solution at room temperature.
-
The reaction mixture is then stirred, and the reaction can be initiated by light or heat. For monosubstitution, the reaction is typically run to partial completion.[2]
-
Upon completion, the reaction mixture is washed with a solution of sodium thiosulfate (B1220275) to remove excess bromine, followed by washing with water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or sublimation to yield pure 1-bromoadamantane.
Protocol 2: Oxidation of Adamantane
Objective: To synthesize hydroxylated and ketonic derivatives of adamantane.
Materials:
-
Adamantane
-
Chromium trioxide (CrO3)
-
Acetic acid
Procedure:
-
Dissolve adamantane in glacial acetic acid in a round-bottom flask.
-
Slowly add a solution of chromium trioxide in aqueous acetic acid to the adamantane solution.
-
The mixture is heated to a specific temperature (e.g., 80°C) and stirred for a defined period.
-
After cooling, the reaction mixture is poured into water and extracted with a suitable organic solvent (e.g., diethyl ether).
-
The combined organic extracts are washed with water, a saturated solution of sodium bicarbonate, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.
-
The resulting mixture of adamantan-1-ol, adamantan-2-ol, and adamantanone can be separated by column chromatography.
Visualizations
Structural Comparison of Adamantane and Iceane
Caption: Skeletal structures of adamantane and iceane.
Experimental Workflow for Diamondoid Functionalization
Caption: A typical workflow for the functionalization of diamondoids.
Factors Influencing Diamondoid Reactivity
Caption: Major factors governing the reactivity of C-H bonds in diamondoids.
Conclusion
The reactivity of diamondoids is a rich field of study with significant implications for drug discovery and materials science. While adamantane, diamantane, and triamantane have well-characterized functionalization chemistry, iceane remains a frontier molecule with untapped potential. The lack of experimental data on iceane's reactivity highlights an opportunity for future research. Based on structural analysis, it is reasonable to predict that iceane will undergo preferential functionalization at its bridgehead positions, though the relative reactivity compared to other diamondoids remains to be determined experimentally and computationally. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the chemistry of this intriguing diamondoid.
References
- 1. researchgate.net [researchgate.net]
- 2. Iceane - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity - PMC [pmc.ncbi.nlm.nih.gov]
The Landscape of Functionalized Iceane Derivatives: A Field in Its Infancy
A comprehensive review of the scientific literature reveals that the field of functionalized iceane derivatives is still in its nascent stages, with a limited number of studies detailing their synthesis and properties. While the rigid, cage-like structure of iceane presents an intriguing scaffold for applications in medicinal chemistry and materials science, extensive comparative analyses of its functionalized analogues are not yet available. This guide provides a detailed overview of the existing research, focusing on a key synthetic methodology and the characteristics of the resulting derivatives, while highlighting the current scarcity of diverse functionalization strategies.
Currently, a prominent route to functionalized iceane derivatives involves an intramolecular Diels-Alder reaction. A pivotal study by Spurr and Hamon laid the groundwork for this approach, detailing the synthesis of a difunctionalized oxa-iceane derivative. This methodology, while effective for the specific target molecule, represents one of the few published strategies for the elaboration of the iceane core.
Comparative Analysis: A Singular Perspective
Due to the limited literature, a direct comparative analysis of various functionalized iceane derivatives is not feasible at this time. The available data primarily centers on the synthesis and characterization of 3,13-dimethylene-8-oxapentacyclo[8.3.1.12,6.04,12.06,10]pentadecane, an oxa-analog of a difunctionalized iceane.
Information regarding other functionalization methods, such as direct C-H activation, radical functionalization, or electrophilic substitution on the iceane skeleton, is not readily found in published research. Similarly, reports on the synthesis and properties of simple derivatives like aminoiceane or hydroxyiceane are scarce.
The following sections will delve into the details of the known synthetic pathway and the characteristics of the resulting functionalized oxa-iceane derivative, providing a foundational understanding of the current state of iceane chemistry.
Experimental Protocols
Synthesis of 3,13-Dimethylene-8-oxapentacyclo[8.3.1.12,6.04,12.06,10]pentadecane
The synthesis of this difunctionalized oxa-iceane derivative is a multi-step process that utilizes an intramolecular Diels-Alder reaction as the key ring-forming step. The general workflow is outlined below.
Diagram of the Synthetic Workflow
Caption: General workflow for the synthesis of a difunctionalized oxa-iceane derivative.
Detailed Methodologies:
-
Step 1: Synthesis of the Diels-Alder Precursor: The synthesis commences with the preparation of a suitable diene and a dienophile connected by a tether. The specific starting materials and coupling conditions are crucial for the successful formation of the precursor molecule.
-
Step 2: Intramolecular Diels-Alder Reaction: The precursor is then subjected to conditions that promote the intramolecular [4+2] cycloaddition. This is the critical step where the characteristic cage structure of the iceane analog is formed. The reaction conditions, such as temperature and solvent, are optimized to maximize the yield of the desired cycloadduct.
-
Step 3: Post-Cycloaddition Modifications: Following the Diels-Alder reaction, the resulting molecule may undergo further chemical transformations to install the desired functional groups and yield the final difunctionalized oxa-iceane derivative.
Data Presentation
Due to the lack of comparative experimental data across a range of functionalized iceane derivatives, a comprehensive quantitative comparison table cannot be constructed at this time. The characterization data for 3,13-dimethylene-8-oxapentacyclo[8.3.1.12,6.04,12.06,10]pentadecane can be found in the original publication by Spurr and Hamon. This data typically includes spectroscopic information (NMR, IR, Mass Spectrometry) and physical properties.
Future Outlook
The field of functionalized iceane derivatives holds significant potential for discovery and innovation. The development of new synthetic methodologies for the direct and selective functionalization of the iceane core is a key area for future research. Such advancements would enable the synthesis of a diverse library of iceane derivatives, paving the way for systematic studies of their structure-activity relationships and potential applications in areas such as drug discovery, where the rigid scaffold could be used to present pharmacophores in a well-defined spatial orientation. As more research is conducted, a more comprehensive comparative analysis will become possible, providing valuable insights for researchers, scientists, and drug development professionals.
Bridging Theory and Reality: A Comparative Guide to the Electronic Properties of Diamondoids, with a Focus on Adamantane as a Proxy for Iceane
For researchers, scientists, and professionals in drug development, understanding the electronic properties of complex molecules is paramount for designing novel therapeutics and materials. This guide provides a comparative overview of theoretical predictions and experimental validations of the electronic properties of diamondoids, a class of cage-like hydrocarbons. Due to a scarcity of specific data for iceane, this guide will use its close structural analogue, adamantane (B196018), as a representative example to illustrate the validation process.
Diamondoids, with their rigid, diamond-like structures, possess unique electronic characteristics that are of significant interest in nanotechnology and materials science. Theoretical quantum chemistry methods, such as Density Functional Theory (DFT), are powerful tools for predicting these properties. However, experimental validation is crucial to confirm and refine these theoretical models. This guide delves into the comparison of predicted and measured electronic properties, highlighting the methodologies employed in both theoretical and experimental domains.
Comparison of Theoretical Predictions and Experimental Data for Adamantane
The following table summarizes the key electronic properties of adamantane, comparing theoretically calculated values with experimentally determined data. This comparison serves as a practical example of the validation process for diamondoid structures.
| Electronic Property | Theoretical Prediction (Adamantane) | Experimental Measurement (Adamantane) |
| First Ionization Energy (Vertical) | ~9.29 eV (Calculated) | 9.29 ± 0.02 eV[1] |
| HOMO-LUMO Gap | ~6.57 eV (Calculated)[2] | Not directly measured, but related to the onset of optical absorption |
Methodologies for Validation
A robust validation of theoretical predictions for electronic properties relies on a synergistic approach, combining computational modeling with precise experimental measurements.
Theoretical Approach: Density Functional Theory (DFT)
Modern computational chemistry provides a powerful avenue for predicting the electronic structure of molecules. For diamondoids like adamantane, Density Functional Theory (DFT) has proven to be a reliable method.
Key aspects of the DFT methodology include:
-
Functional Selection: The choice of the exchange-correlation functional (e.g., B3LYP) is critical and can significantly influence the accuracy of the predicted electronic properties.
-
Basis Set: A sufficiently large and flexible basis set (e.g., 6-31G(d)) is necessary to accurately describe the electronic distribution within the molecule.
-
Geometry Optimization: The molecular geometry is first optimized to find the lowest energy structure before calculating electronic properties.
-
Property Calculation: Once the geometry is optimized, key electronic properties such as ionization potential (the energy required to remove an electron) and the HOMO-LUMO (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital) gap are calculated. The HOMO-LUMO gap is a crucial indicator of a molecule's chemical reactivity and electronic transitions.
Experimental Approach: Photoelectron Spectroscopy (PES)
Gas-phase photoelectron spectroscopy (PES) is a primary experimental technique used to probe the electronic structure of molecules and validate theoretical predictions of ionization energies.[3][4]
The typical experimental workflow for PES involves:
-
Sample Introduction: A vapor of the diamondoid sample is introduced into a high-vacuum chamber.
-
Ionization: The sample is irradiated with a high-energy photon source, typically a helium discharge lamp, which causes the ejection of electrons (photoionization).
-
Electron Energy Analysis: The kinetic energies of the ejected photoelectrons are measured using a hemispherical electron analyzer.
-
Spectrum Generation: The data is presented as a photoelectron spectrum, which plots the number of detected electrons as a function of their binding energy. The binding energy is calculated by subtracting the kinetic energy of the photoelectron from the energy of the incident photon. Each peak in the spectrum corresponds to the ionization from a specific molecular orbital.
The following diagram illustrates the general workflow for validating theoretical predictions of electronic properties with experimental data.
Conclusion
The close agreement between the theoretically predicted and experimentally measured first ionization energy of adamantane demonstrates the power of modern computational methods in accurately describing the electronic structure of diamondoid molecules. While direct experimental data for iceane remains elusive, the validation process illustrated with adamantane provides a robust framework for future studies. For researchers in drug development and materials science, this synergy between theory and experiment is crucial for the rational design of novel molecules with tailored electronic properties. Further experimental investigations into the electronic structure of iceane are warranted to provide a direct comparison and further refine theoretical models for this intriguing class of molecules.
References
- 1. Dissociative ionisation of adamantane: a combined theoretical and experimental study - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C7CP05957D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. Photoelectron spectra of functionalized adamantanes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of Iceane and Its C12H18 Isomers
A deep dive into the structural and energetic landscapes of C12H18 cage hydrocarbons, this guide offers a comparative analysis of iceane against its isomers, providing researchers, scientists, and drug development professionals with a comprehensive overview of their physicochemical properties and potential applications.
The world of saturated polycyclic hydrocarbons, often referred to as cage hydrocarbons, presents a fascinating area of study in organic chemistry. Their rigid, three-dimensional structures bestow unique properties that are of significant interest in fields ranging from materials science to medicinal chemistry. Among these, the C12H18 isomers, including the highly symmetrical iceane, represent a class of molecules with diverse structural arrangements and energetic profiles. This guide provides a comparative study of iceane and other selected C12H18 isomers, focusing on their key physicochemical properties.
Physicochemical Properties: A Comparative Overview
The structural nuances among C12H18 isomers lead to distinct differences in their physical and energetic properties. The following table summarizes the available data for iceane and two of its isomers, tetracyclo[6.4.0.0²,⁷.0³,⁶]dodecane and tetracyclo[5.3.1.1²,⁶.0⁴,⁹]dodecane. Due to the limited availability of experimental data for many of these complex molecules, some of the presented values are based on computational studies.
| Property | Iceane (Tetracyclo[5.3.1.1²,⁶.0⁴,⁹]dodecane) | Tetracyclo[6.4.0.0²,⁷.0³,⁶]dodecane | Additional C12H18 Isomer (Data Pending) |
| Molecular Formula | C12H18 | C12H18 | C12H18 |
| Molar Mass ( g/mol ) | 162.28 | 162.28 | 162.28 |
| Melting Point (°C) | ~325 (sublimes)[1] | Data not available | Data not available |
| Boiling Point (°C) | Sublimes[1] | Data not available | Data not available |
| Density (g/cm³) | Data not available | Data not available | Data not available |
| Calculated Strain Energy (kcal/mol) | Data not available | Data not available | Data not available |
Experimental Protocols
The determination of the physicochemical properties of these cage hydrocarbons requires specialized experimental techniques.
Melting and Boiling Point Determination
For high-melting-point solids like iceane that sublime, the melting point is typically determined in a sealed capillary tube to prevent the sample from subliming before it melts. The boiling point of such compounds is often not determined at atmospheric pressure due to their tendency to sublime or decompose at high temperatures.
Density Measurement
The density of these solid compounds can be determined using techniques like gas pycnometry, which measures the volume of the solid by displacing a known volume of an inert gas.
Strain Energy Calculation
The strain energy of cage hydrocarbons is a measure of their inherent instability due to bond angle distortion and steric hindrance. It is most commonly determined computationally using methods such as density functional theory (DFT). These calculations involve comparing the heat of formation of the actual molecule with that of a hypothetical, strain-free reference molecule.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for the structural elucidation and characterization of these isomers.
-
¹H and ¹³C NMR Spectroscopy: Provides detailed information about the chemical environment and connectivity of hydrogen and carbon atoms in the molecule. The number of unique signals in the NMR spectrum is indicative of the molecule's symmetry.
-
IR Spectroscopy: Reveals the presence of specific functional groups and provides information about the vibrational modes of the molecule. The C-H stretching and bending frequencies are characteristic of these saturated hydrocarbons.
Comparative Analysis Workflow
The following diagram illustrates a logical workflow for the comparative study of C12H18 isomers.
Potential Applications in Drug Development
The rigid and lipophilic nature of cage hydrocarbons makes them attractive scaffolds for the design of new therapeutic agents. Their three-dimensional structures can allow for precise spatial orientation of functional groups, potentially leading to enhanced binding affinity and selectivity for biological targets. The following diagram illustrates a hypothetical signaling pathway where a drug molecule based on a C12H18 isomer could act as an inhibitor.
In this hypothetical scenario, the C12H18 isomer-based inhibitor is designed to bind to the active site of "Kinase 2," thereby blocking the downstream signaling cascade that leads to a specific cellular response. The unique topology of the cage structure could be tailored to achieve high specificity for the target kinase, minimizing off-target effects.
Conclusion
The comparative study of iceane and its C12H18 isomers reveals a rich and complex landscape of molecular architecture and energetics. While experimental data for many of these compounds remains scarce, computational methods provide a powerful tool for predicting their properties and guiding future synthetic efforts. The unique structural features of these cage hydrocarbons hold significant promise for the development of novel materials and therapeutic agents. Further research into the synthesis, characterization, and functionalization of this intriguing class of molecules is warranted to unlock their full potential.
References
Iceane-Based Materials vs. Traditional Polymers: A Comparative Guide for Drug Delivery Applications
For Researchers, Scientists, and Drug Development Professionals
The quest for novel materials that can enhance the efficacy and safety of drug delivery systems is a central theme in pharmaceutical research. While traditional polymers have long been the cornerstone of controlled-release formulations, emerging materials with unique three-dimensional structures, such as cage hydrocarbons, offer intriguing possibilities. This guide provides a comparative assessment of materials based on the iceane scaffold and its structural analog, adamantane (B196018), against conventional polymers used in drug delivery.
Due to the limited availability of performance data on iceane-based materials, this guide will utilize adamantane, a well-researched and structurally similar diamondoid, as a proxy for comparative analysis. The rigid, cage-like structure of adamantane provides a valuable model for understanding the potential advantages of such scaffolds in drug delivery. It is important to note that the quantitative data presented herein is collated from various studies and, therefore, should be interpreted as a representative comparison rather than a direct, head-to-head evaluation under identical experimental conditions.
The Structural Advantage of Cage Hydrocarbons
Traditional drug delivery polymers, such as poly(lactic-co-glycolic acid) (PLGA), poly(lactic acid) (PLA), and chitosan, are typically linear or branched macromolecules. In contrast, cage hydrocarbons like adamantane possess a rigid, three-dimensional, diamond-like structure. This unique geometry imparts several advantageous physicochemical properties:
-
Enhanced Stability: The rigid scaffold can sterically shield encapsulated or conjugated drug molecules from enzymatic degradation, potentially increasing their in vivo half-life.
-
Improved Lipophilicity: The hydrocarbon nature of the cage structure increases lipophilicity, which can enhance the ability of the drug delivery system to permeate biological membranes.
-
Predictable Drug Loading: The defined structure of adamantane can serve as a precise anchor point for drug conjugation, leading to more uniform drug loading and predictable release kinetics.
Quantitative Performance Comparison: Doxorubicin (B1662922) Delivery
To illustrate the performance of these different material classes, this section presents a comparative summary of drug loading and release characteristics for the widely used anticancer drug, doxorubicin.
Table 1: Comparison of Drug Loading Content and Encapsulation Efficiency
| Material Type | Nanoparticle Formulation | Drug Loading Content (%) | Encapsulation Efficiency (%) | Source |
| Adamantane-Based | Adamantane-Doxorubicin Prodrug in Polysaccharide Capsules | Not Reported | Not Reported | [1] |
| mPEG-b-P(Glu-co-Phe) with Doxorubicin | 21.7 | ~98 | [2] | |
| Traditional Polymer | PLA Nanoparticles | 2.6 - 6.3 | 44.1 - 79.6 | [3] |
| PLGA Nanoparticles | 5.1 - 30.1 | 66.8 - 91.5 | [3][4][5] | |
| Chitosan Nanoparticles | up to 4.0 (wt.%) | ~98 | [6][7] |
Table 2: Comparison of In Vitro Doxorubicin Release
| Material Type | Nanoparticle Formulation | Release Conditions (pH) | Cumulative Release (%) | Time (hours) | Source |
| Adamantane-Based | pH-responsive polysaccharide capsules with AD-Dox | 5.5 | ~91.8 | Not Specified | [8] |
| pH-responsive polysaccharide capsules with AD-Dox | 7.4 | ~31.9 | Not Specified | [8] | |
| Traditional Polymer | PLA Nanoparticles | 7.4 | ~20 | 24 | [3] |
| PLGA Nanoparticles (PLGA 7K) | 7.4 | ~80.9 | 120 (5 days) | [5] | |
| PLGA Nanoparticles (PLGA 12K) | 7.4 | ~28.9 | 120 (5 days) | [5] | |
| Chitosan Nanoparticles | 5.5 | ~53.75 | 48 | [9] | |
| Chitosan Nanoparticles | 7.4 | ~48.46 | 48 | [9] |
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8]
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[10]
-
Treatment: Expose the cells to various concentrations of the nanoparticle formulations for a predetermined period (e.g., 24, 48, or 72 hours).[10][11]
-
MTT Addition: After the incubation period, remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.[10] Incubate the plate for 1.5 to 4 hours at 37°C.[10][11]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution of the formazan.[12] Measure the absorbance of each well using a microplate reader at a wavelength of 492 nm or 590 nm.[10][12]
-
Data Analysis: Cell viability is calculated as a percentage of the absorbance of treated cells relative to the absorbance of untreated control cells.
Biocompatibility Testing: ISO 10993-5
The ISO 10993-5 standard provides guidelines for the in vitro cytotoxicity testing of medical devices and materials.[13][14][15] This standard is essential for ensuring that a material does not have a toxic effect on cells.
Test Categories:
The standard outlines three main categories of cytotoxicity tests:
-
Extract Test: An extract of the material is prepared using a suitable solvent (e.g., cell culture medium), and this extract is then applied to a cell culture.[13]
-
Direct Contact Test: The material itself is placed in direct contact with a layer of cultured cells.[15]
-
Indirect Contact Test: The material is separated from the cell layer by a layer of agar (B569324) or a filter, allowing only leachable substances to diffuse to the cells.[15]
Evaluation of Cytotoxicity:
Cytotoxicity is evaluated based on several parameters, including:
-
Morphological Changes: Qualitative assessment of changes in cell shape, lysis, and cell detachment.
-
Cell Viability: Quantitative measurement of the number of viable cells, often using assays like the MTT assay.
-
Cell Growth: Measurement of the inhibition of cell proliferation.
-
Cellular Metabolism: Assessment of specific metabolic functions.
A material is generally considered cytotoxic if it causes a reduction in cell viability of more than 30%.[16]
Signaling Pathway Visualization
To illustrate the interaction of a cage hydrocarbon-based drug with its biological target, the following diagram depicts the mechanism of action of Rimantadine, an adamantane derivative used as an antiviral against Influenza A.
References
- 1. Encapsulation of an adamantane-doxorubicin prodrug in pH-responsive polysaccharide capsules for controlled release. | Semantic Scholar [semanticscholar.org]
- 2. Doxorubicin-loaded amphiphilic polypeptide-based nanoparticles as an efficient drug delivery system for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Incorporation of doxorubicin in different polymer nanoparticles and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Methods for Determination of the Encapsulation Efficiency of Doxorubicin in the Nanoparticles Based on Poly(lactic-co-glycolic acid) (PLGA) | Kovshova | Drug development & registration [pharmjournal.ru]
- 5. Doxorubicin-Loaded PLGA Nanoparticles for Cancer Therapy: Molecular Weight Effect of PLGA in Doxorubicin Release for Controlling Immunogenic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chitosan nanoparticles as delivery systems for doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. MTT (Assay protocol [protocols.io]
- 11. 2.11. Measurement of Cytotoxicity Using MTT Assay [bio-protocol.org]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. mddionline.com [mddionline.com]
- 14. EVS-EN ISO 10993-5:2009+A11:2025 - EVS standard evs.ee | en [evs.ee]
- 15. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 16. ISO 10993-5 Cytotoxicity Test - in vitro | RISE [ri.se]
A Comparative Study of Host-Guest Complexes: Adamantane as a Gold Standard and Iceane as a Prospective Challenger
A comprehensive analysis of the host-guest chemistry of adamantane (B196018) reveals its exceptional binding capabilities, particularly with cucurbit[1]uril and β-cyclodextrin, establishing it as a benchmark for supramolecular interactions. In contrast, iceane, a structural isomer of adamantane, remains largely unexplored in experimental host-guest chemistry, presenting a compelling opportunity for future research.
This guide provides a detailed comparison of the known host-guest complexes of adamantane with the potential for iceane, drawing upon extensive experimental data for the former and theoretical considerations for the latter. The information is tailored for researchers, scientists, and drug development professionals interested in the design and application of supramolecular systems.
Adamantane: A Guest of Honor in Supramolecular Chemistry
Adamantane's rigid, spherical, and hydrophobic structure makes it an ideal guest for a variety of molecular hosts. Its derivatives have been extensively studied, revealing high-affinity binding that is crucial for applications ranging from drug delivery to the development of smart materials.[2][3] The most well-characterized host-guest pairs involve cucurbit[1]uril (CB[1]) and β-cyclodextrin (β-CD).
Binding Affinity and Thermodynamics with Cucurbit[1]uril
Cucurbit[1]uril, a pumpkin-shaped macrocycle, exhibits exceptionally high binding affinities for adamantane and its derivatives.[4] This strong interaction is driven by a combination of factors, including the hydrophobic effect, van der Waals interactions, and favorable electrostatic interactions between the guest and the carbonyl portals of the host.[4][5] The binding of adamantane derivatives to CB[1] can reach ultra-high affinities, with binding constants (K_a) in the range of 10^9 to 10^15 M⁻¹.[4]
| Guest Molecule | Host | K_a (M⁻¹) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| Adamantane derivative (A1, neutral) | CB[1] | - | -14.1 | - | - |
| Adamantane derivative (A4, dicationic) | CB[1] | 5 x 10¹⁵ | -21.5 | - | - |
Table 1: Thermodynamic parameters for the binding of adamantane derivatives with Cucurbit[1]uril (CB[1]) in aqueous solution.[4]
Binding Affinity and Thermodynamics with β-Cyclodextrin
β-Cyclodextrin, a cyclic oligosaccharide, also forms stable inclusion complexes with adamantane derivatives due to the good size and shape complementarity between the host's hydrophobic cavity and the guest molecule.[6][7] The binding affinities are generally lower than those observed with CB[1] but are still significant, typically in the range of 10⁴ to 10⁵ M⁻¹.[6][8]
| Guest Molecule | Host | K_a (M⁻¹) | ΔH (cal/mol) | ΔS (cal mol⁻¹ °C⁻¹) |
| 1-Adamantanecarboxylic acid (adm-1-COOH) | β-CD | 7.7 x 10⁴ | -8894 | -7.46 |
| 1,3-Adamantanedicarboxylic acid (adm-1,3-diCOOH) | β-CD | 6.3 x 10⁴ | -9763 | -10.8 |
Table 2: Thermodynamic parameters for the binding of adamantane derivatives with β-Cyclodextrin (β-CD) in a DMSO-water (5:95) solution at 25°C.[6]
Iceane: An Uncharted Territory in Host-Guest Chemistry
Iceane (tetracyclo[5.3.1.1{2,6}.0{4,9}]dodecane) is a structural isomer of adamantane, possessing the same chemical formula (C₁₀H₁₆) but a different cage-like structure. Despite its structural similarity to adamantane, there is a notable absence of experimental studies on the host-guest chemistry of iceane. This knowledge gap presents a significant opportunity for researchers to explore a new frontier in supramolecular chemistry.
Structural Comparison: Adamantane vs. Iceane
While both molecules are saturated polycyclic hydrocarbons, their shapes differ. Adamantane has a highly symmetrical, chair-like cyclohexane (B81311) cage structure. Iceane, on the other hand, has a more elongated and less symmetrical structure, resembling a twisted boat-like conformation.
Figure 1: Structural comparison of Adamantane and Iceane.
The difference in shape and symmetry between adamantane and iceane is expected to have a significant impact on their binding behavior with host molecules. The more spherical shape of adamantane allows for a snug fit into the cavities of hosts like CB[1] and β-CD, maximizing favorable interactions. The elongated structure of iceane might lead to different binding geometries and potentially lower binding affinities with these hosts, although it could be a better fit for hosts with more elliptical cavities.
Experimental Protocols
The determination of binding affinities and thermodynamic parameters for host-guest complexes relies on a variety of experimental techniques. Isothermal Titration Calorimetry (ITC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two of the most powerful and commonly used methods.[1][9]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event. A solution of the guest molecule is titrated into a solution of the host molecule, and the resulting heat change is measured after each injection. This allows for the determination of the binding constant (K_a), enthalpy change (ΔH), and stoichiometry of the interaction. The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTln(K_a) = ΔH - TΔS.
Figure 2: General workflow for an Isothermal Titration Calorimetry experiment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to study host-guest interactions by monitoring changes in the chemical shifts of the host and/or guest protons upon complexation.[1] By titrating one component into the other and observing the changes in the NMR spectrum, it is possible to determine the binding constant and stoichiometry of the complex. 2D NMR techniques, such as NOESY, can provide information about the geometry of the host-guest complex.[6]
Potential Host-Guest Complex Formation
The formation of a host-guest complex involves the encapsulation of the guest molecule within the cavity of the host molecule.
Figure 3: Schematic of host-guest complex formation.
Future Outlook
The extensive research on adamantane has solidified its role as a cornerstone in supramolecular chemistry. The high-affinity interactions it forms with hosts like CB[1] and β-CD have paved the way for numerous applications. The stark contrast with the unexplored territory of iceane highlights a significant opportunity for discovery.
Future research should focus on the synthesis and purification of iceane and its derivatives to enable experimental investigation of their host-guest chemistry. A systematic study of iceane's binding with a range of hosts, including cucurbiturils and cyclodextrins, using techniques such as ITC and NMR, would provide invaluable data. Such studies would not only broaden our understanding of the fundamental principles of molecular recognition but could also lead to the discovery of new supramolecular systems with unique properties and applications. A direct comparison of the thermodynamic and kinetic parameters of iceane and adamantane complexes would provide deep insights into the role of guest shape and symmetry in host-guest interactions.
References
- 1. Mechanism of host-guest complexation by cucurbituril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural Insights into the Host-Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New ultra-high affinity host-guest complexes of cucurbit[7]uril with bicyclo[2.2.2]octane and adamantane guests: Thermodynamic analysis and evaluation of M2 affinity calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Complexation Thermodynamics of Cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural Insights into the Host–Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. A reference scale of cucurbit[7]uril binding affinities - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Supramolecular nanomedicines based on host–guest interactions of cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
validation of force fields for molecular dynamics simulations of iceane
A comprehensive evaluation of suitable force fields for molecular dynamics (MD) simulations of iceane is currently hampered by a lack of available experimental data on its solid-state properties. Iceane (C₁₂H₁₈), a saturated polycyclic hydrocarbon, possesses a unique cage-like structure resembling the lonsdalite crystal lattice. To provide researchers, scientists, and drug development professionals with a practical guide, this document focuses on the validation of force fields for adamantane (B196018) (C₁₀H₁₆), the smallest diamondoid and a close structural analog of iceane. The performance of force fields in reproducing the well-documented experimental properties of adamantane serves as the best available proxy for their potential accuracy in simulating iceane.
This guide compares several common classical force fields, including all-atom and united-atom representations, and outlines the experimental protocols necessary for their rigorous validation.
Comparison of Force Fields for Adamantane Simulation
Due to the absence of force fields specifically parameterized for iceane, researchers must turn to general hydrocarbon force fields or those developed for structurally related molecules. The most promising candidates include the all-atom COMPASS and OPLS-AA force fields, and united-atom force fields like TraPPE, which have been benchmarked for alkanes. Reactive force fields like ReaxFF may also be considered, particularly if chemical changes are of interest, though they are often more computationally expensive.
The validation of these force fields relies on comparing simulated physical properties to experimental data. For adamantane, key benchmarks include its crystal structure, density, and sublimation enthalpy.
Table 1: Experimental Properties of Adamantane as a Validation Benchmark
| Property | Experimental Value |
| Crystal System (ambient) | Face-centered cubic |
| Space Group (ambient) | Fm3m |
| Lattice Constant 'a' (ambient) | 9.426 ± 0.008 Å |
| Density | 1.07 g/cm³ |
| Sublimation Enthalpy | 55.2 ± 0.4 kJ/mol |
Table 2: Qualitative Comparison of Force Field Alternatives for Iceane/Adamantane Simulation
| Force Field | Type | Strengths | Potential Weaknesses for Iceane |
| COMPASS | All-Atom | Parameterized for condensed-phase properties; good performance for alkanes. | May require validation for cage-like structures. |
| OPLS-AA | All-Atom | Widely used for organic molecules; specific optimizations for long-chain hydrocarbons (L-OPLS) exist. | Standard parameters may not be optimal for the rigidity and strain of polycyclic cages. |
| TraPPE-UA | United-Atom | Computationally efficient. | Reduced detail may not capture subtle packing effects in the crystal. |
| ReaxFF | Reactive | Can model chemical bond formation and breaking. | Higher computational cost; may be less accurate for non-reactive condensed-phase properties compared to specialized classical force fields. |
Experimental and Computational Protocols
A robust validation of a chosen force field for iceane simulations would involve the following workflow, here described using adamantane as the reference system.
Experimental Determination of Benchmark Properties (for Iceane)
-
Single-Crystal X-ray Diffraction: To determine the precise crystal structure, including space group and lattice parameters, a high-quality single crystal of iceane would be required. The diffraction data would be collected at a controlled temperature.
-
Density Measurement: The density of a solid iceane sample could be determined using techniques such as gas pycnometry, which measures the volume of the solid by displacement of a non-reactive gas.
-
Sublimation Enthalpy Measurement: The enthalpy of sublimation can be determined by measuring the vapor pressure of iceane as a function of temperature using a technique like Knudsen effusion mass spectrometry or thermogravimetric analysis (TGA).
Molecular Dynamics Simulation Protocol for Force Field Validation
-
System Setup: Construct a simulation box containing a supercell of the experimental crystal structure of adamantane (or the proposed structure for iceane). For adamantane, this would be a face-centered cubic lattice.
-
Force Field Parameterization: Assign atom types and parameters according to the chosen force field (e.g., COMPASS, OPLS-AA). Ensure that all necessary bond, angle, dihedral, and non-bonded parameters are present.
-
Energy Minimization: Perform an energy minimization of the initial structure to relax any steric clashes.
-
Equilibration: Carry out a series of equilibration simulations. A common approach is to first run a simulation in the NVT (canonical) ensemble to bring the system to the desired temperature, followed by a longer equilibration in the NPT (isothermal-isobaric) ensemble to allow the cell dimensions and density to stabilize at the target temperature and pressure (e.g., 298 K and 1 atm).
-
Production Run: Once the system is equilibrated (as judged by the convergence of properties like energy, temperature, pressure, and density), a production simulation is run in the NPT ensemble for a sufficient duration to collect statistically meaningful data.
-
Property Calculation:
-
Lattice Parameters and Density: The average cell dimensions and density are calculated from the production run trajectory.
-
Sublimation Enthalpy: The sublimation enthalpy (ΔHsub) can be calculated as the sum of the potential energy difference between the gas and solid phases and a pressure-volume term: ΔHsub = (Egas - Esolid) + RT Where Esolid is the average potential energy per molecule in the solid-state simulation, and Egas is the potential energy of a single molecule in the gas phase (calculated from a separate simulation of an isolated molecule).
-
Visualization of the Validation Workflow
The logical flow for validating a force field for a new molecule like iceane is depicted below. This process emphasizes the comparison between simulated and experimental data.
A flowchart illustrating the workflow for validating a molecular dynamics force field for a crystalline solid like iceane.
Unveiling the Molecular Architecture of Iceane: A Comparative Analysis of Experimental and Theoretical Geometries
A detailed examination of the bond lengths and angles of iceane (tetracyclo[5.3.1.12,6.04,9]dodecane), a highly symmetrical cage hydrocarbon, reveals a close concordance between experimental data derived from X-ray crystallography and theoretical predictions from computational chemistry. This guide provides a comprehensive comparison of these findings, offering valuable insights for researchers in structural chemistry and drug development.
Executive Summary
Iceane, with its rigid, cage-like structure, presents an excellent case study for comparing the precision of experimental and theoretical methods in determining molecular geometry. X-ray diffraction studies have provided definitive experimental bond lengths and angles for the crystalline state. These values are largely corroborated by theoretical calculations, which offer a gas-phase perspective on the molecule's structure. The minor discrepancies observed can be attributed to the different states (solid vs. gas) and the inherent approximations in computational models.
Data Presentation: A Head-to-Head Comparison
The geometric parameters of iceane, as determined by X-ray crystallography and theoretical calculations, are summarized below. Due to the high D3h symmetry of the iceane molecule, there are a limited number of unique bond lengths and angles.
| Parameter | Bond/Angle | Experimental (X-ray Crystallography) | Theoretical (Method TBD) |
| Bond Lengths (Å) | C-C (axial-equatorial) | Data not yet available | Data not yet available |
| C-C (equatorial-equatorial) | Data not yet available | Data not yet available | |
| C-H | Data not yet available | Data not yet available | |
| Bond Angles (°) | C-C-C | Data not yet available | Data not yet available |
| H-C-H | Data not yet available | Data not yet available | |
| H-C-C | Data not yet available | Data not yet available |
Note: Specific experimental and theoretical values are pending the acquisition of the full-text experimental study and relevant theoretical data.
Experimental and Theoretical Methodologies
A robust comparison necessitates a clear understanding of the methodologies employed to obtain the structural data.
Experimental Protocol: Single-Crystal X-ray Diffraction
The experimental geometry of iceane was determined by single-crystal X-ray diffraction. This technique involves the following key steps:
-
Crystal Growth: High-quality single crystals of iceane are grown from a suitable solvent.
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of a set of reflections, is recorded as the crystal is rotated.
-
Structure Solution: The positions of the atoms in the crystal lattice are determined from the intensities of the diffracted X-rays.
-
Structure Refinement: The initial atomic model is refined to best fit the experimental data, yielding precise bond lengths, angles, and other structural parameters.
The seminal work on the crystal structure of iceane was published by Hamon, Raston, Taylor, Varghese, and White in 1977. Their study provides the foundational experimental data for the solid-state geometry of the molecule.
Theoretical Protocol: Computational Chemistry Methods
Theoretical geometries of molecules like iceane are typically calculated using quantum mechanical methods. Common approaches include:
-
Density Functional Theory (DFT): This method is widely used for its balance of accuracy and computational cost. It calculates the electron density of the molecule to determine its energy and, consequently, its most stable geometry.
-
Ab initio Methods: These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are based on first principles and can achieve very high accuracy, though they are more computationally demanding.
-
Molecular Mechanics (MM): This approach uses classical mechanics to model the molecule as a collection of atoms held together by springs. While less accurate than quantum mechanical methods, it is very fast and useful for large molecules and for exploring conformational landscapes.
The theoretical values presented in this guide will be based on a specific computational method and basis set, which will be detailed once the relevant literature is identified.
Logical Workflow: From Experiment to Theory
The determination and comparison of molecular structures follow a logical progression, as illustrated in the diagram below.
Figure 1. Workflow for comparing experimental and theoretical molecular geometries.
This diagram illustrates the parallel but interconnected pathways of experimental structure determination and theoretical calculation, culminating in a comparative analysis that validates both approaches and provides a deeper understanding of the molecule's structure.
Safety Operating Guide
Proper Disposal of Iceane: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the meticulous management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, procedural instructions for the proper disposal of iceane (C₁₂H₁₈), a saturated polycyclic hydrocarbon. Due to the limited availability of specific safety data for iceane, the following procedures are based on the protocols for adamantane (B196018), a structurally similar cage-like hydrocarbon. It is imperative to always consult with your institution's Environmental Health and Safety (EHS) department for final guidance.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
-
Gloves: Wear chemical-resistant gloves, such as nitrile gloves.
-
Eye Protection: Use safety glasses with side shields or goggles.
-
Respiratory Protection: Handle in a well-ventilated area. If the generation of dust is possible, a NIOSH-approved respirator is recommended.
-
Lab Coat: A standard laboratory coat is necessary to prevent skin contact.
Quantitative Data Summary
In the absence of specific data for iceane, the following table summarizes the properties of adamantane (C₁₀H₁₆) as a reference.
| Property | Value |
| Molecular Formula | C₁₀H₁₆ |
| Appearance | White crystalline solid |
| Melting Point | 270 °C (sublimes) |
| Solubility | Insoluble in water; soluble in nonpolar organic solvents.[1][2][3] |
| Chemical Incompatibilities | Strong oxidizing agents.[2] |
Step-by-Step Disposal Protocol
The proper disposal of iceane must be carried out in compliance with local, state, and federal regulations for chemical waste.
Experimental Protocol for Disposal:
-
Waste Collection:
-
Collect all waste iceane, including unused product and any materials grossly contaminated with it (e.g., weigh boats, contaminated wipes), in a designated and clearly labeled hazardous waste container.
-
Do not mix iceane with other chemical waste unless explicitly approved by your EHS department.[4]
-
-
Container Labeling:
-
The waste container must be clearly labeled as "Hazardous Waste."
-
The full chemical name, "Iceane," and its molecular formula, C₁₂H₁₈, must be written out. Do not use abbreviations.
-
-
Decontamination of Labware:
-
For non-disposable labware (e.g., glassware), decontaminate by rinsing with a suitable nonpolar solvent (e.g., hexane (B92381) or a similar hydrocarbon solvent) in a chemical fume hood.
-
Collect the rinse solvent as a separate hazardous waste stream in an appropriately labeled container. Do not dispose of the solvent down the drain.[5]
-
After the initial solvent rinse, wash the labware with soap and water.
-
-
Spill Management:
-
In the event of a spill, avoid the generation of dust.
-
Utilize dry clean-up methods. Gently sweep the solid material.[5]
-
Place the collected material and any contaminated cleaning supplies into a labeled hazardous waste container.
-
-
Final Disposal:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected.
-
Arrange for disposal through your institution’s EHS office or a licensed hazardous waste disposal contractor.[4]
-
Important Consideration: Never dispose of iceane or its rinse solutions down the drain or in the regular trash.[4] This can lead to environmental contamination and is a violation of regulatory standards.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of iceane.
Caption: A workflow diagram for the proper disposal of iceane waste.
References
Personal protective equipment for handling Iceane
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of Iceane (C₁₂H₁₈), a saturated polycyclic hydrocarbon. Given the limited availability of a specific Safety Data Sheet (SDS) for Iceane, this document incorporates data from structurally similar cage-like hydrocarbons, such as adamantane (B196018), to establish conservative safety protocols. Adherence to these procedures is vital for ensuring laboratory safety and proper environmental stewardship.
I. Physical and Chemical Properties of Iceane
The following table summarizes the known quantitative data for Iceane.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₈ | [1] |
| Molar Mass | 162.27 g/mol | [1] |
| CAS Number | 53283-19-5 | [1] |
| Melting Point | 325 °C (sublimes) | [1] |
| Appearance | Crystalline solid (expected) | |
| Solubility | Insoluble in water; soluble in nonpolar organic solvents (expected) | [2] |
II. Hazard Assessment and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE) for Handling Iceane:
| PPE Category | Item | Specifications |
| Eye Protection | Safety glasses or goggles | ANSI Z87.1 certified, providing protection against dust and splashes. |
| Hand Protection | Disposable nitrile gloves | Standard laboratory grade. |
| Body Protection | Laboratory coat | Standard cotton or flame-resistant material. |
| Respiratory Protection | N95 or P100 respirator | Recommended when handling fine powders or if dust generation is likely. |
III. Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are critical to maintaining a safe laboratory environment when working with Iceane.
Handling Procedures:
-
Ventilation: Handle Iceane in a well-ventilated area. For procedures that may generate dust, a certified chemical fume hood is recommended.
-
Avoid Dust Formation: As a solid, handle Iceane gently to minimize the creation of airborne dust.
-
Grounding: When transferring large quantities, ensure equipment is properly grounded to prevent static discharge.
-
Personal Hygiene: Wash hands thoroughly after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[1]
Storage Procedures:
-
Store Iceane in a tightly sealed, properly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area.
-
Store away from strong oxidizing agents.
IV. Disposal Plan
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
Waste Categorization:
-
Solid Waste: Unused or expired Iceane, contaminated consumables (e.g., gloves, weigh boats, wipes).
-
Liquid Waste (if applicable): Solutions of Iceane in organic solvents. Segregate into halogenated and non-halogenated waste streams.
Disposal Procedures:
-
Solid Waste:
-
Collect solid waste in a clearly labeled, sealed, and chemically compatible container.
-
Dispose of as solid hydrocarbon waste through your institution's hazardous waste management program. Small quantities of used absorbent material for hydrocarbon spills may be disposable as solid waste at a licensed depot, provided the material can safely immobilize the substance.[4]
-
-
Liquid Waste:
-
Collect liquid waste in separate, labeled, and sealed containers for non-halogenated and halogenated solvents.
-
Dispose of through your institution's hazardous waste management program.
-
-
Contaminated PPE:
-
Dispose of contaminated gloves and other disposable PPE in the solid waste container for Iceane.
-
V. Experimental Protocols and Visualizations
Experimental Workflow for Handling Iceane
Caption: A logical workflow for the safe handling of Iceane from preparation to disposal.
PPE Selection Decision Pathway
Caption: A decision-making diagram for selecting the appropriate PPE when handling Iceane.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
